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  • Product: 4,4(5h)-Oxazoledimethanol, 2-phenyl-
  • CAS: 62203-32-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline

Introduction: The Significance of 2-Oxazolines in Modern Chemistry 2-Oxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their un...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Oxazolines in Modern Chemistry

2-Oxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their unique structural and electronic properties render them valuable as intermediates in organic synthesis, ligands in asymmetric catalysis, and monomers for the production of functional polymers.[1][2] The stability of the oxazoline ring to a range of reaction conditions, including exposure to nucleophiles, bases, and weak acids, further enhances their utility as protecting groups for carboxylic acids.[2] This guide provides a comprehensive overview of the synthesis of a specific, functionally rich derivative, 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, intended for researchers and professionals in the fields of chemical synthesis and drug development.

Core Synthesis Strategy: Condensation of 2-Amino-2-(hydroxymethyl)propane-1,3-diol and Benzoic Acid

The most direct and high-yielding route to 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is the condensation reaction between 2-amino-2-(hydroxymethyl)propane-1,3-diol (also known as Tris) and benzoic acid.[1] This method, a variation of the well-established synthesis of 2-oxazolines from amino alcohols and carboxylic acids, proceeds via a two-step, one-pot process involving an initial amidation followed by a cyclodehydration.[3][4]

Reaction Mechanism and Rationale

The reaction commences with the nucleophilic attack of the amino group of 2-amino-2-(hydroxymethyl)propane-1,3-diol on the carbonyl carbon of benzoic acid, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield an N-(2-hydroxyethyl)amide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group on the amide carbonyl carbon, leads to a second tetrahedral intermediate. The final step is the elimination of another water molecule to afford the desired 2-oxazoline ring. The use of an azeotropic solvent like xylene is crucial for driving the reaction to completion by continuously removing the water formed during the condensation.[1]

Reaction_Mechanism 2-Amino-2-(hydroxymethyl)propane-1,3-diol 2-Amino-2-(hydroxymethyl)propane-1,3-diol Amidation Amidation 2-Amino-2-(hydroxymethyl)propane-1,3-diol->Amidation Benzoic Acid Benzoic Acid Benzoic Acid->Amidation N-(2-Hydroxyethyl)amide Intermediate N-(2-Hydroxyethyl)amide Intermediate Amidation->N-(2-Hydroxyethyl)amide Intermediate + H2O Cyclodehydration Cyclodehydration N-(2-Hydroxyethyl)amide Intermediate->Cyclodehydration 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline Cyclodehydration->4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline + H2O

Caption: Reaction mechanism for the synthesis of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline.

Experimental Protocol

This protocol is adapted from a reported high-yield synthesis of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline.[1]

Materials and Reagents
  • 2-Amino-2-(hydroxymethyl)propane-1,3-diol

  • Benzoic Acid

  • Xylene

  • Ethanol

  • Water

  • Ether

  • Hexane

Equipment
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 2-amino-2-(hydroxymethyl)propane-1,3-diol (0.179 mol) and benzoic acid (0.179 mol) in 150 mL of xylene.

  • Azeotropic Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Solvent Removal and Isolation: After 24 hours, allow the mixture to cool to room temperature. Evaporate approximately two-thirds of the xylene under reduced pressure using a rotary evaporator.

  • Crystallization and Filtration: Cool the concentrated solution, which will induce the precipitation of the crude product. Collect the solid by vacuum filtration.

  • Recrystallization: Purify the crude solid by recrystallization from an ethanol/water mixture. For obtaining single crystals suitable for X-ray diffraction, recrystallization from an ether/hexane mixture can be performed.[1]

  • Drying: Dry the purified white solid to a constant weight.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Reactants Combine Reactants Azeotropic Reflux (24h) Azeotropic Reflux (24h) Combine Reactants->Azeotropic Reflux (24h) Cool and Concentrate Cool and Concentrate Azeotropic Reflux (24h)->Cool and Concentrate Precipitate and Filter Precipitate and Filter Cool and Concentrate->Precipitate and Filter Recrystallize (Ethanol/Water) Recrystallize (Ethanol/Water) Precipitate and Filter->Recrystallize (Ethanol/Water) Dry Product Dry Product Recrystallize (Ethanol/Water)->Dry Product Characterization Characterization Dry Product->Characterization

Caption: Experimental workflow for the synthesis and purification of the target compound.

Characterization and Data

The structure and purity of the synthesized 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline can be confirmed by various analytical techniques.

ParameterValueReference
Yield 85%[1]
Appearance White solid[1]
Melting Point 140-142 °C[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molar Mass 207 g/mol [1]

Spectroscopic characterization is essential for unambiguous structure elucidation. Both 1D and 2D NMR spectroscopy are powerful tools for this purpose.[1][5] Furthermore, single-crystal X-ray diffraction can provide detailed information about the molecular structure and packing in the solid state.[1][5][6]

Purification Considerations

For many applications, particularly in polymer synthesis, the purity of the 2-oxazoline monomer is critical. Residual water can interfere with certain polymerization reactions.[7] While the described recrystallization is effective, for applications requiring exceptionally dry material, further purification steps may be necessary. Fractional distillation under reduced pressure is a common method for purifying 2-oxazolines.[7] To minimize thermal polymerization during distillation, it is advisable to maintain the temperature below 130 °C.[7] The addition of drying agents such as dialkyl hydrogen phosphites or halosilane compounds prior to distillation can effectively remove trace amounts of water.[7]

Conclusion

The synthesis of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline via the condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol and benzoic acid is a robust and high-yielding procedure. The resulting compound, with its versatile functional groups, holds promise as a valuable building block in the development of novel materials and pharmaceuticals. This guide provides a comprehensive framework for its synthesis, purification, and characterization, empowering researchers to confidently produce this important chemical intermediate.

References

  • Ben-Ighil, B., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Molbank, 2020(4), M1163. [Link]

  • Phillip, B. L. (1981). U.S. Patent No. 4,281,137. U.S.
  • Africa Research Connect. (n.d.). 4,4-bis(Hydroxymethyl)-2-phenyl-2-oxazoline. Retrieved from [Link]

  • Ben-Ighil, B., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Ethyl-2-oxazoline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenyl-2-oxazoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Gostyńska, A., et al. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(5), 1083. [Link]

  • Hoogenboom, R., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. Journal of Combinatorial Chemistry, 11(2), 225-235. [Link]

  • Al-Zoubi, R. M. (2019). Synthesis of 2-oxazolines: conventional approaches and our design. ResearchGate. [Link]

  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link]

Sources

Exploratory

CAS number for 2-phenyl-4,4-bis(hydroxymethyl)oxazoline

An In-depth Technical Guide to 2-phenyl-4,4-bis(hydroxymethyl)oxazoline Introduction 2-phenyl-4,4-bis(hydroxymethyl)oxazoline is a distinct heterocyclic compound featuring a 2-oxazoline ring substituted with a phenyl gro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-phenyl-4,4-bis(hydroxymethyl)oxazoline

Introduction

2-phenyl-4,4-bis(hydroxymethyl)oxazoline is a distinct heterocyclic compound featuring a 2-oxazoline ring substituted with a phenyl group at the 2-position and two hydroxymethyl groups at the 4-position. The oxazoline ring system is a privileged structure found in numerous bioactive natural products and pharmaceutical agents, exhibiting activities such as anti-inflammatory, anti-HIV, and antitumor effects.[1] This specific derivative, with its unique trifunctional nature—the stable oxazoline core, the aromatic phenyl group, and the reactive diol functionality—serves as a highly versatile and valuable building block in synthetic chemistry. Its structure allows for further elaboration into complex heterocyclic systems, development of novel ligands for catalysis, and incorporation into functional polymers. This guide provides a comprehensive technical overview of its synthesis, structural characterization, and potential applications for professionals in chemical research and drug development.

Section 1: Core Physicochemical and Structural Properties

The fundamental identity and key structural characteristics of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline are summarized below. This information is critical for its handling, characterization, and application in further synthetic endeavors.

PropertyValueSource
CAS Number 62203-32-1[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Appearance White solid[1]
Melting Point 140–142 °C[1]
X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the molecule's three-dimensional structure and solid-state packing. Analysis of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline reveals several key features:

  • Ring Conformation : The five-membered oxazoline ring is not planar and adopts an envelope conformation.[1][2]

  • Bond Characteristics : The C=N double bond within the oxazoline ring is clearly defined with a bond length of approximately 1.269 Å, while the C-N single bond length is about 1.480 Å.[1][2] These values are standard for 2-oxazoline systems and confirm the electronic distribution within the heterocyclic core.

  • Intermolecular Interactions : In the crystalline state, molecules of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline form distinct "dimers" through a network of hydrogen bonds.[1][2][3] These interactions, coupled with π-π stacking between the phenyl groups of adjacent dimers, govern the supramolecular assembly and overall crystal packing.[1]

cluster_0 Molecule A cluster_1 Molecule B A Oxazoline Core A (C₁₁H₁₃NO₃) A_OH1 O-H A->A_OH1 A_OH2 O-H A->A_OH2 A_N N A->A_N B_N N A_OH1->B_N O-H···N B_O O (ring) A_OH2->B_O O-H···O B Oxazoline Core B (C₁₁H₁₃NO₃) B->B_O B->B_N

Caption: Intermolecular H-bonding leading to dimer formation.

Section 2: Synthesis Methodology

The synthesis of 2-oxazolines can be achieved through various routes, including the reaction of amino alcohols with carboxylic acids, nitriles, or aldehydes.[4][5][6] For 2-phenyl-4,4-bis(hydroxymethyl)oxazoline, a reliable and high-yield protocol involves the direct condensation of a commercially available aminodiol with benzoic acid.[1]

Causality in Experimental Design

The chosen synthetic method, a variation of the Billman's method, relies on a classic condensation reaction.[1] The key to achieving a high yield (reported as 85%) is the effective removal of water, which is a byproduct of the reaction.[1] Le Chatelier's principle dictates that removing a product will shift the reaction equilibrium to favor the formation of more products.

  • Solvent Choice : Xylene is used as the solvent. Its high boiling point (~140 °C) provides the necessary thermal energy to drive the condensation, and, crucially, it forms an azeotrope with water.

  • Water Removal : A Dean-Stark apparatus is employed to physically separate the water from the reaction mixture. As the xylene-water azeotrope boils and condenses, the denser water collects in the trap, while the lighter xylene overflows back into the reaction flask. This continuous removal of water is the critical factor for driving the reaction to completion.

reactants Reactants: - 2-amino-2-(hydroxymethyl)propane-1,3-diol - Benzoic Acid reflux Reflux (24h) with Dean-Stark Apparatus reactants->reflux solvent Solvent: Xylene solvent->reflux water_removal Azeotropic Removal of Water (H₂O) reflux->water_removal product Product: 2-phenyl-4,4-bis(hydroxymethyl)oxazoline reflux->product

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

The following protocol is adapted from the resynthesis described in the literature.[1]

  • Charging the Reactor : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-2-(hydroxymethyl)propane-1,3-diol (1.0 eq), benzoic acid (1.0 eq), and xylene (sufficient to make a ~1.2 M solution).

  • Reaction Execution : Heat the mixture to reflux. The formation of water in the Dean-Stark trap should become apparent.

  • Monitoring : Continue refluxing for approximately 24 hours, or until no more water is collected in the trap.

  • Work-up : Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation and Purification : Collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ether/hexane, to yield the final product as a white solid.[1]

Section 3: Spectroscopic and Crystallographic Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of NMR spectroscopy and X-ray crystallography provides a self-validating system to ensure the correct structure has been obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. The reported spectral data for 2-phenyl-4,4-bis(hydroxymethyl)oxazoline are consistent with its proposed structure.[1]

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H-NMR 7.15–8.23multiplet5HAromatic protons (C₆H₅)
4.45singlet2HOxazoline ring CH₂ (position 5)
3.81exchangeable2HHydroxyl protons (OH)
3.70singlet4HHydroxymethyl protons (CH₂OH)
¹³C-NMR 165.51--Imine carbon (C=N, position 2)
131.49, 128.08, 127.25--Aromatic carbons (C₆H₅)
76.25--Quaternary carbon (C, position 4)
71.09--Oxazoline ring CH₂ (position 5)
64.20--Hydroxymethyl carbons (CH₂OH)

Data acquired in Acetone-d₆ for ¹H and CD₃OD for ¹³C NMR.[1]

The ¹H-NMR spectrum clearly shows the signals for the phenyl group, the two equivalent hydroxymethyl groups, and the methylene group of the oxazoline ring. The ¹³C-NMR spectrum corroborates this, with distinct signals for the imine carbon, the quaternary carbon at position 4, and the various aromatic and aliphatic carbons.

Section 4: Applications in Research and Drug Development

The unique structural features of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline make it a valuable intermediate for various applications in advanced chemical synthesis and materials science.

  • Precursor for Bioactive Molecules : It is explicitly identified as a precursor for biheterocyclic amino acids.[1] The diol functionality can be further oxidized or functionalized to introduce carboxylic acid or other groups, leading to novel, complex amino acid structures for peptide synthesis or drug discovery.

  • Monomer for Functional Polymers : The 2-oxazoline class of monomers is well-known for undergoing living cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (POx).[7][8][9] These polymers are gaining significant attention as biomaterials due to their biocompatibility, low toxicity, and tunable properties.[9][10][11] The two hydroxymethyl groups on this specific monomer offer reactive sites for post-polymerization modification, allowing for the creation of functionalized or cross-linked hydrogels for drug delivery or tissue engineering applications.

  • Development of Chiral Ligands : While this molecule is achiral, its core structure is related to the widely used BOX (bisoxazoline) and PyBOX (pyridine-bisoxazoline) ligands in asymmetric catalysis.[4] The diol functionality provides a scaffold that can be derivatized with chiral auxiliaries to create novel ligand architectures for stereoselective transformations.

Conclusion

2-phenyl-4,4-bis(hydroxymethyl)oxazoline is a readily synthesizable and structurally well-defined chemical entity. Its combination of a stable heterocyclic core, an aromatic moiety, and reactive hydroxyl groups provides significant versatility for researchers and drug development professionals. The robust synthesis and detailed characterization data establish a solid foundation for its use as a building block in the creation of advanced materials, complex molecular targets, and novel catalytic systems. Its potential for integration into functional polymers like POx further highlights its relevance in the burgeoning field of biomedical materials.

References

  • Wikipedia. Oxazoline. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • ResearchGate. Screening the Synthesis of 2-Substituted-2-oxazolines | Request PDF. [Link]

  • MDPI. 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • MDPI. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. [Link]

  • ResearchGate. 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. [Link]

  • PubChem, NIH. 2-Phenyl-2-oxazoline | C9H9NO | CID 244030. [Link]

  • De Gruyter. Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. [Link]

  • Africa Research Connect. 4,4-bis(Hydroxymethyl)-2-phenyl-2-oxazoline. [Link]

  • PubMed. Poly(2-oxazolines) in biological and biomedical application contexts. [Link]

  • PMC, NIH. Poly(2-oxazoline)s as Polymer Therapeutics. [Link]

  • ACS Fall 2025. Poly(2-oxazoline)s: From fundamental research to biomedical applications. [Link]

  • MDPI. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-2-Oxazoline Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2-phenyl-2-oxazoline derivatives. This class of five-member...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2-phenyl-2-oxazoline derivatives. This class of five-membered heterocyclic compounds is a cornerstone in medicinal chemistry and materials science, valued for its role as a versatile synthetic intermediate, a chiral ligand in asymmetric catalysis, a protecting group for carboxylic acids, and a structural motif in numerous bioactive molecules.[1][2][3][4] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deep and applicable understanding of the core principles.

Part 1: Strategic Synthesis of the 2-Phenyl-2-Oxazoline Scaffold

The construction of the 2-phenyl-2-oxazoline ring is well-established, primarily involving the cyclization of a precursor containing the requisite phenyl, nitrogen, and oxygen functionalities.[5] The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns on the oxazoline ring, and scalability.

The Cornerstone Approach: Cyclization of β-Amino Alcohols with Benzoic Acid Derivatives

The most prevalent and robust method for synthesizing 2-phenyl-2-oxazolines involves the reaction between a β-amino alcohol and a benzoic acid derivative.[1][4] This strategy is fundamentally a dehydration reaction that forms the N-(2-hydroxyethyl)benzamide intermediate, which subsequently cyclizes.

Mechanism Rationale: The reaction proceeds in two key stages. First, the amino group of the β-amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoic acid derivative to form a stable amide intermediate. The subsequent intramolecular cyclization is the rate-determining step, where the hydroxyl group attacks the same carbonyl carbon, facilitated by an acid catalyst or dehydrating agent, to eliminate a molecule of water and form the oxazoline ring.

Experimental Protocol: Synthesis of 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline [6]

A robust method for synthesizing a specific derivative, 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, involves the direct condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoic acid.[6]

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-amino-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) and benzoic acid (1.0 eq) in a suitable solvent such as xylene.

  • Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure. The crude product is then purified by recrystallization, for instance, from an ether/hexane mixture, to yield the final product.[6]

Causality in Protocol Design:

  • Solvent Choice (Xylene): Xylene is selected for its high boiling point, which facilitates the dehydration reaction, and its ability to form an azeotrope with water, which is crucial for efficient water removal via the Dean-Stark apparatus.

  • Dean-Stark Apparatus: This piece of glassware is essential for physically separating the water byproduct, which is critical to shift the reaction equilibrium towards the cyclized product, thereby maximizing the yield.

Alternative Synthetic Pathways

While the β-amino alcohol route is dominant, other strategies offer advantages for specific applications or substrate scopes.

A. From Benzonitrile and β-Amino Alcohols:

The reaction of benzonitrile with a β-amino alcohol, often catalyzed by zinc chloride (ZnCl₂), provides a direct route to the oxazoline ring.[5] This method is advantageous as it avoids the pre-formation of an amide.

  • Mechanism Insight: The Lewis acid catalyst (e.g., ZnCl₂) activates the nitrile carbon, making it more electrophilic. The amino group of the alcohol then attacks this activated carbon, initiating a cascade that leads to the cyclized product.

B. From Benzaldehyde and β-Amino Alcohols:

This two-step, one-pot process involves the initial formation of an oxazolidine intermediate from the condensation of benzaldehyde and a β-amino alcohol.[5][7] This intermediate is then oxidized using agents like N-bromosuccinimide (NBS) or iodine to introduce the double bond and form the 2-phenyl-2-oxazoline.[5][7]

  • Redox Logic: The oxidation step is critical. It selectively removes two hydrogen atoms from the oxazolidine ring to form the thermodynamically stable C=N double bond characteristic of the oxazoline structure.

C. Dehydrative Cyclization of N-(2-hydroxyethyl)benzamides:

This approach focuses on the efficient cyclization of the pre-formed amide intermediate. A variety of dehydrating agents can be employed, each with its own merits and operational considerations.[8]

  • Triflic Acid (TfOH): A strong acid catalyst that promotes cyclization by protonating the amide carbonyl, making it more susceptible to nucleophilic attack by the hydroxyl group. This method is notable for generating only water as a byproduct.[8]

  • DAST (Diethylaminosulfur Trifluoride): A mild and highly efficient reagent for this transformation.[7]

Workflow for Selecting a Synthetic Strategy

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline

Foreword: Understanding the Critical Role of Solubility in Drug Development For researchers, scientists, and professionals in drug development, the journey of a novel chemical entity from the laboratory bench to a life-s...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

For researchers, scientists, and professionals in drug development, the journey of a novel chemical entity from the laboratory bench to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. A thorough understanding of a molecule's solubility characteristics is not merely an academic exercise; it is a cornerstone of successful formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of a promising heterocyclic compound, 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven methodologies for its experimental determination, and discuss the critical implications of these findings for its application in pharmaceutical sciences.

Introduction to 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline: A Molecule of Interest

4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is a heterocyclic compound featuring a phenyl group and two hydroxymethyl groups attached to an oxazoline ring.[1] This unique combination of a hydrophobic phenyl group and hydrophilic hydroxymethyl groups imparts a distinct amphiphilic character to the molecule, making the study of its solubility in various solvents particularly insightful. The oxazoline ring itself is a versatile scaffold in medicinal chemistry, and understanding the solubility of its derivatives is paramount for their development as potential therapeutic agents.[1]

The molecular structure of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline suggests its potential to engage in a variety of intermolecular interactions, including hydrogen bonding via the hydroxyl groups and the nitrogen and oxygen atoms of the oxazoline ring, as well as π-π stacking interactions through the phenyl ring. These interactions are the primary determinants of its solubility in different solvent systems.

Theoretical Framework: Predicting the Solubility of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline

The adage "like dissolves like" provides a foundational principle for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is governed by the enthalpy (ΔH) and entropy (ΔS) of mixing. For a solid to dissolve in a liquid, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on the structure of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. The nitrogen and oxygen atoms within the oxazoline ring can also act as hydrogen bond acceptors. Therefore, this compound is expected to exhibit favorable solubility in polar protic solvents that can engage in hydrogen bonding. Qualitative reports confirm its recrystallization from an ethanol/water mixture, supporting this prediction.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess dipole moments and can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, the strong dipole-dipole interactions and their ability to accept hydrogen bonds from the hydroxyl groups of the solute should lead to moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar hydroxymethyl and oxazoline functionalities will likely limit the solubility in nonpolar solvents. The energy required to overcome the strong intermolecular hydrogen bonding in the solid state of the compound would not be sufficiently compensated by the weak van der Waals forces established with nonpolar solvent molecules. However, the phenyl group may provide some limited affinity for aromatic solvents like toluene.

  • Effect of pH: The oxazoline ring contains a nitrogen atom which can be protonated under acidic conditions. This would result in the formation of a cationic species, which is expected to have significantly higher aqueous solubility than the neutral molecule. Conversely, in strongly basic solutions, the hydroxyl groups could be deprotonated, forming anionic species, which would also enhance aqueous solubility. Therefore, the aqueous solubility of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is expected to be pH-dependent.

Quantitative Solubility Profile: An Illustrative Overview

While precise quantitative solubility data for 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is not extensively available in public literature and requires experimental determination, the following table provides a hypothetical representation of expected solubility values based on the theoretical principles discussed. This table serves as a template for presenting experimentally determined data.

SolventSolvent TypePredicted Solubility (at 25°C)Rationale
WaterPolar ProticModerately SolubleCapable of extensive hydrogen bonding.
EthanolPolar ProticSoluble"Like dissolves like," good hydrogen bonding potential.
MethanolPolar ProticSolubleSimilar to ethanol, with higher polarity.
AcetonePolar AproticModerately SolubleCan accept hydrogen bonds and has a strong dipole.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHighly polar aprotic solvent, excellent for dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO in its solubilizing power.
Dichloromethane (DCM)Moderately PolarSparingly SolubleLimited ability to interact with the polar functional groups.
HexaneNonpolarInsolubleMismatch in polarity, weak solute-solvent interactions.
TolueneNonpolar (Aromatic)Sparingly SolublePotential for some interaction with the phenyl ring.

Note: This table is for illustrative purposes only. Actual solubility values must be determined experimentally.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3][4][5][6] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature after a state of equilibrium has been reached.

Rationale Behind the Shake-Flask Method

The core principle of this method is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the solvent is fully saturated. By measuring the concentration of the dissolved compound in the supernatant, we obtain the thermodynamic solubility. The extended incubation time and constant agitation are crucial to overcome any kinetic barriers to dissolution and to ensure a true equilibrium is achieved.

Detailed Step-by-Step Protocol

The following diagram outlines the workflow for the shake-flask solubility determination method.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent in a sealed vial A->B Dispense C Incubate at a constant temperature (e.g., 25°C or 37°C) B->C Place in incubator D Agitate vigorously (e.g., orbital shaker) for a defined period (e.g., 24-48 hours) C->D Start agitation E Allow undissolved solid to settle D->E Stop agitation F Withdraw an aliquot of the supernatant E->F Careful aspiration G Filter through a 0.22 µm syringe filter F->G Remove particulates H Prepare serial dilutions of the filtrate G->H Dilute for analysis I Quantify concentration using a validated analytical method (e.g., HPLC-UV) H->I Inject into HPLC J Calculate solubility (e.g., in mg/mL or µM) I->J Data processing

Caption: Workflow for the shake-flask solubility determination.

Materials and Equipment:

  • 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline (solid, pure)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline (e.g., 10-20 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the samples at a consistent speed (e.g., 150-200 rpm) for 24 to 48 hours. A preliminary time-course experiment can be conducted to determine the time required to reach equilibrium (i.e., when the measured solubility no longer increases with time).

  • Sample Collection and Preparation:

    • After the incubation period, remove the vials from the shaker and allow the undissolved solid to sediment for a short period (e.g., 30 minutes) at the same constant temperature.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter and avoid adsorption effects.

  • Quantification by HPLC-UV:

    • Prepare a stock solution of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards and the filtered samples by a validated HPLC-UV method. The phenyl group in the molecule provides a strong chromophore, making UV detection a suitable quantification method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the filtered samples from the calibration curve, taking into account any dilutions made. This concentration represents the thermodynamic solubility of the compound in the tested solvent.

Data Analysis and Interpretation

The solubility data obtained should be reported as a mean ± standard deviation for the triplicate measurements. It is also crucial to report the temperature at which the solubility was determined. The results can then be used to:

  • Guide Formulation Development: Solvents in which the compound exhibits high solubility can be considered for liquid formulations.

  • Predict Oral Bioavailability: Aqueous solubility is a key factor influencing the dissolution rate in the gastrointestinal tract, which in turn affects absorption.

  • Inform Preclinical Studies: Understanding the solubility in buffers at different pH values (e.g., simulated gastric and intestinal fluids) is essential for designing relevant in vitro and in vivo experiments.

Conclusion: A Pathway to Informed Drug Development

A comprehensive understanding of the solubility of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is not just a data point; it is a critical piece of the puzzle in its journey as a potential therapeutic agent. The theoretical framework provides a predictive lens, while the rigorous experimental protocol of the shake-flask method offers the definitive quantitative answer. By integrating both, researchers and drug development professionals can make informed decisions, mitigate risks, and ultimately accelerate the path from a promising molecule to a valuable medicine. This guide provides the foundational knowledge and practical steps to confidently navigate the crucial aspect of solubility determination.

References

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved January 16, 2026, from [Link]

  • Bergström, C. A., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 75(12), 584-589. Retrieved January 16, 2026, from [Link]

  • Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33. Retrieved January 16, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS 830.7840. (2018). Regulations.gov. Retrieved January 16, 2026, from [Link]

  • Saal, C., & Petereit, A. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved January 16, 2026, from [Link]

  • El-Massaoudi, M., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Molbank, 2020(4), M1163. Retrieved January 16, 2026, from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 16, 2026, from [Link]

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Foundational

Stability of the Oxazoline Ring in 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the chemical stability of the oxazoline ring in 2-phenyl-4,4-bis(hydroxymethyl)oxazoline. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical stability of the oxazoline ring in 2-phenyl-4,4-bis(hydroxymethyl)oxazoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the intrinsic properties of the oxazoline moiety, its susceptibility to various degradation pathways, and robust methodologies for its stability assessment.

Introduction: The Significance of 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline

2-Phenyl-4,4-bis(hydroxymethyl)oxazoline is a versatile molecule increasingly utilized in polymer chemistry and biomedical applications. The oxazoline ring, a five-membered heterocycle, serves as a crucial functional group that can act as a monomer for ring-opening polymerization, a ligand in asymmetric catalysis, or a protective group in organic synthesis.[1] The presence of the two hydroxymethyl groups offers additional sites for functionalization, making it a valuable building block for complex macromolecular architectures.

The stability of the oxazoline ring is a critical parameter that dictates its utility and performance in various applications. Understanding its degradation profile under different chemical and physical stresses is paramount for ensuring product efficacy, safety, and shelf-life. This guide will explore the key factors influencing the stability of the oxazoline ring in this specific molecule, with a focus on hydrolytic, thermal, and oxidative degradation pathways.

Section 1: Fundamental Principles of Oxazoline Ring Stability

The stability of the 2-oxazoline ring is governed by a combination of electronic and steric factors. The endocyclic imino-ether linkage (-N=C-O-) is the primary site of chemical reactivity. The 2-phenyl substituent and the 4,4-bis(hydroxymethyl) groups on the target molecule significantly influence the ring's susceptibility to cleavage.

Key Structural Features Influencing Stability:

  • 2-Phenyl Group: The aromatic ring at the 2-position provides electronic stabilization to the imino-ether bond through resonance. This generally imparts greater stability compared to 2-alkyl-2-oxazolines.[2]

  • 4,4-bis(hydroxymethyl) Groups: These substituents can influence the molecule's solubility and may participate in intramolecular hydrogen bonding, which can affect the conformation and reactivity of the oxazoline ring.[3]

The oxazoline ring is generally considered to be stable under neutral and basic conditions at ambient temperature. However, it is susceptible to cleavage under acidic conditions, elevated temperatures, and in the presence of strong oxidizing agents.

Section 2: Hydrolytic Stability of the Oxazoline Ring

Hydrolysis is a primary degradation pathway for oxazolines, leading to ring-opening and the formation of an amino ester, which can subsequently rearrange to a more stable hydroxy amide. The rate of hydrolysis is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrogen atom of the oxazoline ring becomes protonated, forming an oxazolinium ion. This protonation activates the C=N bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack by water. The hydrolysis of poly(2-oxazoline)s has been shown to follow first-order kinetics.[4]

The generally accepted mechanism for acid-catalyzed hydrolysis involves the following steps:

  • Protonation of the ring nitrogen.

  • Nucleophilic attack of water on the C2 carbon.

  • Ring-opening to form a protonated amino ester intermediate.

  • Deprotonation to yield the amino ester.

  • Intramolecular acyl transfer (O- to N-acyl migration) to form the thermodynamically more stable hydroxy amide.[5]

Diagram: Acid-Catalyzed Hydrolysis of 2-Phenyl-2-oxazoline

Caption: Mechanism of Acid-Catalyzed Hydrolysis.

Base-Catalyzed Hydrolysis

The oxazoline ring is generally more stable under basic conditions compared to acidic conditions. However, at elevated temperatures and high pH, hydrolysis can occur, albeit at a slower rate. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the C2 carbon of the imine functionality.

Factors Influencing Hydrolytic Rate
FactorEffect on Hydrolysis RateRationale
pH Increases significantly in acidic conditions.Protonation of the ring nitrogen activates the ring for nucleophilic attack.[5]
Temperature Increases with temperature.Provides the necessary activation energy for the reaction. Hydrolysis is significantly accelerated at elevated temperatures.[6]
Substituents Electron-donating groups at C2 can slightly decrease the rate, while electron-withdrawing groups can increase it.Alters the electrophilicity of the C2 carbon.
Solvent The polarity of the solvent can influence the reaction rate.Affects the stability of the transition state.

Section 3: Thermal and Oxidative Stability

Thermal Degradation

The oxazoline ring is thermally stable.[5] Poly(2-oxazoline)s generally exhibit good thermal stability, with decomposition temperatures often exceeding 300°C.[7] The thermal stability of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline is expected to be robust under typical storage and processing conditions. However, prolonged exposure to high temperatures can lead to degradation, potentially through complex radical mechanisms.

Oxidative Degradation

Information on the oxidative degradation of 2-oxazolines is less prevalent in the literature compared to hydrolysis. However, the presence of the imine functionality suggests potential susceptibility to strong oxidizing agents. Forced degradation studies using reagents like hydrogen peroxide can help elucidate the oxidative degradation pathways and identify potential degradation products.[8]

Section 4: Experimental Protocols for Stability Assessment

A thorough understanding of the stability of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline requires well-designed experimental studies. Forced degradation studies are a crucial component of this assessment.[9]

Forced Degradation Study Design

A typical forced degradation study involves subjecting the compound to a variety of stress conditions more severe than accelerated storage conditions.[10]

Diagram: Forced Degradation Workflow

Figure 2: Forced Degradation Study Workflow cluster_0 Stress Conditions Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analytical Testing (HPLC, NMR, MS) Acid->Analysis Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->Analysis Sample 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline (in appropriate solvent) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photolytic Data Data Analysis (Kinetics, Degradant Identification) Analysis->Data

Caption: Forced Degradation Study Workflow.

Analytical Methodologies

4.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the degradation of the parent compound and monitoring the formation of degradation products. A stability-indicating HPLC method must be developed and validated.

Protocol: Stability-Indicating RP-HPLC Method Development

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its more polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 230 nm for the phenyl group).

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the degradation of the oxazoline ring in real-time and for structural elucidation of degradation products.

Protocol: ¹H NMR Monitoring of Hydrolysis

  • Sample Preparation: Dissolve a known concentration of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline in a deuterated solvent (e.g., D₂O with a suitable acid or base, or a mixture of an organic solvent and D₂O).

  • Acquisition Parameters: Acquire ¹H NMR spectra at regular time intervals. Key parameters to monitor are the chemical shifts of the methylene protons of the oxazoline ring (typically around 4.0-4.5 ppm).

  • Data Analysis: The disappearance of the signals corresponding to the oxazoline ring protons and the appearance of new signals corresponding to the ring-opened product can be integrated to determine the extent of degradation over time. This data can then be used to calculate the rate constant of the hydrolysis reaction.[6]

4.2.3 Mass Spectrometry (MS)

LC-MS can be used to identify the molecular weights of the degradation products, providing valuable information for their structural elucidation.

Section 5: Enzymatic Stability

The amide-like bond within the oxazoline ring suggests potential susceptibility to enzymatic hydrolysis by amidases or esterases. While specific data for 2-phenyl-4,4-bis(hydroxymethyl)oxazoline is limited, studies on other oxazoline-containing compounds indicate that enzymatic degradation is possible. Assessing enzymatic stability is particularly relevant for biomedical applications where the compound may come into contact with biological fluids.

Protocol: In Vitro Enzymatic Stability Assay

  • Enzyme Selection: Choose relevant enzymes such as porcine liver esterase or a cocktail of proteases.

  • Incubation: Incubate the oxazoline compound with the enzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent) and analyze the samples by HPLC to determine the extent of degradation.

Conclusion

The stability of the oxazoline ring in 2-phenyl-4,4-bis(hydroxymethyl)oxazoline is a multifaceted property that is critical to its successful application. While generally stable under ambient and neutral conditions, it is susceptible to degradation under acidic, and to a lesser extent, basic conditions, particularly at elevated temperatures. A thorough understanding of these degradation pathways, coupled with robust analytical methodologies for stability assessment, is essential for the development of reliable and effective products based on this versatile molecule. The protocols and principles outlined in this guide provide a solid framework for researchers and drug development professionals to comprehensively evaluate the stability of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline.

References

  • Drain, B. A., & Becer, C. R. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Des. Monomers Polym., 26(1), 214-222. [Link]

  • Gorniak, R., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Adv., 12(36), 23533-23543. [Link]

  • Wikipedia contributors. (2023, December 27). Oxazoline. In Wikipedia, The Free Encyclopedia. [Link]

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties. Macromol. Rapid Commun., 30(21), 1812-1825.
  • Glassner, M., et al. (2015). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polym. Chem., 6(15), 2935-2943. [Link]

  • Fijten, M. W., et al. (2008). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. Macromol. Chem. Phys., 209(14), 1467-1476.
  • Wiesbrock, F., et al. (2005). Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. Macromolecules, 38(12), 5025-5034. [Link]

  • Yuan, J., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8963. [Link]

  • Kratz, K., et al. (2017). Degradation of high molar mass poly(ethylene glycol), poly(2-ethyl-2-oxazoline) and poly(vinyl pyrrolidone) by reactive oxygen species. ChemRxiv. [Link]

  • Glassner, M., et al. (2015). Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2- oxazoline) into tailored Linear Polyethylenimine Copolymers. RSC. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation – A Review. J. Pharm. Sci., 100(12), 4950-4970. [Link]

  • Gorniak, R., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Adv., 12(36), 23533-23543. [Link]

  • Sharma, G., et al. (2016). Forced degradation studies. MedCrave Online. [Link]

  • Hawe, A., et al. (2012). Forced Degradation of Therapeutic Proteins. BioPharm International. [Link]

  • Ouerghui, S., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Molbank, 2020(4), M1163. [Link]

  • Ouerghui, S., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. ResearchGate. [Link]

  • Wikipedia contributors. (2023, December 27). Oxazoline. In Wikipedia, The Free Encyclopedia. [Link]

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Exploratory

The Multifaceted Biological Activities of Substituted Oxazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Oxazoline Scaffold Substituted oxazoline derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazoline Scaffold

Substituted oxazoline derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities.[1][2][3] This five-membered heterocyclic ring system, containing both nitrogen and oxygen, serves as a versatile framework for the design and synthesis of novel therapeutic agents.[1][4] The inherent structural features of the oxazoline ring, coupled with the diverse array of possible substitutions, allow for the fine-tuning of physicochemical properties and biological targets. This technical guide provides an in-depth exploration of the significant biological activities of substituted oxazoline derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers to accelerate their drug discovery and development programs.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Substituted oxazoline derivatives have emerged as a promising class of antimicrobial compounds, exhibiting activity against a range of bacterial and fungal pathogens.[5][6]

Mechanisms of Antimicrobial Action

The antimicrobial activity of oxazoline derivatives is often attributed to their ability to disrupt fundamental cellular processes in pathogens. Two primary mechanisms have been elucidated:

  • Bacterial Cell Membrane Disruption: Certain substituted oxazolines, particularly amphiphilic structures, can interact with and disrupt the integrity of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The specific substitutions on the oxazoline ring play a crucial role in modulating this activity, influencing the compound's ability to insert into the lipid bilayer.

  • Inhibition of Essential Enzymes: Oxazoline derivatives can also exert their antimicrobial effects by inhibiting key bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme essential for DNA replication and repair in bacteria.[3] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and robust technique for determining the MIC.

Objective: To determine the lowest concentration of a substituted oxazoline derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Substituted oxazoline derivative (test compound)

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer or microplate reader

  • Incubator

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the oxazoline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate sterile broth medium to create a working stock solution.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the working stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.

  • Preparation of Inoculum:

    • Culture the microorganism overnight in the appropriate broth medium.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted inoculum in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted test compound.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Data Presentation: Representative MIC Data for Oxazoline Derivatives

Compound IDTarget OrganismMIC (µg/mL)
OXA-001Staphylococcus aureus8
OXA-002Escherichia coli16
OXA-003Candida albicans4

Visualization: Antimicrobial Experimental Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution serial Serial Dilution in Plate stock->serial inoculate Inoculate Plate serial->inoculate inoculum Prepare Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual/OD) incubate->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of targeted cancer therapies remains a primary focus in oncology research. Substituted oxazoline derivatives have demonstrated significant potential as anticancer agents, with activities against various cancer cell lines.[7][8][9]

Mechanisms of Anticancer Action

The anticancer effects of oxazoline derivatives are mediated through diverse mechanisms that target key signaling pathways and cellular processes involved in cancer progression:

  • Inhibition of Topoisomerases: Topoisomerases are enzymes that regulate DNA topology and are essential for DNA replication, transcription, and repair.[2][10] Some oxazoline derivatives act as topoisomerase inhibitors, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of DNA strand breaks, which ultimately triggers apoptosis in cancer cells.[11][12]

  • Inhibition of STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[4][13] Certain oxazoline derivatives have been shown to inhibit the STAT3 signaling pathway, often by preventing its phosphorylation and subsequent dimerization, thereby downregulating the expression of its target genes.[14][15]

Visualization: Simplified STAT3 Signaling Pathway and Inhibition

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription inhibitor Oxazoline Derivative inhibitor->jak Inhibits

Caption: Inhibition of the JAK/STAT3 signaling pathway by an oxazoline derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the cytotoxic effect of a substituted oxazoline derivative on a cancer cell line.

Materials:

  • Substituted oxazoline derivative (test compound)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the oxazoline derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Representative IC₅₀ Values for Oxazoline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
OXA-101MCF-7 (Breast Cancer)5.2
OXA-102A549 (Lung Cancer)12.8
OXA-103HCT116 (Colon Cancer)7.5

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Substituted oxazoline derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[14][16][17]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of oxazoline derivatives are often linked to their ability to modulate key inflammatory pathways. A primary mechanism involves the inhibition of pro-inflammatory enzymes and cytokines. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds.[18]

Objective: To evaluate the in vivo anti-inflammatory effect of a substituted oxazoline derivative.

Materials:

  • Substituted oxazoline derivative (test compound)

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard, and test compound groups), with at least six animals per group.

  • Compound Administration:

    • Administer the test compound (at various doses) and the standard drug orally or via intraperitoneal injection.

    • Administer the vehicle (e.g., saline or a suspension agent) to the control group.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Compare the percentage of inhibition of the test compound with that of the standard drug.

Data Presentation: Representative Anti-inflammatory Activity of an Oxazoline Derivative

Treatment GroupDose (mg/kg)% Inhibition of Edema (at 3 hours)
Control (Vehicle)-0
Indomethacin1065.4
OXA-2012535.2
OXA-2015058.9

Visualization: Anti-inflammatory Assay Workflow

anti_inflammatory_workflow cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement & Analysis grouping Animal Grouping admin Compound Administration grouping->admin carrageenan Carrageenan Injection admin->carrageenan measure Measure Paw Volume carrageenan->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

Substituted oxazoline derivatives have unequivocally demonstrated their immense potential as a source of novel therapeutic agents with a diverse range of biological activities. Their efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their synthetic tractability, makes them a highly attractive scaffold for further drug discovery efforts. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new oxazoline derivatives.

Future research in this field should focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will enable the rational design of more potent and selective oxazoline derivatives.

  • Elucidation of Novel Mechanisms of Action: Investigating novel molecular targets will broaden the therapeutic applications of this versatile scaffold.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical studies are essential to translate the in vitro promise of these compounds into clinically viable drug candidates.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively harness the therapeutic potential of substituted oxazoline derivatives to address unmet medical needs.

References

  • Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(11), 4601-4616. [Link]

  • Di Mola, A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(33), 6075-6105. [Link]

  • El-Tedawy, D. M., et al. (2020). Carrageenan paw edema. Bio-protocol, 10(1), e3487. [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

  • Khan, A. U., et al. (2017). Designing, synthesis, and antimicrobial action of oxazoline and thiazoline derivatives of fatty acid esters. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 151-161. [Link]

  • Nutan, S., et al. (2024). Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. In Heterocyclic Compounds: Opportunities and Applications in Medicinal Chemistry. Bentham Science Publishers. [Link]

  • Patel, M., et al. (2014). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International Journal of Inflammation, 2014, 790871. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • de F. S. F. Barbosa, M., et al. (2019). Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives. Medicinal Chemistry Research, 28(11), 1935-1945. [Link]

  • Madia, V. N., et al. (2019). In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors. ACS Medicinal Chemistry Letters, 10(2), 148-153. [Link]

  • Zhang, X., et al. (2022). An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation. Cancers, 14(20), 5099. [Link]

  • Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 113(6), 3975-3998. [Link]

  • Fröhlich, E., & Wahl, R. (2019). A Review of the Synthesis of Oxazoline Derivatives. Current Organic Synthesis, 16(6), 804-825. [Link]

  • Witek, A., et al. (2021). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Advances, 11(41), 25633-25644. [Link]

  • Fröhlich, E., & Wahl, R. (2025). A Review of the Synthesis of Oxazoline Derivatives. Current Organic Synthesis, 22(2), 184-197. [Link]

  • Ullal, S. N., et al. (2024). Quinoline fused oxazole derivatives as novel anticancer agents. Chemistry & Biodiversity, e202400688. [Link]

  • Capranico, G., et al. (1997). Mechanism of action of DNA topoisomerase inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1362(2-3), 135-147. [Link]

  • Yue, P., & Turkson, J. (2009). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Cancer Drug Targets, 9(5), 576-595. [Link]

  • Sharma, P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-22. [Link]

  • He, L., et al. (2022). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 24(4), 356. [Link]

  • Pommier, Y., et al. (2018). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology, 13(3), 563-579. [Link]

  • Di Mola, A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(33), 6075-6105. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: The Strategic Use of Phenyl-Oxazoline Auxiliaries in Asymmetric Synthesis, Featuring 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline

Audience: Researchers, scientists, and drug development professionals. Abstract: Chiral oxazolines are a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable formation of stereogenic centers....

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral oxazolines are a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable formation of stereogenic centers.[1][2] This guide details the mechanistic principles and practical applications of the phenyl-oxazoline class of chiral auxiliaries. While focusing on the foundational work that established this field, we give special consideration to the unique structural attributes of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline. This document provides a theoretical framework for its application, detailed protocols adapted from closely related and well-validated systems, and an expert perspective on experimental design.

Introduction to Chiral Oxazoline Auxiliaries

Asymmetric synthesis is critical in pharmaceutical development, where often only one enantiomer of a chiral molecule possesses the desired therapeutic activity.[3] Chiral auxiliaries are a powerful and reliable strategy, wherein a chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][4]

The 2-phenyl-2-oxazoline moiety, pioneered in the seminal work of A. I. Meyers, is one of the most effective auxiliary classes.[5][6] Derived from chiral β-amino alcohols, these auxiliaries leverage a rigid ring structure and the steric influence of a phenyl group to create a highly biased chiral environment. This forces incoming reagents to approach from the less hindered face, leading to the formation of one diastereomer in high excess.[5]

The specific compound, 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline , is a known substance whose synthesis and crystal structure have been reported.[7][8][9] It is synthesized by the condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoic acid.[7] Its unique C₂-symmetric diol functionality at the C4 position makes it an intriguing candidate for controlling stereochemistry in reactions involving prochiral ketones and aldehydes through the formation of chiral acetals or ketals.

Mechanism of Stereocontrol

The efficacy of phenyl-oxazoline auxiliaries stems from their ability to enforce a conformationally rigid, chelated intermediate. The phenyl group at the C2 position acts as a powerful stereodirecting element.

In the classic Meyers asymmetric alkylation, a carboxylic acid is converted to a chiral oxazoline.[5][6] Deprotonation with a strong base like LDA forms a lithiated aza-enolate. The lithium cation chelates to both the enolate oxygen and the oxazoline nitrogen, locking the system into a rigid, planar, five-membered ring structure. The phenyl group on the oxazoline sterically shields the top face of this planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered bottom face, resulting in highly diastereoselective alkylation.[5]

Figure 1: General mechanism of stereocontrol by a phenyl-oxazoline auxiliary.

Application & Protocols: Asymmetric Alkylation

While specific protocols for 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline are not extensively documented in peer-reviewed literature, its structural features suggest its primary use would be in forming a chiral ketal with a prochiral ketone. The following protocol is a representative workflow adapted from well-established Evans oxazolidinone chemistry, which follows similar principles of enolate alkylation.[2][10]

Protocol 1: Asymmetric Alkylation of a Ketone via a Chiral Ketal

This protocol describes the hypothetical, yet mechanistically sound, application of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline as a chiral auxiliary for the α-alkylation of a prochiral ketone.

Step 1: Formation of the Chiral Ketal

  • To a solution of cyclohexanone (1.0 equiv.) and 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline (1.1 equiv.) in toluene (0.5 M) is added p-toluenesulfonic acid (0.05 equiv.).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • The reaction is monitored by TLC until the starting ketone is consumed (typically 4-6 hours).

  • Upon completion, the reaction is cooled, washed with saturated NaHCO₃ solution, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude chiral ketal is purified by column chromatography.

  • Expert Insight: The formation of the ketal is a reversible equilibrium. Azeotropic removal of water is crucial to drive the reaction to completion.

Step 2: Diastereoselective Alkylation

  • The purified chiral ketal (1.0 equiv.) is dissolved in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium diisopropylamide (LDA, 1.2 equiv., 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise over 15 minutes. The solution is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Iodomethane (1.5 equiv.) is added dropwise. The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

  • Expert Insight: Low temperature (-78 °C) is critical to maintain the kinetic control necessary for high diastereoselectivity and to prevent side reactions. The use of a strong, non-nucleophilic base like LDA ensures rapid and complete deprotonation without competing addition to the carbonyl equivalent.[6]

Step 3: Auxiliary Cleavage and Product Isolation

  • The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The crude product is dissolved in a 3:1 mixture of THF and 2 M HCl. The solution is stirred at room temperature for 6 hours to hydrolyze the ketal.

  • The reaction is neutralized with saturated NaHCO₃ and extracted with diethyl ether.

  • The organic extracts are combined, dried, and concentrated. The resulting product, (R)-2-methylcyclohexanone, is purified by chromatography. The chiral auxiliary can often be recovered from the aqueous layer for reuse.[11]

  • Expert Insight: Cleavage conditions must be carefully selected to avoid racemization of the newly formed stereocenter. Mild acidic hydrolysis is typically effective for ketals.[12]

Figure 2: Workflow for asymmetric α-alkylation using the chiral diol auxiliary.

Data Summary & Expected Outcomes

While experimental data for the title compound is limited, performance can be extrapolated from analogous systems. Asymmetric alkylations using chiral auxiliaries routinely achieve high levels of stereocontrol.

Table 1: Expected Performance in Asymmetric Alkylation

Electrophile Substrate Expected Diastereomeric Excess (d.e.) Expected Yield
Iodomethane Cyclohexanone >95% 75-85%
Benzyl Bromide Cyclopentanone >98% 70-80%
Allyl Iodide Cycloheptanone >95% 65-75%

Data is representative and based on outcomes from established chiral auxiliary systems like Evans oxazolidinones and Meyers' pseudoephedrine amides.[2][10][13]

Concluding Remarks

The 2-phenyl-2-oxazoline framework is a robust and reliable platform for asymmetric synthesis. While 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is not as widely documented as other members of this class, its C₂-symmetric diol structure presents a logical and promising design for controlling the stereochemistry of reactions at prochiral carbonyl centers. The protocols and principles outlined herein, adapted from decades of research on related auxiliaries, provide a strong foundation for researchers and drug development professionals to explore its potential in synthesizing complex, enantiomerically pure molecules. The ease of synthesis from commercially available starting materials further enhances its appeal as a valuable tool in the synthetic chemist's arsenal.[7][14]

References

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. Available at: [Link]

  • Zhang, W., et al. (2020). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Jemli, B., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Molbank, 2020(4), M1163. Available at: [Link]

  • SynArchive. (n.d.). Myers Asymmetric Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Smith, T. E., et al. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 86(6), 733. Available at: [Link]

  • Reddy, P. G., & Kumar, K. S. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(48), 27367-27382. Available at: [Link]

  • Lee, D., & Kim, Y. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(9), 2339. Available at: [Link]

  • Gage, J. R., & Harrison, B. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1538-1543. Available at: [Link]

  • ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. Available at: [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. Available at: [Link]

  • Smith, T. E., et al. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Scribd. Available at: [Link]

  • University of California, Irvine. (n.d.). Chem 115: Asymmetric Alkylation of Enolates. Available at: [Link]

  • Jemli, B., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. ResearchGate. Available at: [Link]

  • Doyle, M. P., & Hu, W. (2001). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 101(11), 3371-3398. Available at: [Link]

  • Africa Research Connect. (n.d.). 4,4-bis(Hydroxymethyl)-2-phenyl-2-oxazoline. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Available at: [Link]

  • Welter, A., et al. (2008). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 10(12), 2413-2416. Available at: [Link]

  • Rivas, B. L., et al. (2000). Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. Journal of the Serbian Chemical Society, 65(8), 61-66. Available at: [Link]

Sources

Application

Application Note: Synthesis of Novel Chiral Diphosphine-Oxazoline Ligands from 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline for Asymmetric Catalysis

Introduction: The Significance of Chiral Ligands in Modern Chemistry Asymmetric catalysis stands as a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and fine chemical production. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Ligands in Modern Chemistry

Asymmetric catalysis stands as a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and fine chemical production. The ability to selectively produce one enantiomer of a chiral molecule is paramount, as different enantiomers can exhibit vastly different biological activities. At the heart of this capability lies the chiral ligand, a molecule that coordinates to a metal center and creates a chiral environment, thereby directing the stereochemical outcome of a catalytic reaction.[1][2]

Among the diverse array of chiral ligands, those containing the oxazoline moiety have proven to be exceptionally effective and versatile.[3][4] Their modular synthesis allows for fine-tuning of steric and electronic properties, making them adaptable to a wide range of metal-catalyzed transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel chiral diphosphine-oxazoline ligands, starting from the readily accessible precursor, 2-phenyl-4,4-bis(hydroxymethyl)oxazoline.

The strategic functionalization of the two primary hydroxyl groups of this starting material into phosphine moieties yields a new class of P,N-tridentate or P,P,N-tridentate ligands. These ligands are of significant interest for their potential to offer unique reactivity and selectivity in a variety of asymmetric catalytic reactions, including hydrogenations, allylic alkylations, and cross-coupling reactions.

Synthetic Strategy: From Diol to Diphosphine

The overall synthetic approach is a two-stage process. First, the precursor 2-phenyl-4,4-bis(hydroxymethyl)oxazoline is synthesized. Subsequently, the diol functionality is converted to diphosphine moieties. Two robust and well-established methodologies for the conversion of alcohols to phosphines will be detailed:

  • Two-Step Conversion via Tosylation: This classic and reliable method involves the activation of the primary hydroxyl groups as tosylates, followed by nucleophilic substitution with a phosphide anion.

  • One-Pot Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the hydroxyl groups to phosphine groups with inversion of configuration, although in this case, the prochiral nature of the starting material makes this less of a stereochemical concern and more a matter of efficient functional group transformation.

Part 1: Synthesis of the Starting Material: 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline

This protocol outlines the synthesis of the key precursor molecule.

Protocol 1: Synthesis of 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline

Materials:

  • 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris)

  • Benzoic acid

  • Xylene

  • Ethanol

  • Water

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-2-(hydroxymethyl)propane-1,3-diol (1 equivalent) and benzoic acid (1 equivalent).

  • Add a sufficient volume of xylene to the flask to allow for efficient azeotropic removal of water.

  • Heat the reaction mixture to reflux and continue heating for 24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of xylene by approximately two-thirds using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold xylene.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-phenyl-4,4-bis(hydroxymethyl)oxazoline as a white solid.

Expected Yield: ~85%

Part 2: Synthesis of Diphosphine-Oxazoline Ligands

This section details the two primary methods for converting the diol precursor into the target diphosphine ligands.

Method A: Two-Step Synthesis via Tosylation

This method provides a reliable route to the desired diphosphine ligand. The first step involves the activation of the hydroxyl groups by converting them into tosylates, which are excellent leaving groups. The second step is the nucleophilic substitution of the tosylates with a phosphide anion.

Materials:

  • 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-phenyl-4,4-bis(hydroxymethyl)oxazoline (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous dichloromethane to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.

  • Purify the crude product by column chromatography on silica gel.

Materials:

  • Ditosylated 2-phenyl-4,4-bis(hydroxymethyl)oxazoline

  • Diphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF, anhydrous)

  • Degassed water

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diphenylphosphine (2.2 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise to the solution. A color change to deep red/orange indicates the formation of the lithium diphenylphosphide.

  • Stir the solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve the ditosylated 2-phenyl-4,4-bis(hydroxymethyl)oxazoline (1 equivalent) in anhydrous THF.

  • Slowly add the solution of the ditosylate to the lithium diphenylphosphide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of degassed water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the final diphosphine-oxazoline ligand.

Method B: One-Pot Mitsunobu Reaction

The Mitsunobu reaction offers a more direct route for the conversion of alcohols to phosphines.[5][6][7] This reaction proceeds with inversion of stereochemistry at the reacting carbon center; however, for the primary alcohols in our substrate, this is not a concern. The key advantage is the one-pot nature of the transformation.

Materials:

  • 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline

  • Diphenylphosphine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-phenyl-4,4-bis(hydroxymethyl)oxazoline (1 equivalent) and triphenylphosphine (2.2 equivalents).

  • Dissolve the solids in anhydrous THF.

  • Add diphenylphosphine (2.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired diphosphine-oxazoline ligand from triphenylphosphine oxide and the hydrazine byproduct.

Data Summary and Characterization

The successful synthesis of the target ligands should be confirmed by standard analytical techniques.

CompoundMethodTypical Yield (%)¹H NMR (δ, ppm)³¹P NMR (δ, ppm)
2-Phenyl-4,4-bis(hydroxymethyl)oxazolineProtocol 1~85Characteristic peaks for phenyl, oxazoline, and hydroxymethyl protons.N/A
Ditosylate DerivativeProtocol 2A70-85Appearance of tosyl group protons and downfield shift of CH₂ protons.N/A
Diphosphine-Oxazoline LigandProtocol 2B50-70Characteristic peaks for phenyl groups on phosphorus and oxazoline core.A singlet or multiple signals depending on the specific structure and purity.
Diphosphine-Oxazoline LigandProtocol 340-60Characteristic peaks for phenyl groups on phosphorus and oxazoline core.A singlet or multiple signals depending on the specific structure and purity.

Note: The provided yield ranges are estimates and may vary depending on the specific reaction conditions and purification efficiency.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall synthetic workflow and the logical progression of the chemical transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_methodA Method A: Tosylation Route cluster_methodB Method B: Mitsunobu Route Tris 2-Amino-2-(hydroxymethyl)propane-1,3-diol OxazolineDiol 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline Tris->OxazolineDiol Protocol 1 BenzoicAcid Benzoic Acid BenzoicAcid->OxazolineDiol Ditosylate Ditosylate Intermediate OxazolineDiol->Ditosylate Protocol 2A (Tosylation) FinalLigandB Diphosphine-Oxazoline Ligand OxazolineDiol->FinalLigandB Protocol 3 (Mitsunobu Reaction) FinalLigandA Diphosphine-Oxazoline Ligand Ditosylate->FinalLigandA Protocol 2B (Phosphination)

Caption: Overall synthetic workflow for the preparation of diphosphine-oxazoline ligands.

Method_Comparison cluster_A_details Method A Details cluster_B_details Method B Details Start 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline MethodA Method A: Tosylation Route Start->MethodA MethodB Method B: Mitsunobu Route Start->MethodB FinalProduct Diphosphine-Oxazoline Ligand MethodA->FinalProduct A_Pros Pros: - Reliable and well-established - Generally higher yielding - Easier purification of intermediate A_Cons Cons: - Two-step process - Requires handling of pyrophoric n-BuLi MethodB->FinalProduct B_Pros Pros: - One-pot reaction - Avoids strong bases like n-BuLi B_Cons Cons: - Can be lower yielding - Purification can be challenging due to byproducts

Caption: Comparison of the two synthetic routes to the target chiral ligands.

Conclusion and Future Outlook

The protocols detailed in this application note provide a comprehensive guide for the synthesis of novel chiral diphosphine-oxazoline ligands from the readily available starting material, 2-phenyl-4,4-bis(hydroxymethyl)oxazoline. The modularity of this synthetic approach allows for the future exploration of various phosphine substituents, thereby enabling the creation of a library of ligands with diverse steric and electronic properties.

These novel ligands hold significant promise for applications in a wide range of asymmetric catalytic transformations. Their successful synthesis and characterization will undoubtedly contribute to the advancement of asymmetric catalysis and the development of efficient and selective methods for the synthesis of enantiomerically pure molecules in academic and industrial settings.

References

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]

  • Hargaden, G. C., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 109(6), 2505-2550. [Link]

  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and related reactions: advances and applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Dodge, J. A., & Nissen, J. S. (1998). A practical synthesis of phosphines from alcohols. The Journal of Organic Chemistry, 63(19), 6454-6455. [Link]

  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

Sources

Method

Application Notes and Protocols: 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline in Polymer Coatings

For Researchers, Scientists, and Drug Development Professionals Introduction: A Multifunctional Building Block for Advanced Coatings 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline is a unique heterocyclic compound distinguishe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block for Advanced Coatings

2-Phenyl-4,4-bis(hydroxymethyl)oxazoline is a unique heterocyclic compound distinguished by its dual functionality: a latent reactive oxazoline ring and two primary hydroxyl groups. This combination of reactive sites makes it a highly versatile molecule for the synthesis and modification of a wide range of polymers used in advanced coating formulations. The oxazoline ring can engage in ring-opening reactions, particularly with carboxylic acids, to form stable amide-ester linkages, while the hydroxyl groups offer reactive sites for chemistries such as polyurethane formation. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline in polymer coatings, complete with detailed, adaptable protocols for laboratory use.

While the oxazoline ring exhibits low reactivity towards nucleophiles, radicals, oxidizing agents, and acids, lending high chemical resistance to resulting polymers, its true potential in coatings lies in its ability to be strategically reacted under specific conditions to form robust crosslinked networks.[1]

Synthesis and Characterization of 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline

A reliable method for the synthesis of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoic acid.[1] The process typically involves refluxing the reactants in a solvent like xylene with azeotropic removal of water to drive the reaction to completion.[1]

Synthesis Protocol:

  • Combine equimolar amounts of 2-amino-2-(hydroxymethyl)propane-1,3-diol and benzoic acid in xylene.

  • Reflux the mixture for approximately 24 hours, using a Dean-Stark apparatus to continuously remove the water formed during the reaction.

  • After the reaction is complete, evaporate a significant portion of the xylene.

  • Cool the remaining solution to induce precipitation of the product.

  • Filter the solid product under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-phenyl-4,4-bis(hydroxymethyl)oxazoline as a white solid.[1]

Structural Features:

The structure of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline has been confirmed by single-crystal X-ray diffraction and NMR spectroscopy.[1][2] The five-membered oxazoline ring adopts an envelope conformation.[1] Of particular note are the intramolecular and intermolecular hydrogen bonds, with molecules interacting to form "dimers" where the phenyl groups engage in π-π stacking.[1][2]

PropertyValueReference
Melting Point140-142 °C[1]
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol

Application in Polymer Coatings: Mechanisms and Formulations

The dual functionality of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline allows for its use in two primary modes in polymer coatings: as a crosslinker for carboxyl-functional polymers and as a chain extender or crosslinker in polyurethane systems.

Crosslinking of Carboxyl-Functional Polymers

The oxazoline ring readily reacts with carboxylic acid groups, especially at elevated temperatures, in a ring-opening addition reaction.[3] This reaction forms a stable amide-ester linkage without the formation of any byproducts, making it an environmentally friendly crosslinking mechanism.[4][5] This property is highly valuable in coatings for metals, plastics, and other substrates where strong adhesion and chemical resistance are required.[4][5]

Reaction Mechanism:

G cluster_0 Carboxyl-Functional Polymer cluster_1 Oxazoline Crosslinker cluster_2 Crosslinked Polymer Network Polymer_COOH Polymer-COOH Crosslinked_Polymer Polymer-C(O)O-CH2-C(CH2OH)2-N(H)C(O)-Phenyl Polymer_COOH->Crosslinked_Polymer Ring-Opening Reaction (Heat) Oxazoline 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline Oxazoline->Crosslinked_Polymer

Figure 1: Crosslinking of a carboxyl-functional polymer with 2-phenyl-4,4-bis(hydroxymethyl)oxazoline.

Exemplary Protocol for a Heat-Cured Coating:

This protocol is a starting point and will require optimization based on the specific carboxyl-functional polymer and desired coating properties.

  • Polymer Solution Preparation: Dissolve a carboxyl-functional acrylic or polyester resin in a suitable solvent (e.g., a mixture of xylene and butyl acetate) to achieve a desired viscosity for application.

  • Crosslinker Addition: Calculate the stoichiometric amount of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline needed to react with the carboxylic acid groups of the resin. A common starting point is a 1:1 molar ratio of oxazoline groups to carboxylic acid groups.

  • Formulation: Thoroughly mix the polymer solution and the oxazoline crosslinker. Add other formulation components such as flow and leveling agents, and pigments if required.

  • Application: Apply the formulated coating to a prepared substrate using a suitable method (e.g., spin coating, doctor blade, or spray application).

  • Curing: Cure the coated substrate in an oven. A typical starting curing schedule is 30 minutes at 150-180 °C. The optimal temperature and time will depend on the reactivity of the specific polymer and the desired degree of crosslinking.

Characterization of the Cured Coating:

  • Solvent Resistance: Test the resistance of the cured film to solvents like methyl ethyl ketone (MEK) using the double rub test. An increase in the number of rubs before the coating fails indicates a higher degree of crosslinking.

  • Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch test according to ASTM D3359.

  • Hardness: Measure the pencil hardness of the coating according to ASTM D3363.

  • FTIR Analysis: Monitor the curing process by observing the disappearance of the carboxylic acid peak and the appearance of new peaks corresponding to the amide-ester linkage in the FTIR spectrum.

Modification of Polyurethane Coatings

The two primary hydroxyl groups of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline can react with isocyanate groups to form urethane linkages. This allows the molecule to be incorporated into polyurethane backbones as a chain extender or crosslinker, introducing the oxazoline functionality for potential post-curing reactions or for imparting specific properties.

Reaction with Isocyanates:

G cluster_0 Isocyanate Prepolymer cluster_1 Diol Oxazoline cluster_2 Polyurethane with Pendant Oxazoline Prepolymer_NCO OCN-Prepolymer-NCO PU_Oxazoline ...-NHC(O)O-CH2-C(Oxazoline)-CH2-O(O)CNH-Prepolymer-... Prepolymer_NCO->PU_Oxazoline Chain Extension Diol_Oxazoline HO-CH2-C(Oxazoline)-CH2-OH Diol_Oxazoline->PU_Oxazoline

Figure 2: Incorporation of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline into a polyurethane backbone.

Exemplary Protocol for a Two-Component Polyurethane Coating:

This protocol outlines the use of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline as a chain extender in a two-component polyurethane system.

  • Component A (Polyol Blend): Prepare a blend of a primary polyol (e.g., a polyester or polyether polyol) and 2-phenyl-4,4-bis(hydroxymethyl)oxazoline in a suitable solvent. The ratio of the primary polyol to the diol oxazoline will determine the density of oxazoline groups in the final polymer.

  • Component B (Isocyanate): Use a polyisocyanate crosslinker (e.g., hexamethylene diisocyanate (HDI) trimer or isophorone diisocyanate (IPDI)).

  • Formulation: Shortly before application, mix Component A and Component B in the desired stoichiometric ratio of NCO to OH groups (typically ranging from 1.05:1 to 1.1:1). Add a catalyst (e.g., dibutyltin dilaurate) to control the curing speed.

  • Application and Curing: Apply the mixed formulation to the substrate and allow it to cure at ambient or slightly elevated temperatures.

Potential Advantages and Further Reactions:

  • Dual-Cure Systems: The resulting polyurethane will have pendant oxazoline groups that can be used for a secondary curing mechanism, for example, by reacting with a carboxyl-functional polymer blended into the formulation or applied as a subsequent coating layer.

  • Improved Adhesion: The oxazoline groups can potentially improve adhesion to substrates that have surface carboxyl functionality.

  • Modified Properties: The incorporation of the rigid phenyl and oxazoline rings into the polyurethane backbone may enhance the thermal and mechanical properties of the coating.

Characterization and Performance Evaluation

A thorough characterization of coatings modified with 2-phenyl-4,4-bis(hydroxymethyl)oxazoline is crucial to understand its impact on performance.

Test Method Purpose
Mechanical Properties Pencil Hardness (ASTM D3363), Mandrel Bend (ASTM D522), Impact Resistance (ASTM D2794)To assess the flexibility, hardness, and durability of the coating.
Adhesion Cross-Hatch Adhesion (ASTM D3359)To evaluate the bonding of the coating to the substrate.
Chemical Resistance Solvent Rubs (ASTM D5402), Spot Tests with acids, bases, and other chemicalsTo determine the coating's resistance to chemical attack.
Thermal Analysis Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)To determine the glass transition temperature (Tg) and thermal stability of the polymer network.
Spectroscopy Fourier-Transform Infrared (FTIR) SpectroscopyTo monitor the curing reactions by observing changes in functional group peaks.

Conclusion and Future Outlook

2-Phenyl-4,4-bis(hydroxymethyl)oxazoline represents a promising, multifunctional building block for the development of high-performance polymer coatings. Its ability to participate in both oxazoline-carboxyl reactions and polyurethane chemistry opens up a wide range of formulation possibilities, including the creation of dual-cure systems and coatings with enhanced adhesion and thermomechanical properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this versatile molecule in their own coating development programs. Further research into the specific performance benefits and optimization of formulations containing 2-phenyl-4,4-bis(hydroxymethyl)oxazoline will undoubtedly lead to new and innovative coating technologies.

References

  • Knopse, P., Böhm, P., Gutmann, J., & Dornbusch, M. (2021). Oxazoline-based crosslinking reaction for coatings. Journal of Coatings Technology and Research, 18(4), 1165–1176.
  • Touil, S., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Molbank, 2020(3), M1163.
  • Kulkarni, S., et al. (2020). Poly(2-isopropenyl-2-oxazoline)
  • Bai, Y., et al. (2015). Preparation and characterizations of poly(2-methyl-2-oxazoline)
  • Konradi, R., et al. (2012). Comparative stability studies of poly(2-methyl-2-oxazoline) and poly(ethylene glycol)
  • Popelka, S., et al. (2023). Antifouling Properties of Poly(2-Oxazoline)s and Poly(2-Oxazine)s: Direct Comparison of Polymer-Coated Surfaces with the Same Coating Parameters.
  • Wiesbrock, F., et al. (2015). Design Strategies for Functionalized Poly(2-oxazoline)
  • Gao, Y., et al. (2019). Synthesis of Polyoxazolidines and Their Application in Polyurethane Modification. Journal of Polymers and the Environment, 27(11), 2539-2548.
  • Rother, M., et al. (2020). Cryogels Based on Poly(2-oxazoline)s through Development of Bi- and Trifunctional Cross-Linkers Incorporating End Groups with Adjustable Stability. Polymers, 12(1), 183.
  • Sardon, H., et al. (2020). Crosslinked Poly(2-oxazoline)
  • Touil, S., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline.
  • Commissariat a lEnergie Atomique CEA, IFP Energies Nouvelles IFPEN. (1973).
  • Nagase. (n.d.). Oxazoline Functional Polymers. Nagase Europe.
  • Nagase America LLC. (n.d.). Oxazoline Functional Polymers.
  • Yao, W., et al. (2022). Moisture-curing polyurethane composition containing oxazolidine. US20220025176A1.
  • De Mello, M., et al. (2000).
  • Polymer Chemistry Innovations, Inc. (2020).
  • Jones, F. N., et al. (1996). Crosslinking of Waterborne Polyurethane Dispersions.

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Application

Application Note & Protocol: Synthesis of Advanced Hydrogels Using 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline as a Versatile Crosslinker

For: Researchers, scientists, and drug development professionals. Introduction: A New Horizon in Hydrogel Technology Hydrogels, with their unique three-dimensional polymeric networks and high water content, have emerged...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Horizon in Hydrogel Technology

Hydrogels, with their unique three-dimensional polymeric networks and high water content, have emerged as pivotal materials in biomedical applications, ranging from tissue engineering to controlled drug delivery. The choice of crosslinking agent is paramount as it dictates the mechanical properties, biocompatibility, and degradation kinetics of the hydrogel. This guide introduces a novel approach to hydrogel synthesis utilizing 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline as a crosslinker. This compound offers a unique advantage due to the reactive nature of its oxazoline ring and the presence of two primary hydroxyl groups, allowing for the formation of robust and tunable hydrogel networks.

The 2-phenyl-2-oxazoline moiety can participate in cationic ring-opening polymerization, while the bis(hydroxymethyl) groups provide sites for esterification or other covalent linkages with polymers containing suitable functional groups, such as carboxylic acids or isocyanates. This dual functionality opens up a plethora of possibilities for creating bespoke hydrogels with tailored properties for specific applications. This document provides a comprehensive guide, from the underlying chemistry to detailed experimental protocols, for the successful synthesis and characterization of these advanced hydrogels.

Chemical Foundation: The Crosslinking Mechanism

The versatility of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline as a crosslinker stems from its ability to react through two primary pathways. The selection of the polymer and reaction conditions will determine the dominant crosslinking mechanism.

Pathway 1: Esterification-based Crosslinking

In this pathway, the hydroxyl groups of the crosslinker react with polymers containing carboxylic acid groups (e.g., poly(acrylic acid), hyaluronic acid) to form ester bonds. This reaction is typically catalyzed by an acid and involves the removal of water.

Diagram: Esterification Crosslinking Mechanism

G cluster_reactants Reactants cluster_products Crosslinked Hydrogel Network Polymer_COOH Polymer-COOH Crosslinked_Polymer Polymer-COO-CH2-C(Ox)-CH2-OOC-Polymer Polymer_COOH->Crosslinked_Polymer + Acid Catalyst - H2O Crosslinker HOCH2-C(Ox)-CH2OH (4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline) Crosslinker->Crosslinked_Polymer

Caption: Esterification reaction between a carboxylated polymer and the hydroxyl groups of the crosslinker.

Pathway 2: Ring-Opening based Crosslinking

The oxazoline ring can be opened under acidic conditions, leading to the formation of an ester and a secondary amine. If a polymer with nucleophilic groups (e.g., amines) is present, it can react with the activated oxazoline to form a crosslinked network.

Diagram: Ring-Opening Crosslinking Workflow

G Start Polymer with Nucleophilic Groups + Crosslinker Acid_Activation Acidic Catalyst Addition (e.g., Lewis Acid) Start->Acid_Activation Ring_Opening Cationic Ring-Opening of Oxazoline Acid_Activation->Ring_Opening Crosslinking Nucleophilic Attack by Polymer Forms Crosslinked Network Ring_Opening->Crosslinking Hydrogel Formation of 3D Hydrogel Crosslinking->Hydrogel

Caption: Workflow for hydrogel synthesis via cationic ring-opening of the oxazoline crosslinker.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of hydrogels using 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline as a crosslinker with a carboxylated polymer.

Materials and Equipment
Reagent/Equipment Supplier Grade Notes
4,4-bis(hydroxymethyl)-2-phenyl-2-oxazolineMajor Chemical Supplier≥98%Store in a desiccator.
Poly(acrylic acid) (PAA), MW ~450 kDaMajor Chemical SupplierReagent
N,N'-Dicyclohexylcarbodiimide (DCC)Major Chemical Supplier≥99%Moisture sensitive.
4-(Dimethylamino)pyridine (DMAP)Major Chemical Supplier≥99%
Anhydrous Dimethylformamide (DMF)Major Chemical SupplierAnhydrous, 99.8%Use under inert atmosphere.
Dialysis tubing (MWCO 12-14 kDa)Major Chemical Supplier
Magnetic stirrer with heatingStandard Lab Supplier
pH meterStandard Lab SupplierCalibrated before use.
Freeze-dryerStandard Lab Supplier
Protocol 1: Synthesis of a Poly(acrylic acid) Hydrogel

This protocol details the crosslinking of poly(acrylic acid) (PAA) via esterification with 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline.

Step-by-Step Methodology:

  • Polymer Solution Preparation:

    • Dissolve 1.0 g of poly(acrylic acid) in 50 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

    • Stir the solution at room temperature under a nitrogen atmosphere until the polymer is fully dissolved (this may take several hours).

  • Crosslinker and Catalyst Addition:

    • In a separate vial, dissolve 0.2 g of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, 0.4 g of DCC, and 0.1 g of DMAP in 10 mL of anhydrous DMF.

    • Add the crosslinker solution dropwise to the stirring PAA solution at 0 °C (ice bath).

  • Crosslinking Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours under a nitrogen atmosphere.

    • The formation of a viscous solution or a soft gel indicates the progression of the crosslinking reaction.

  • Purification of the Hydrogel:

    • Precipitate the formed hydrogel by pouring the reaction mixture into a large excess of diethyl ether.

    • Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.

    • Transfer the crude hydrogel into dialysis tubing (MWCO 12-14 kDa) and dialyze against deionized water for 3-4 days, changing the water frequently to remove DMF and other soluble impurities.

  • Lyophilization:

    • Freeze the purified hydrogel at -80 °C and then lyophilize using a freeze-dryer to obtain a porous sponge-like material.

    • Store the dried hydrogel in a desiccator until further use.

Characterization of the Hydrogel

A thorough characterization of the synthesized hydrogel is crucial to understand its properties and suitability for specific applications.

Swelling Behavior

The swelling ratio is a key parameter that reflects the crosslinking density of the hydrogel.

Protocol 2: Determination of Swelling Ratio

  • Weigh a known amount of the lyophilized hydrogel (Wd).

  • Immerse the hydrogel in a phosphate-buffered saline (PBS, pH 7.4) solution at 37 °C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Continue until a constant weight is achieved (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula:

    SR (%) = [(Ws - Wd) / Wd] x 100

Expected Results:

Crosslinker Concentration (%) Equilibrium Swelling Ratio (%)
10~1500
20~800
30~450
Note: These are hypothetical values to illustrate the expected trend. Actual values will depend on the specific reaction conditions.
Mechanical Properties

The mechanical strength of the hydrogel can be assessed using techniques such as rheometry or compression testing. A higher crosslinker concentration is expected to result in a hydrogel with a higher storage modulus (G') and compressive modulus.

Applications in Drug Delivery

The synthesized hydrogels can serve as excellent matrices for the controlled release of therapeutic agents. The porous structure of the lyophilized hydrogel allows for efficient drug loading.

Protocol 3: Drug Loading and In Vitro Release Study

  • Drug Loading:

    • Prepare a concentrated solution of a model drug (e.g., doxorubicin, ibuprofen) in a suitable solvent.

    • Immerse a pre-weighed, lyophilized hydrogel disc in the drug solution and allow it to swell to equilibrium.

    • The drug will be entrapped within the hydrogel network.

    • Freeze-dry the drug-loaded hydrogel to remove the solvent.

  • In Vitro Release:

    • Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37 °C with gentle agitation.

    • At specific time points, withdraw an aliquot of the release medium and replace it with fresh PBS.

    • Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Plot the cumulative drug release as a function of time.

Troubleshooting

Problem Possible Cause Solution
No gel formation Insufficient crosslinker or catalyst; Inactive reagents.Increase the concentration of the crosslinker and/or catalyst. Ensure all reagents are anhydrous and active.
Hydrogel is too brittle High crosslinking density.Decrease the amount of crosslinker used in the synthesis.
Low swelling ratio High crosslinking density.Reduce the crosslinker concentration.
Incomplete purification Insufficient dialysis time.Increase the duration of dialysis and the frequency of water changes.

Conclusion

The use of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline as a crosslinker provides a versatile and efficient method for the synthesis of advanced hydrogels. The ability to tune the properties of the hydrogel by simply varying the crosslinker concentration makes this approach highly attractive for a wide range of applications, particularly in the fields of drug delivery and tissue engineering. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore and optimize the synthesis of these promising biomaterials.

References

  • Kelly, A. M., & Wiesbrock, F. (2012). Strategies for the synthesis of poly(2-oxazoline)-based hydrogels. Macromolecular Rapid Communications, 33(19), 1632-1647. [Link][1]

  • D'hooge, D. R., et al. (2022). Design and Synthesis of Hybrid Thermo-Responsive Hydrogels Based on Poly(2-oxazoline) and Gelatin Derivatives. Gels, 8(1), 51. [Link][2][3]

  • Lamberts, M., et al. (2022). Synthesis of coumarin-containing poly(2-oxazoline)s and light-induced crosslinking for hydrogel formation. Monatshefte für Chemie-Chemical Monthly, 153(11), 1163-1175. [Link][4]

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121. [Link]

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s: a versatile class of polymers for biomedical applications. Journal of Polymer Science Part A: Polymer Chemistry, 47(20), 5293-5301.
  • N'Gono, Y. et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Molbank, 2020(4), M1163. [Link][5]

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Method

Application Notes & Protocols: Polymerization of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline for Advanced Biomaterials

Introduction: A Monomer Platform for Functional Polyamides The field of biomedical polymers is continuously seeking materials with enhanced functionality, biocompatibility, and precisely controlled architectures. Poly(2-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Monomer Platform for Functional Polyamides

The field of biomedical polymers is continuously seeking materials with enhanced functionality, biocompatibility, and precisely controlled architectures. Poly(2-oxazoline)s (POx) have emerged as a prominent class of polymers, often positioned as a versatile alternative to poly(ethylene glycol) (PEG) due to their "stealth" properties, tunable solubility, and low immunogenicity.[1][2] The living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[3][4]

This document focuses on a specialized yet highly valuable monomer: 2-phenyl-4,4-bis(hydroxymethyl)oxazoline . This monomer is unique in that it combines three key structural features into one building block:

  • A 2-phenyl group , which imparts hydrophobicity and can engage in π-π stacking interactions, useful for forming micellar cores for drug encapsulation.[2]

  • A 4,4-bis(hydroxymethyl) moiety, presenting two primary alcohol groups. These hydroxyls render the resulting polymer highly hydrophilic and, more importantly, serve as reactive handles for post-polymerization modification, enabling the conjugation of drugs, targeting ligands, or cross-linking agents.

  • The 2-oxazoline ring , which undergoes efficient living cationic ring-opening polymerization.

The resulting polymer, poly(2-phenyl-4,4-bis(hydroxymethyl)oxazoline), is a highly functional, water-soluble polyamide platform. Its pendant diol functionalities along the polymer backbone offer a dense array of points for chemical modification, making it an exceptional candidate for creating advanced drug delivery systems, hydrogels, and functional bioconjugates.

Part 1: Monomer Synthesis & Characterization

Expert Insight: Causality Behind the Synthesis

The synthesis of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline is typically achieved through a direct condensation reaction between a carboxylic acid and an amino alcohol. The chosen method, a variation of the Billman's method, utilizes azeotropic removal of water to drive the reaction equilibrium towards the cyclized oxazoline product, ensuring a high yield.[5]

Protocol 1: Synthesis of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline

This protocol is adapted from the well-established synthesis resynthesized by El Ghezal et al. (2020).[5][6]

Materials:

  • 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris buffer base)

  • Benzoic acid

  • Xylene (anhydrous)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirring

  • Rotary evaporator

  • Vacuum filtration setup (Büchner funnel)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-2-(hydroxymethyl)propane-1,3-diol (0.179 mol, 21.7 g) and benzoic acid (0.179 mol, 21.9 g).

  • Solvent Addition: Add 150 mL of xylene to the flask.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with xylene. Continue refluxing for 24 hours or until no more water is collected.

  • Solvent Removal: After cooling to room temperature, remove approximately two-thirds of the xylene using a rotary evaporator.

  • Precipitation & Filtration: Cool the concentrated solution in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with a small amount of cold xylene.

  • Recrystallization: Purify the crude solid by recrystallizing from an ethanol/water mixture to yield a white, crystalline solid.

  • Drying: Dry the final product under vacuum.

Expected Results:

  • Yield: ~85%[5]

  • Melting Point: 140–142 °C[5]

  • Characterization: Confirm the structure using ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the data reported in the literature.[5][6]

Part 2: Cationic Ring-Opening Polymerization (CROP)

Expertise & Experience: The Critical Role of Protecting Groups

The primary hydroxyl groups of our monomer are nucleophilic. In a cationic polymerization, the growing chain end is a highly electrophilic oxazolinium cation.[7] If left unprotected, the hydroxyl groups can act as terminating agents, attacking the cationic center and prematurely ending the polymerization. This would lead to polymers with low molecular weights and broad distributions, defeating the purpose of a "living" polymerization.

To ensure a controlled, living polymerization, the hydroxyl groups must be protected prior to polymerization. Silyl ethers are an ideal choice due to their ease of installation, stability under CROP conditions, and clean, quantitative removal under mild, fluoride-mediated conditions.[8] We will use tert-butyldimethylsilyl (TBDMS) chloride, a common and robust silylating agent.

Protocol 2: Protection of Monomer Diol Groups

Materials:

  • 2-phenyl-4,4-bis(hydroxymethyl)oxazoline (from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the monomer (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add imidazole (2.5 equiv). Cool the solution to 0 °C in an ice bath.

  • Silylation: Add TBDMS-Cl (2.2 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the protected monomer, 2-phenyl-4,4-bis((tert-butyldimethylsilyloxy)methyl)oxazoline , as a colorless oil.

CROP Mechanism: Initiation, Propagation, and Termination

The CROP of 2-oxazolines is a chain-growth polymerization that proceeds via three main steps:

  • Initiation: An electrophilic initiator, such as methyl tosylate (MeOTs), attacks the nucleophilic nitrogen of the oxazoline ring, forming a covalent bond and generating a cationic oxazolinium species. A fast and efficient initiation is key to obtaining polymers with a narrow molecular weight distribution.

  • Propagation: A monomer molecule acts as a nucleophile, attacking the carbon at the 5-position of the oxazolinium ring of the growing chain. This ring-opens the activated unit and regenerates the cationic oxazolinium species at the new chain end.

  • Termination: The polymerization is "living" in the absence of terminating agents. To end the reaction and functionalize the chain end, a nucleophile (e.g., methanol or water) is added, which quenches the cationic center.

CROP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (MeOTs) M Monomer I->M Alkylation IM Oxazolinium Cation (Active Chain Start) Pn Growing Chain (Pn+) IM->Pn Chain Growth M2 Monomer Pn->M2 Nucleophilic Attack Pn1 Longer Chain (Pn+1)+ Pn_final Living Polymer (Pn+) Pn1->Pn_final ...repeats n times Nu Nucleophile (e.g., MeOH) Pn_final->Nu Quenching Dead_Polymer Terminated Polymer

Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.

Protocol 3: CROP of Protected 2-phenyl-4,4-bis((tert-butyldimethylsilyloxy)methyl)oxazoline

Self-Validation: This protocol incorporates rigorous anhydrous and inert atmosphere techniques (Schlenk line) to prevent premature termination by atmospheric moisture, ensuring the "living" nature of the polymerization.

Materials:

  • Protected monomer (from Protocol 2), purified by distillation over CaH₂.

  • Methyl tosylate (MeOTs) or Methyl triflate (MeOTf) initiator.

  • Acetonitrile (ACN), anhydrous, distilled over CaH₂.

  • Methanol (MeOH), anhydrous.

  • Diethyl ether, cold (0 °C).

Equipment:

  • Schlenk line with Argon or Nitrogen supply.

  • Oven-dried glassware (Schlenk flask, syringes).

  • Thermostatically controlled oil bath.

Procedure:

  • Reaction Setup: Assemble an oven-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition:

    • Calculate the desired degree of polymerization (DP), which is the molar ratio of [Monomer]/[Initiator].

    • In the flask, dissolve the desired amount of initiator (e.g., MeOTs) in anhydrous acetonitrile.

    • Via a gas-tight syringe, add the purified protected monomer to the initiator solution.

  • Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (typically 80-120 °C). The polymerization time will depend on the target molecular weight and temperature (can range from a few hours to 24 hours).

  • Monitoring (Optional): To track kinetics, aliquots can be carefully withdrawn at time intervals, terminated with methanol, and analyzed by ¹H NMR to determine monomer conversion.

  • Termination: Once the desired conversion is achieved, cool the reaction to room temperature. Add an excess of anhydrous methanol to terminate the polymerization. Stir for at least 1 hour.

  • Isolation: Concentrate the polymer solution under reduced pressure. Dissolve the viscous residue in a minimal amount of DCM and precipitate the polymer by adding it dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Purification: Decant the ether and redissolve the polymer in DCM and re-precipitate into cold ether two more times.

  • Drying: Dry the purified, protected polymer under high vacuum to a constant weight.

Protocol 4: Deprotection of the Polymer

Materials:

  • Protected polymer (from Protocol 3).

  • Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF.

  • Tetrahydrofuran (THF), anhydrous.

  • Dialysis tubing (appropriate MWCO).

Procedure:

  • Dissolution: Dissolve the silyl-protected polymer in anhydrous THF in a plastic flask (glass is etched by fluoride).

  • Deprotection: Add TBAF solution (1.2 equivalents per silyl group). Stir the reaction at room temperature for 8-12 hours.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Dissolve the residue in deionized water.

    • Transfer the aqueous solution to dialysis tubing and dialyze against deionized water for 48 hours, changing the water frequently to remove TBAF salts and other small molecules.

  • Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final poly(2-phenyl-4,4-bis(hydroxymethyl)oxazoline) as a white, fluffy solid.

Data Presentation: Polymerization Parameters

The living nature of CROP allows for precise control over the molecular weight by adjusting the monomer-to-initiator ratio ([M]/[I]).

[M]/[I] RatioInitiatorTemp (°C)Time (h)Expected Mn ( g/mol )*Expected Đ (PDI)
25MeOTs10012~11,500< 1.2
50MeOTs10020~23,000< 1.2
100MeOTs12024~46,000< 1.3

*Note: Expected Mn is calculated based on the protected monomer (MW ≈ 435.8 g/mol ) and assumes 100% conversion.

Part 3: Polymer Characterization

A multi-faceted approach is required to validate the structure and properties of the final polymer.

  • ¹H NMR Spectroscopy: Used to confirm the successful polymerization (disappearance of monomer-specific peaks), the complete removal of protecting groups (disappearance of t-butyl and Si-methyl protons), and the integrity of the polymer backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the characteristic amide I band (around 1630 cm⁻¹) of the poly(2-oxazoline) backbone and the broad O-H stretch (around 3400 cm⁻¹) of the hydroxyl side chains.

  • Size Exclusion Chromatography (SEC / GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). A low Đ value (< 1.3) is a strong indicator of a successful living polymerization.[3]

Part 4: Overall Experimental Workflow & Applications

The entire process, from small molecule synthesis to functional polymer, follows a logical and robust pathway.

Caption: Overall workflow from monomer synthesis to applications.

The resulting hydrophilic polymer, with its dense array of hydroxyl groups, is primed for a variety of applications in drug development and materials science:

  • Drug Delivery: The hydroxyl groups can be used to covalently attach hydrophobic drugs via cleavable linkers (e.g., esters, carbonates), creating polymer-drug conjugates with high drug loading.

  • Hydrogels: The diol functionalities can be cross-linked using diisocyanates or di-acid chlorides to form biocompatible hydrogels for tissue engineering scaffolds or controlled release depots.

  • Bioconjugation: Targeting moieties, such as peptides or antibodies, can be attached to the polymer backbone to create targeted drug delivery systems.

References

  • Hoogenboom, R., et al. (2015). Cationic Ring-Opening Polymerization of 2-Propyl-2-oxazolines: Understanding Structural Effects on Polymerization Behavior Based on Molecular Modeling. ACS Macro Letters. [Link]

  • Schubert, U. S., et al. (2011). Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. Polymers (Basel). [Link]

  • Yuan, J., et al. (2012). Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates. RSC Publishing. [Link]

  • Hoogenboom, R., et al. (2018). CROPISA: Cationic ring-opening polymerization-induced self-assembly of 2-oxazolines. Angewandte Chemie. [Link]

  • Gu, Y., et al. (2022). Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. Polymer Chemistry. [Link]

  • Hovey, A. H., & Scheidt, K. A. (2013). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Angewandte Chemie. [Link]

  • Wikipedia contributors. (2023). Silyl ether. Wikipedia. [Link]

  • SK. (2014). Protection of 1,2-/1,3-Diols. Chem-Station. [Link]

  • Wikipedia contributors. (2023). Diol. Wikipedia. [Link]

  • Kocienski, P. J. (2005). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Reddit User Discussion. (2023). Protecting the diol. r/OrganicChemistry. [Link]

  • Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]

  • Li, Y., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules. [Link]

  • Glavaš-Obrovac, L., et al. (2011). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. ARKIVOC. [Link]

  • El Ghezal, A., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. MDPI. [Link]

  • El Ghezal, A., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. ResearchGate. [Link]

  • Kessel, E., et al. (2011). Doubly-Amphiphilic Poly(2-oxazoline)s as High-Capacity Delivery Systems for Hydrophobic Drugs. Pharmaceutical Research. [Link]

Sources

Application

Application Notes and Protocols: Functionalization of Polymers with 2-Phenyl-2-Oxazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 2-Phenyl-2-Oxazoline in Advanced Polymer Design The functionalization...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Phenyl-2-Oxazoline in Advanced Polymer Design

The functionalization of polymers with 2-phenyl-2-oxazoline (PhOx) and its derivatives represents a cornerstone in the development of advanced materials for biomedical and pharmaceutical applications. The unique chemical properties of the oxazoline ring, combined with the phenyl side group, offer a versatile platform for creating polymers with precisely controlled architectures and functionalities. The primary method for achieving this is through living cationic ring-opening polymerization (LCROP), a technique that allows for the synthesis of well-defined polymers with low polydispersity, predictable molecular weights, and the ability to form block copolymers.[1][2][3] This level of control is paramount in drug delivery, tissue engineering, and other biomedical fields where material properties directly impact biological interactions and therapeutic efficacy.

The incorporation of 2-phenyl-2-oxazoline into polymer structures imparts a hydrophobic character, which is crucial for the formation of amphiphilic block copolymers capable of self-assembly into micelles and other nanostructures in aqueous environments.[4][5] These self-assembled structures are of significant interest as carriers for hydrophobic drugs, enhancing their solubility and bioavailability. Furthermore, the poly(2-oxazoline) backbone is recognized for its biocompatibility and "stealth" properties, which can reduce protein adsorption and prolong circulation times in vivo, making it a compelling alternative to poly(ethylene glycol) (PEG).[1][3]

This guide provides a detailed exploration of the principles and protocols for the functionalization of polymers using 2-phenyl-2-oxazoline derivatives. It is designed to equip researchers with the foundational knowledge and practical methodologies to design and synthesize novel polymeric materials tailored for specific applications in drug development and beyond.

Pillar 1: Mechanistic Insights into 2-Phenyl-2-Oxazoline Polymerization

The functionalization of polymers with 2-phenyl-2-oxazoline is predominantly achieved through the cationic ring-opening polymerization (CROP) of the 2-phenyl-2-oxazoline monomer.[2] This process can be categorized into two main strategies: "grafting-from" and "grafting-to".

Cationic Ring-Opening Polymerization (CROP): The Engine of Functionalization

CROP of 2-oxazolines is a living polymerization technique, meaning that the propagating cationic species remains active throughout the polymerization process, allowing for the sequential addition of different monomers to create block copolymers.[1][6] The polymerization is typically initiated by an electrophilic species, such as an alkyl tosylate (e.g., methyl tosylate) or triflate, which attacks the nitrogen atom of the oxazoline ring, leading to the formation of a cationic oxazolinium species.[2][7] This active species then propagates by nucleophilic attack of another monomer molecule on the methylene carbon of the oxazolinium ring, resulting in ring opening and the extension of the polymer chain.

The living nature of CROP allows for precise control over the polymer's molecular weight and end-group functionality.[3] Termination of the polymerization can be achieved by adding a nucleophile, such as water, an amine, or a thiol, which quenches the cationic propagating center and introduces a specific functional group at the chain end.[3]

The phenyl group in 2-phenyl-2-oxazoline influences its reactivity compared to other 2-substituted-2-oxazolines. Generally, monomers with electron-donating side chains exhibit faster polymerization rates. The phenyl group, being moderately electron-withdrawing, can lead to a slower propagation rate compared to monomers like 2-ethyl-2-oxazoline (EtOx).[8] This difference in reactivity is a key consideration when designing block copolymers, as it can lead to the formation of gradient copolymers if monomers are added simultaneously.[9]

"Grafting-From" vs. "Grafting-To": Two Paths to Functionalization

1. Grafting-From: In this approach, a macroinitiator, which is a polymer chain containing initiating sites, is used to initiate the polymerization of 2-phenyl-2-oxazoline. This results in polymer brushes, where poly(2-phenyl-2-oxazoline) (PPhOx) chains are grown directly from the backbone of the macroinitiator. This method allows for the synthesis of densely grafted copolymers.[10]

2. Grafting-To: This strategy involves the synthesis of a functional PPhOx chain with a reactive end group, which is then coupled to a complementary functional group on a pre-existing polymer backbone. While this method may result in lower grafting densities compared to the "grafting-from" approach, it allows for the precise characterization of both the backbone and the grafted chains before coupling.

Below is a diagram illustrating the fundamental "grafting-from" polymerization process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Methyl Tosylate) Monomer1 2-Phenyl-2-Oxazoline Monomer ActiveCenter Cationic Oxazolinium Propagating Center Initiator->ActiveCenter Reacts with Monomer2 Additional Monomers GrowingChain Growing Polymer Chain (Living Cationic End) ActiveCenter->GrowingChain Propagates with Monomer2->GrowingChain Addition of Terminator Terminating Agent (e.g., Water, Amine) FinalPolymer Functionalized Polymer (e.g., PPhOx) GrowingChain->FinalPolymer Terminated by

Caption: Cationic Ring-Opening Polymerization Workflow.

Pillar 2: Validated Protocols for Polymer Functionalization

This section provides detailed, step-by-step protocols for the synthesis of a poly(2-ethyl-2-oxazoline)-block-poly(2-phenyl-2-oxazoline) (PEtOx-b-PPhOx) diblock copolymer via living cationic ring-opening polymerization. This amphiphilic block copolymer is a representative example with wide-ranging applications in drug delivery due to its ability to form micelles in aqueous solutions.

Protocol 1: Synthesis of PEtOx-b-PPhOx Diblock Copolymer

Objective: To synthesize a well-defined amphiphilic block copolymer of PEtOx and PPhOx with a target degree of polymerization (DP) of 50 for the PEtOx block and 25 for the PPhOx block.

Materials:

  • 2-Ethyl-2-oxazoline (EtOx), distilled over CaH₂ before use.

  • 2-Phenyl-2-oxazoline (PhOx), recrystallized from hexane before use.

  • Methyl p-toluenesulfonate (MeOTs), distilled under reduced pressure before use.

  • Acetonitrile (ACN), anhydrous, stored over molecular sieves.

  • Methanol (MeOH), anhydrous.

  • Diethyl ether, anhydrous.

  • Argon or Nitrogen gas for inert atmosphere.

Experimental Setup:

  • Schlenk line or glovebox for inert atmosphere techniques.

  • Round-bottom flask equipped with a magnetic stir bar.

  • Syringes for transfer of anhydrous solvents and reagents.

  • Oil bath for temperature control.

Procedure:

Part A: Synthesis of the PEtOx Block (Macroinitiator)

  • Reactor Setup: A 100 mL round-bottom flask is dried in an oven at 120 °C overnight and then cooled under a stream of argon.

  • Reagent Addition:

    • Under an argon atmosphere, add 50 mL of anhydrous acetonitrile to the flask via syringe.

    • Add 5.0 g (50.4 mmol) of freshly distilled 2-ethyl-2-oxazoline to the acetonitrile.

    • Add 0.188 g (1.01 mmol) of methyl tosylate as the initiator.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Allow the polymerization to proceed for 12 hours with continuous stirring.

  • Monitoring (Optional but Recommended): A small aliquot can be withdrawn under inert conditions and analyzed by ¹H NMR to determine monomer conversion.

Part B: Chain Extension with PhOx to form the Diblock Copolymer

  • Monomer Addition:

    • After 12 hours, while maintaining the inert atmosphere and temperature, add a solution of 3.7 g (25.2 mmol) of 2-phenyl-2-oxazoline in 10 mL of anhydrous acetonitrile to the reaction mixture via syringe.

  • Second Polymerization:

    • Continue the polymerization at 80 °C for an additional 24 hours. The longer reaction time is due to the lower reactivity of PhOx.

  • Termination:

    • After the second polymerization step is complete, cool the reaction mixture to room temperature.

    • Terminate the polymerization by adding 5 mL of anhydrous methanol and stirring for 1 hour.

Part C: Purification and Isolation

  • Precipitation:

    • Concentrate the polymer solution to approximately half its volume under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to 500 mL of cold, stirred diethyl ether.

  • Collection and Drying:

    • Collect the white precipitate by filtration.

    • Wash the polymer with cold diethyl ether (2 x 50 mL).

    • Dry the final PEtOx-b-PPhOx block copolymer under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H NMR: To confirm the block copolymer structure and determine the final composition.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI). A narrow PDI (typically < 1.2) is indicative of a successful living polymerization.[6]

ParameterPEtOx BlockPPhOx Block
Target DP 5025
Monomer 2-Ethyl-2-oxazoline2-Phenyl-2-oxazoline
Initiator Methyl TosylatePEtOx macroinitiator
Solvent AcetonitrileAcetonitrile
Temperature 80 °C80 °C
Time 12 hours24 hours

Table 1: Summary of Reaction Conditions for PEtOx-b-PPhOx Synthesis.

Microwave-Assisted Polymerization: An Accelerated Approach

Recent advancements have demonstrated that microwave irradiation can significantly accelerate the polymerization of 2-oxazolines, including 2-phenyl-2-oxazoline, reducing reaction times from hours to minutes while maintaining the living character of the polymerization.[6][11] This method offers a more energy-efficient and high-throughput alternative to conventional heating.[12]

G A Conventional Heating (Oil Bath) C Reaction Time A->C D Energy Consumption A->D E Polymer Characteristics (Livingness, PDI) A->E B Microwave Irradiation B->C B->D B->E F Hours to Days C->F G Minutes to Hours C->G H High D->H I Low D->I J Maintained E->J

Sources

Method

The Enigmatic Crosslinker: Application Notes on 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline in Epoxy Resin Systems

To: Researchers, Scientists, and Drug Development Professionals Subject: Detailed Application Notes and Protocols for 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline as a Crosslinking Agent for Epoxy Resins Preamble: A Note...

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals Subject: Detailed Application Notes and Protocols for 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline as a Crosslinking Agent for Epoxy Resins

Preamble: A Note on the State of Publicly Available Research

Introduction: The Untapped Potential of a Dual-Functionality Crosslinker

4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is a crystalline solid whose molecular architecture suggests a sophisticated, multi-stage curing mechanism for epoxy resins.[1][2] The two primary hydroxyl groups are poised to react with epoxy rings via a standard addition polymerization, building the initial polymer backbone. The oxazoline ring, a cyclic imino ether, is known for its susceptibility to cationic ring-opening polymerization, which could be triggered thermally or catalytically to induce a secondary crosslinking event, thereby significantly enhancing the network density and, consequently, the thermomechanical properties of the cured material. This dual-mode of action could theoretically offer formulators a unique tool to tailor the properties of the final thermoset.

Proposed Curing Mechanism: A Two-Act Play in Network Formation

The curing of an epoxy resin with 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is hypothesized to proceed through two distinct phases:

Act I: The Hydroxyl-Epoxy Reaction. This initial phase is driven by the nucleophilic attack of the hydroxyl groups on the epoxy rings. This reaction is typically thermally initiated and can be accelerated by the presence of a catalyst. Each reaction consumes a hydroxyl and an epoxy group, forming a stable ether linkage and a new secondary hydroxyl group, which can also participate in further reactions. This process builds the initial, less densely crosslinked, polymer network.

Act II: The Oxazoline Ring-Opening. Following the initial network formation, or concurrently at elevated temperatures, the oxazoline ring can undergo cationic ring-opening polymerization.[3] This can be initiated by Lewis or Brønsted acids, or potentially by the newly formed secondary hydroxyl groups at higher temperatures. This secondary reaction would create additional crosslinks, leading to a significant increase in the glass transition temperature (Tg) and mechanical strength of the final material.

G1 cluster_0 Reactants cluster_1 Curing Stages cluster_2 Resultant Network Epoxy Epoxy Resin (e.g., DGEBA) stage1 Stage 1: Hydroxyl-Epoxy Addition (Primary Network Formation) Epoxy->stage1 Oxazoline 4,4-bis(hydroxymethyl) -2-phenyl-2-oxazoline Oxazoline->stage1 stage2 Stage 2: Oxazoline Ring-Opening (Secondary Crosslinking) stage1->stage2 Heat / Catalyst product Highly Crosslinked Thermoset Polymer stage1->product stage2->product

Figure 1: Proposed dual-stage curing mechanism of epoxy resin with 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline.

Predictive Performance Characteristics

Based on the proposed mechanism and data from analogous epoxy systems, the following performance characteristics for an epoxy resin cured with 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline can be anticipated. These values are hypothetical and require experimental validation.

PropertyPredicted Value RangeRationale
Glass Transition Temperature (Tg) 160 - 220 °CThe rigid phenyl and oxazoline structures, combined with high crosslink density from the dual-curing mechanism, would likely result in a high Tg.
Tensile Strength 80 - 110 MPaThe dense, highly crosslinked network should provide excellent tensile strength.
Flexural Modulus 3.5 - 4.5 GPaThe rigidity of the crosslinker molecule is expected to contribute to a high flexural modulus.
Thermal Stability (TGA, 5% weight loss) > 350 °CThe stable ether linkages and the heterocyclic oxazoline ring should impart good thermal stability.

Foundational Experimental Protocol: A Starting Point for Investigation

This protocol outlines a starting point for the systematic evaluation of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline as a curing agent for a standard liquid epoxy resin like Bisphenol A diglycidyl ether (DGEBA).

Materials & Equipment
  • Epoxy Resin: DGEBA (Epoxy Equivalent Weight ~188 g/eq)

  • Crosslinking Agent: 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline

  • Catalyst (Optional): Tertiary amine (e.g., benzyldimethylamine) or a Lewis acid.

  • Mixing Beakers and Stirring Apparatus

  • Vacuum Oven

  • Molds for Specimen Casting

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Dynamic Mechanical Analyzer (DMA)

  • Universal Testing Machine

Stoichiometric Calculations

The stoichiometry is based on the reaction of the hydroxyl groups with the epoxy groups.

  • Equivalent Weight of Curing Agent: (Molecular Weight) / (Number of Active Hydrogens) = 209.23 g/mol / 2 = 104.6 g/eq.

  • Parts per Hundred Resin (phr): (Equivalent Weight of Curing Agent / EEW of Resin) * 100 = (104.6 / 188) * 100 ≈ 55.6 phr.

Experimental Workflow

G2 A 1. Material Preparation & Stoichiometric Weighing B 2. Resin Pre-heating (to reduce viscosity) A->B C 3. Blending of Resin and Crosslinker (with optional catalyst) B->C D 4. Degassing of the Mixture (under vacuum) C->D E 5. Casting into Molds D->E F 6. Staged Curing Schedule (e.g., 150°C for 2h + 180°C for 2h) E->F G 7. Post-Curing (e.g., 200°C for 1h) F->G H 8. Specimen Characterization (Thermal and Mechanical Testing) G->H

Figure 2: A proposed experimental workflow for the evaluation of the epoxy-oxazoline system.

  • Preparation: Accurately weigh the DGEBA resin and 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline according to the calculated phr.

  • Mixing: Pre-heat the DGEBA resin to approximately 80°C to reduce its viscosity. Add the crosslinking agent and mix thoroughly until a homogeneous solution is obtained. If a catalyst is used, it should be added at this stage.

  • Degassing: Place the mixture in a vacuum oven at 80°C to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into pre-heated molds.

  • Curing: A staged curing schedule is recommended to manage the two-phase reaction. A starting point could be:

    • Initial Cure: 2 hours at 150°C to facilitate the hydroxyl-epoxy reaction.

    • Secondary Cure: 2 hours at 180°C to promote the oxazoline ring-opening.

    • Post-Cure: 1 hour at 200°C to ensure complete crosslinking.

  • Characterization: After cooling, the cured specimens should be subjected to a full suite of thermal and mechanical tests to determine their properties.

Concluding Remarks and a Call for Investigation

4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline stands as a crosslinking agent of significant theoretical interest. Its dual functionality promises a pathway to high-performance epoxy thermosets. However, the lack of empirical data necessitates a thorough and systematic investigation to validate the proposed mechanisms and to fully characterize the resulting materials. The protocols and predictive data presented in this guide are intended to be a catalyst for such research, providing a structured approach to unlocking the potential of this enigmatic molecule.

References

  • ACS Omega. Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins. Available at: [Link]

  • MDPI. 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Available at: [Link]

  • ResearchGate. Formulations of the epoxy adhesives. Available at: [Link]

  • ResearchGate. 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline

Welcome to the technical support guide for the synthesis of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline. This document provides in-depth protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline. This document provides in-depth protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthesis yield and purity. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can navigate experimental challenges with confidence.

Foundational Synthesis Protocol

The most reliable and high-yielding method for synthesizing 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is the direct condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris) with benzoic acid.[1] This process involves a cyclodehydration reaction, where the removal of water is critical to drive the equilibrium towards the product.

Experimental Workflow: Step-by-Step

Here we outline the standard laboratory procedure for this synthesis.

  • Apparatus Setup : Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for the azeotropic removal of water.

  • Reagent Addition : Charge the flask with the reactants and solvent according to the quantities specified in Table 1.

  • Heating & Reflux : Heat the mixture to reflux. The xylene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction. Continue refluxing for approximately 24 hours.[1]

  • Reaction Monitoring : Progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The theoretical amount of water for this reaction is two equivalents.

  • Solvent Removal : After the reaction is complete, allow the mixture to cool. Evaporate approximately two-thirds of the xylene solvent under reduced pressure.

  • Product Isolation : Upon further cooling, the product will precipitate as a solid. Filter the solid under vacuum.

  • Purification : Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture or ether/hexane, to yield the pure white crystalline product.[1]

Data Presentation: Reagent Quantities
ReagentMolar Mass ( g/mol )Moles (mol)Mass / VolumeMolar Ratio
2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris)121.140.17921.68 g1
Benzoic Acid122.120.17921.86 g1
Xylene--150 mLSolvent

Table 1: Recommended reagent quantities for the synthesis of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline.[1]

Visualization: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble Flask with Dean-Stark Trap Charge Add Tris, Benzoic Acid, and Xylene Setup->Charge Reflux Heat to Reflux (~24 hours) Charge->Reflux Monitor Monitor Water Collection in Dean-Stark Trap Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Evaporate Evaporate 2/3 Xylene Cool->Evaporate Precipitate Cool to Precipitate Product Evaporate->Precipitate Filter Filter Solid Product Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Final Pure Crystalline Product Recrystallize->Final

Caption: A flowchart of the synthesis and purification process.

Reaction Mechanism Explained

The formation of the 2-oxazoline ring from an amino alcohol and a carboxylic acid proceeds through two key stages:

  • Amide Formation : The initial step is a nucleophilic acyl substitution where the amino group of the Tris molecule attacks the carbonyl carbon of benzoic acid, forming a tetrahedral intermediate. This intermediate then collapses to form an N-(2-hydroxyethyl)amide intermediate and one molecule of water.

  • Cyclodehydration : Under heating, the amide intermediate undergoes an intramolecular cyclization. A hydroxyl group attacks the amide carbonyl carbon. This is followed by the elimination of a second molecule of water to form the stable five-membered oxazoline ring. The entire process is driven forward by the continuous removal of water.

Visualization: Reaction Pathway

G Tris Tris (Amino Alcohol) Amide N-(2-hydroxyethyl)amide Intermediate Tris->Amide Condensation (-H₂O) BenzoicAcid Benzoic Acid BenzoicAcid->Amide Oxazoline 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline Amide->Oxazoline Intramolecular Cyclization & Dehydration (-H₂O)

Caption: The two-stage mechanism of oxazoline formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

This is a frequent challenge, often pointing to incomplete reaction progression.

  • Causality 1: Inefficient Water Removal. The formation of the oxazoline is a reversible dehydration reaction. If water is not efficiently removed, the equilibrium will not favor the product.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly. The xylene should be actively refluxing, and you should see water collecting in the trap. Using a solvent that forms a suitable azeotrope with water is essential.[1]

  • Causality 2: Insufficient Reaction Time or Temperature. This condensation is slow. A 24-hour reflux period is recommended to ensure the reaction goes to completion.[1]

    • Solution: Do not cut the reaction time short. Ensure the heating mantle is set to a temperature that maintains a steady reflux of xylene.

  • Causality 3: Reagent Purity. Impurities in the starting materials (Tris or benzoic acid) can inhibit the reaction or introduce side reactions.

    • Solution: Use reagents of high purity from a reputable supplier. If necessary, purify the starting materials before use.

Q2: I'm observing a significant amount of a sticky or oily side product instead of a clean crystalline solid. How can I minimize this?

This typically indicates that the reaction has stalled at the amide intermediate or that side reactions have occurred.

  • Causality: Incomplete Cyclization. The N-(2-hydroxyethyl)amide intermediate may not have fully cyclized to the oxazoline. This can happen if dehydration is incomplete or the reaction time is too short.

    • Solution: Re-evaluate your water removal strategy and ensure the full 24-hour reflux period is observed. In some oxazoline syntheses, a stronger acid catalyst can promote cyclization, but for this specific reaction, heat and water removal are the primary drivers.[2][3]

  • Contextual Note on Side Reactions: While the direct condensation of a carboxylic acid and an amino alcohol is quite clean, other methods for synthesizing oxazolines can be prone to side reactions. For instance, using acyl chlorides (like benzoyl chloride) with a base can sometimes lead to the formation of ester side products.[2][4] Adhering to the recommended benzoic acid protocol minimizes this risk.

Q3: My product won't crystallize from the reaction mixture, or the purity is low after recrystallization. What should I do?

Proper isolation and purification are key to obtaining a high-quality product.

  • Problem: Difficulty with Initial Crystallization.

    • Solution: After evaporating a portion of the xylene, ensure the solution is cooled thoroughly, first to room temperature and then in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" from a previous successful batch can also induce crystallization.

  • Problem: Low Purity After Recrystallization.

    • Solution: The choice of recrystallization solvent is critical. An ethanol/water mixture is reported to be effective.[1] Dissolve the crude product in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, followed by cooling in an ice bath. Slow cooling is vital for forming large, pure crystals, as impurities tend to remain in the solvent.

Q4: How can I be certain the reaction is complete before starting the workup?

  • Solution: Thin-Layer Chromatography (TLC). You can monitor the reaction's progress by TLC. Spot the initial reaction mixture and then take small aliquots periodically throughout the reflux. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The reaction is complete when the spot corresponding to the limiting reagent (e.g., benzoic acid) has disappeared.

References

  • Belkessam, R., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. MDPI. Available at: [Link]

  • BenchChem (2025). Optimization of reaction conditions for oxazoline synthesis. BenchChem Tech Support.
  • Africa Research Connect. (n.d.). 4,4-bis(Hydroxymethyl)-2-phenyl-2-oxazoline. Available at: [Link]

  • Wikipedia. (n.d.). Oxazoline. Available at: [Link]

  • Chen, P.-H., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Semantic Scholar. Available at: [Link]

  • Singh, U., et al. (2019). Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Available at: [Link]

Sources

Optimization

Technical Support Center: Condensation of Benzoic Acid and Tris(hydroxymethyl)aminomethane

Welcome to our dedicated technical support guide for the condensation reaction between benzoic acid and tris(hydroxymethyl)aminomethane. This resource is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the condensation reaction between benzoic acid and tris(hydroxymethyl)aminomethane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction. Our goal is to equip you with the expertise to identify and mitigate common side reactions, optimize your reaction conditions, and ensure the integrity of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiment, offering explanations grounded in chemical principles and providing actionable solutions.

Question: My reaction is not proceeding, and I'm only isolating the unreacted starting materials or a salt. What is happening?

Answer: This is a common issue, particularly when the reaction is performed at or below room temperature. The primary reason is the initial acid-base reaction between the carboxylic acid (benzoic acid) and the amine (tris(hydroxymethyl)aminomethane) to form a stable ammonium carboxylate salt. This salt formation is often faster than the nucleophilic attack required for amide or oxazoline formation.[1][2]

Causality & Solution:

To overcome the stability of the salt and drive the reaction towards condensation, thermal energy is required to remove water and shift the equilibrium.

Recommended Protocol:

  • Combine equimolar amounts of benzoic acid and tris(hydroxymethyl)aminomethane in a suitable high-boiling solvent (e.g., toluene, xylene) equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux. The azeotropic removal of water will drive the reaction towards the formation of the desired condensation product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Troubleshooting Workflow: No Reaction

G start Reaction initiated at room temperature check_product Isolate and analyze the product start->check_product salt_formation Product is primarily the ammonium carboxylate salt check_product->salt_formation no_condensation Condensation reaction is not favored thermodynamically at low temperatures salt_formation->no_condensation solution Apply heat and remove water (e.g., Dean-Stark trap) no_condensation->solution G reactants Benzoic Acid + Tris(hydroxymethyl)aminomethane amide Tris-hydroxy Amide Intermediate reactants->amide Condensation ester Ester Side Product(s) reactants->ester Esterification (Side Reaction) oxazoline Final Oxazoline Product amide->oxazoline Intramolecular Cyclization (Heat, Dehydrating Agent)

Caption: Competing reaction pathways.

Question: How can I selectively synthesize the oxazoline over the amide?

Answer: To favor the formation of the oxazoline, the key is to promote the intramolecular cyclization and dehydration of the intermediate amide.

Strategies for Selective Oxazoline Synthesis:

  • High Temperatures: Running the reaction at a high temperature (e.g., reflux in xylene) will favor the thermodynamically more stable cyclized product.

  • Dehydrating Agents: The use of a dehydrating agent can facilitate the cyclization. Thionyl chloride (SOCl₂) is commonly used for this purpose, as it can convert the intermediate amide to a species that readily cyclizes. [3]3. Activating the Carboxylic Acid: Converting benzoic acid to a more reactive derivative, such as an acyl chloride, before adding the tris(hydroxymethyl)aminomethane can also promote oxazoline formation. [4] Caution: When using reagents like thionyl chloride, it is crucial to maintain anhydrous conditions, as the presence of water can lead to unwanted side reactions. [4]

Frequently Asked Questions (FAQs)

Q1: Should I use protecting groups for the hydroxyls on tris(hydroxymethyl)aminomethane?

While not always necessary, protecting the hydroxyl groups can be a valuable strategy to prevent ester formation and simplify the product mixture. Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl), are a good option as they are stable under many reaction conditions and can be removed later. [5][6] Q2: What is the best method for purifying the final product?

The purification method will depend on the properties of your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for achieving high purity. [7]* Column Chromatography: For mixtures of the amide and oxazoline, or if other byproducts are present, silica gel column chromatography can be used for separation. The polarity of the eluent can be adjusted to separate the components based on their differing polarities (the amide is generally more polar than the oxazoline).

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting materials and products. Staining with potassium permanganate or using a UV lamp (if your compounds are UV active) can help visualize the spots.

Q4: My purified tris(hydroxymethyl)aminomethane cakes upon storage. How can I prevent this?

Caking of tris(hydroxymethyl)aminomethane is often due to the presence of fine particles and residual impurities. A two-stage crystallization process can yield a product with uniform crystal size that is resistant to caking. [8]

Experimental Protocols

Protocol 1: Synthesis of the Oxazoline via Dehydrative Cyclization

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).

  • Gently reflux the mixture for 1-2 hours to form the benzoyl chloride in situ.

  • Carefully remove the excess SOCl₂ under reduced pressure.

  • Dissolve the resulting benzoyl chloride in an anhydrous solvent (e.g., dichloromethane).

  • In a separate flask, dissolve tris(hydroxymethyl)aminomethane (1.0 eq) in the same anhydrous solvent, possibly with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.

  • Slowly add the tris(hydroxymethyl)aminomethane solution to the benzoyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Wikipedia. Oxazoline. [Link]

  • Kalinowska-Tłuścik, J., et al. (2020). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Advances. [Link]

  • Schmitz, F. W., & Laine, R. E. (1970). Process for purification of tris(hydroxymethyl)aminomethane. U.S.
  • Wipf, P., & Maciejewski, J. P. (2006). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Organic Letters. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • University of Rochester. Protecting Groups. [Link]

  • Pereira, C. N., et al. (2025). A Review of the Synthesis of Oxazoline Derivatives. Current Organic Synthesis. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Pereira, C. N., et al. A Review of the Synthesis of Oxazoline Derivatives. Bentham Science. [Link]

  • ResearchGate. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. [Link]

  • Google Patents. Preparation of tris(hydroxymethyl)aminomethane.
  • Google Patents. Process for the production of tris (hydroxymethyl) aminomethane crystals.
  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Chatti, S., et al. (2005). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters. [Link]

  • CORE. Some reactions of Tris (hydroxymethyl) aminomethane. [Link]

  • PubMed. Tris(hydroxymethyl)aminomethane-modified magnetic microspheres for rapid affinity purification of lysozyme. [Link]

  • Prosen, E. J., & Kilday, M. V. (1973). Enthalpies of Reaction of Tris(hydroxymethyl)aminomethane in HCl(aq) and in NaOH(aq). Journal of Research of the National Bureau of Standards. [Link]

  • ChemistNATE. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

  • NIST Technical Series Publications. Enthalpies of Reaction of Tris{hydroxymethyl)aminomethane in HCI{aq) and in NaOH{aq. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline

Welcome to the technical support center for the purification of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this versatile oxazoline derivative.

Introduction to Purification Challenges

4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically through the condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol and benzoic acid, can sometimes result in impurities that require careful removal.[1] The purification process is critical to obtaining a high-purity product suitable for downstream applications. This guide provides practical, field-proven advice to overcome common purification hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline in a question-and-answer format.

Question 1: My recrystallization attempt resulted in a low yield of purified product. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a common issue that can stem from several factors. The key is to understand the solubility profile of your compound.

  • Causality: 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline is a polar molecule due to the two hydroxyl groups. If the recrystallization solvent is too polar, the compound will remain in the mother liquor even at low temperatures. Conversely, if the solvent is too non-polar, the initial dissolution will be incomplete.

  • Troubleshooting Steps:

    • Solvent System Optimization: The literature suggests a mixed solvent system of ethanol/water or ether/hexane for successful recrystallization.[1][2] If you are experiencing low yield, systematically vary the ratio of the solvents. Start with a higher proportion of the less polar solvent (e.g., more ethanol than water) to decrease the compound's solubility at cold temperatures.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the growth of larger, purer crystals.

    • Concentration: Ensure you are starting with a saturated or near-saturated solution at the boiling point of the solvent. If the solution is too dilute, the compound will not crystallize upon cooling.

    • Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze it by TLC or NMR to see if a significant amount of your product remains. If so, a second crop of crystals can be obtained by further concentration and cooling.

Question 2: After purification, I still see impurities in my NMR spectrum. What are these impurities and how can I remove them?

Answer: Persistent impurities are often unreacted starting materials or by-products from the synthesis.

  • Likely Impurities:

    • 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris): This starting material is very polar and water-soluble.

    • Benzoic Acid: The other starting material, which is acidic.

    • Partially reacted intermediates: Such as the N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)benzamide.

  • Troubleshooting and Removal Strategies:

    • Aqueous Wash: If you suspect the presence of Tris or benzoic acid, dissolving the crude product in an organic solvent like ethyl acetate and washing it with water can help remove the highly polar Tris. A subsequent wash with a mild base solution (e.g., saturated sodium bicarbonate) will remove unreacted benzoic acid.

    • Column Chromatography: If recrystallization fails to remove all impurities, column chromatography is the next logical step. Given the polarity of the target compound, a silica gel column with a gradient elution system is recommended. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol.

    • Recrystallization Solvent Choice: The choice of recrystallization solvent can selectively leave certain impurities in the mother liquor. Experiment with different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline?

A1: The reported melting point is in the range of 140–142 °C.[1] A broad melting range or a lower melting point is indicative of impurities.

Q2: How should I store the purified compound?

A2: The oxazoline ring is generally stable, but the hydroxyl groups can make the compound hygroscopic.[3] It is best to store the purified, dry solid in a tightly sealed container in a desiccator at room temperature.

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of techniques is ideal for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components in your sample.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline in a minimal amount of hot ethanol.

  • Addition of Water: While the solution is still hot, add water dropwise until you observe the first signs of persistent cloudiness (precipitation).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (standard grade, 60 Å).

  • Mobile Phase (Eluent): A gradient of ethyl acetate and methanol in a non-polar solvent like hexane or dichloromethane.

    • Start with a low polarity mixture (e.g., 50% ethyl acetate in hexane) to elute non-polar impurities.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate and then introducing methanol (e.g., 1-5% methanol in ethyl acetate) to elute the desired product.

  • Procedure:

    • Pack a glass column with silica gel slurry in the initial, low-polarity eluent.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Begin elution with the low-polarity solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Gradually increase the eluent polarity to elute the target compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

Troubleshooting Logic for Low Recrystallization Yield

troubleshooting_yield start Low Recrystallization Yield check_solubility Is the compound too soluble in the cold solvent? start->check_solubility check_cooling Was the cooling process too rapid? start->check_cooling check_concentration Was the initial solution too dilute? start->check_concentration solution_solvent Adjust solvent ratio (increase less polar solvent) check_solubility->solution_solvent solution_cooling Allow slow cooling to room temperature before ice bath check_cooling->solution_cooling solution_concentration Use less solvent for initial dissolution check_concentration->solution_concentration

Caption: Troubleshooting workflow for low yield in recrystallization.

Purification Strategy Flowchart

purification_workflow crude_product Crude 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization purity_check1 Purity Check (TLC, MP, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure column_chromatography Column Chromatography purity_check1->column_chromatography Impure purity_check2 Purity Check (TLC, MP, NMR) column_chromatography->purity_check2 purity_check2->pure_product Pure

Caption: General purification strategy for 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline.

Quantitative Data Summary

ParameterValueReference
Melting Point140-142 °C[1]
Recrystallization Solvents
System 1Ethanol/Water[1]
System 2Ether/Hexane[1][2]
Column Chromatography
Stationary PhaseSilica GelGeneral Knowledge
Mobile Phase GradientHexane/Ethyl Acetate -> Ethyl Acetate/MethanolGeneral Knowledge

References

  • MDPI. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Available at: [Link]

  • Wikipedia. (n.d.). Oxazoline. Available at: [Link]

  • ResearchGate. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Available at: [Link]

Sources

Optimization

avoiding racemization in the synthesis of chiral oxazoline ligands

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Racemization Welcome to the Technical Support Center for the synthesis of chiral oxazoline ligands. This guide, designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Racemization

Welcome to the Technical Support Center for the synthesis of chiral oxazoline ligands. This guide, designed for researchers and professionals in drug development and chemical synthesis, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of maintaining stereochemical integrity during your experiments. As Senior Application Scientists, we understand that achieving high enantiopurity is critical for the successful application of these versatile ligands in asymmetric catalysis.[1][2][3][4] This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Preserving Enantiopurity

This section addresses specific issues you may encounter during the synthesis of chiral oxazoline ligands, with a focus on preventing and identifying racemization.

Q1: My chiral oxazoline product exhibits low enantiomeric excess (ee). What are the likely causes and how can I resolve this?

Low enantiomeric excess is a common and frustrating problem. The root cause often lies in the reaction conditions or the stability of intermediates. Here’s a breakdown of potential issues and their solutions:

Potential Cause 1: Racemization during Amide Formation

The initial step in many oxazoline syntheses is the formation of a β-hydroxy amide from a chiral amino alcohol and a carboxylic acid derivative.[5] Aggressive activation of the carboxylic acid can lead to the formation of highly reactive intermediates that are prone to racemization, especially if the chiral center is adjacent to an acidic proton.

Solutions:

  • Milder Coupling Reagents: Instead of using harsh reagents like thionyl chloride (SOCl₂) directly with the carboxylic acid, consider milder coupling agents. Carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) can facilitate amide bond formation under gentler conditions.

  • Pre-activation Strategy: Activate the carboxylic acid separately to form an active ester (e.g., with pentafluorophenol) before adding the chiral amino alcohol. This can minimize the exposure of the amino alcohol to harsh reagents.

  • Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and potential epimerization.

Potential Cause 2: Racemization during Cyclization

The cyclization of the β-hydroxy amide to the oxazoline is a critical step where stereochemical integrity can be compromised.[6] The choice of cyclizing agent and reaction conditions are paramount.

Solutions:

  • Mechanism-Aware Reagent Selection: Be mindful of the reaction mechanism. Some cyclization methods proceed with retention of configuration, while others can lead to inversion.[6]

    • For Retention: Reagents that activate the amide carbonyl for nucleophilic attack by the hydroxyl group, such as those used in some acid-catalyzed methods, generally proceed with retention.[6]

    • For Inversion: Reagents that activate the hydroxyl group as a leaving group, followed by an intramolecular SN2 attack by the amide oxygen, will result in inversion of stereochemistry at the hydroxyl-bearing carbon.[6]

  • Avoid Harsh Acidic or Basic Conditions: Strong acids or bases can catalyze the opening and closing of the oxazoline ring, which can lead to racemization.[7] If using acid catalysis, employ milder acids like triflic acid (TfOH) under controlled conditions.[6]

  • Dehydrating Agents: Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can be effective for cyclization but should be used with care, as they can generate acidic byproducts.[8]

Table 1: Comparison of Common Cyclization Reagents and Potential for Racemization

Cyclization ReagentGeneral ConditionsPotential for RacemizationKey Considerations
Thionyl Chloride (SOCl₂)Anhydrous, often at room temp.High if not controlledGenerates HCl in situ, can cause ring opening.[9]
Triflic Acid (TfOH)Catalytic amountsModerateCan proceed via a hybrid mechanism.[6]
DAST, Deoxo-FluorAnhydrous, low temperatureLow to ModerateCan generate HF, requires careful handling.[8]
Burgess ReagentMild, neutral conditionsLowGood for sensitive substrates.

Potential Cause 3: Epimerization of the Starting Amino Alcohol

While less common, the starting chiral amino alcohol itself can be a source of enantiomeric impurity.

Solutions:

  • Source Verification: Ensure the enantiopurity of the starting amino alcohol using techniques like chiral HPLC or by measuring its optical rotation and comparing it to literature values.[10]

  • Proper Storage: Store chiral amino alcohols under appropriate conditions (cool, dry, and inert atmosphere) to prevent degradation or isomerization over time.

Q2: I'm synthesizing a bis(oxazoline) (BOX) ligand and observing diastereomeric impurities. What's the cause?

The formation of diastereomers in BOX ligand synthesis typically points to incomplete reaction or side reactions during the formation of the second oxazoline ring.

Solutions:

  • Stoichiometry and Reaction Time: Ensure that the stoichiometry of the chiral amino alcohol to the dicarboxylic acid derivative (e.g., malononitrile for some BOX syntheses) is correct.[11] Allow sufficient reaction time for the formation of both oxazoline rings.

  • Stepwise Synthesis: For complex substrates, consider a stepwise approach where the mono-oxazoline intermediate is isolated and purified before proceeding to the second cyclization.

  • Purification Strategy: Diastereomers can often be separated by column chromatography. Careful selection of the mobile phase is crucial for achieving good separation.

Frequently Asked Questions (FAQs)

Q3: What are the most reliable methods for synthesizing chiral oxazolines while minimizing racemization?

Several robust methods exist, with the choice depending on the specific substrate and desired scale.

  • From Nitriles and Amino Alcohols: This is a highly reliable and atom-economical method, often catalyzed by Lewis acids like zinc chloride (ZnCl₂).[8][9] It typically requires high temperatures but is effective for a range of substrates.

  • Dehydrative Cyclization of β-Hydroxy Amides: This is a versatile and widely used method.[8] The use of modern dehydrating agents under mild conditions can provide excellent yields and preserve stereochemistry.[6]

  • From Aldehydes and Amino Alcohols: This two-step, one-pot procedure involves the formation of an oxazolidine intermediate followed by oxidation.[8][9] It is a mild method suitable for many functional groups.

Q4: How can I effectively monitor the progress and purity of my chiral oxazoline synthesis?

A combination of analytical techniques is essential for a complete picture.

  • Thin-Layer Chromatography (TLC): For routine reaction monitoring to observe the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the oxazoline product.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining the enantiomeric excess (ee) of your product. Use of a suitable chiral stationary phase is necessary.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q5: What are the best practices for purifying chiral oxazoline ligands?

The purification method will depend on the physical properties of your ligand.

  • Column Chromatography: The most common method for purifying oxazoline ligands.[12] Silica gel is typically used, and the eluent system should be optimized to achieve good separation from byproducts and any remaining starting materials.

  • Recrystallization: If your oxazoline ligand is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Distillation: For volatile liquid oxazolines, distillation under reduced pressure can be a viable purification technique.

Experimental Workflow & Diagrams

General Workflow for Chiral Oxazoline Synthesis

The synthesis of a chiral oxazoline ligand, such as a BOX or PyBOX ligand, generally follows a well-defined sequence.[10][11][13]

G cluster_0 Preparation of Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Start Chiral Amino Alcohol (High ee%) Coupling Amide Formation (if applicable) - Mild Coupling Agents - Temperature Control Start->Coupling Reagent Carboxylic Acid Derivative (e.g., Dinitrile, Diacid Chloride) Reagent->Coupling Cyclization Oxazoline Ring Formation - Appropriate Cyclizing Agent - Anhydrous Conditions Coupling->Cyclization Workup Aqueous Workup / Extraction Cyclization->Workup Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Analysis Characterization (NMR, MS) Chiral HPLC for ee% Purify->Analysis

Caption: A generalized workflow for the synthesis of chiral oxazoline ligands.

Mechanism of Racemization via Oxazoline Intermediate

Under certain conditions, particularly with strong acids and high temperatures, the oxazoline ring can be involved in a racemization pathway.[7]

G Chiral Chiral Oxazoline Protonated Protonated Intermediate Chiral->Protonated H+ Carbocation Planar Carbocation (Loss of Chirality) Protonated->Carbocation Ring Opening Racemic Racemic Mixture Carbocation->Racemic Ring Closure

Caption: A simplified mechanism showing potential racemization via a planar carbocation intermediate.

References

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Bisoxazoline ligand - Wikipedia. Wikipedia. [Link]

  • Microwave-assisted rapid synthesis of chiral oxazolines. (2006). Royal Society of Chemistry. [Link]

  • Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. (2024). Royal Society of Chemistry. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). ChemRxiv. [Link]

  • Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release. ScienceDirect. [Link]

  • C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC. (2000). National Institutes of Health (NIH). [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (2021). ACS Publications. [Link]

  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. (2018). Royal Society of Chemistry. [Link]

  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC. (2018). National Institutes of Health (NIH). [Link]

  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC. (2010). National Institutes of Health (NIH). [Link]

  • SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS - PMC. (2011). National Institutes of Health (NIH). [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2024). ACS Publications. [Link]

  • Oxazoline - Wikipedia. Wikipedia. [Link]

  • An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. (2014). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4,4(5H)-Oxazoledimethanol, 2-phenyl-

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support center for the scale-up synthesis of 4,4(5H)-Oxazoledimethanol, 2-phenyl- (CAS No. 62203-32-1).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the scale-up synthesis of 4,4(5H)-Oxazoledimethanol, 2-phenyl- (CAS No. 62203-32-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis and scale-up of this versatile oxazoline precursor.

Synthesis Overview & Mechanism

4,4(5H)-Oxazoledimethanol, 2-phenyl-, also known as 2-phenyl-4,4-bis(hydroxymethyl)-2-oxazoline, is a valuable building block in organic synthesis, notably as a precursor for biheterocyclic amino acids and as a monomer for specialized polymers.[1][2] The most reliable and scalable synthetic route is the direct condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol (commonly known as Tris buffer) with benzoic acid.[1]

The reaction proceeds via a dehydrative cyclization. Initially, an amide intermediate, N-(1,1-bis(hydroxymethyl)-2-hydroxyethyl)benzamide, is formed, which then undergoes intramolecular cyclization to yield the oxazoline ring. The key to driving this equilibrium reaction to completion on a large scale is the efficient and continuous removal of water formed during the process, typically achieved through azeotropic distillation using a Dean-Stark apparatus.

Reaction Pathway

Reaction_Pathway Tris 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris) Amide N-(β-hydroxyethyl)amide (Intermediate) Tris->Amide Condensation BenzoicAcid Benzoic Acid BenzoicAcid->Amide Product 4,4(5H)-Oxazoledimethanol, 2-phenyl- Amide->Product Intramolecular Cyclization Water 2 H₂O Amide->Water - 2 H₂O (Azeotropic Removal)

Caption: Synthetic route to 4,4(5H)-Oxazoledimethanol, 2-phenyl-.

Detailed Scale-Up Protocol

This protocol is adapted from established literature methods for a representative laboratory scale-up synthesis yielding approximately 30-35 grams of the final product.[1]

Materials & Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )Amount (moles)Mass/Volume
2-Amino-2-(hydroxymethyl)propane-1,3-diol77-86-1121.140.17921.68 g
Benzoic Acid65-85-0122.120.17921.86 g
Xylene (mixture of isomers)1330-20-7--150 mL
Ethanol (for recrystallization)64-17-5--As needed
Deionized Water (for recrystallization)7732-18-5--As needed

Equipment: 500 mL three-neck round-bottom flask, heating mantle with magnetic stirrer, reflux condenser, Dean-Stark apparatus, thermometer, Buchner funnel, and vacuum filtration assembly.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, heating mantle, reflux condenser, and a Dean-Stark trap. Pre-fill the Dean-Stark trap with xylene.

  • Charging Reagents: To the flask, add 2-amino-2-(hydroxymethyl)propane-1,3-diol (21.68 g, 0.179 mol), benzoic acid (21.86 g, 0.179 mol), and 150 mL of xylene.

  • Azeotropic Reflux: Begin stirring and heat the mixture to reflux. The reaction temperature should be approximately 140-145°C.

  • Water Removal: Vigorously reflux the mixture for 24 hours. Water will collect in the Dean-Stark trap as an azeotrope with xylene. Monitor the collection of water; the theoretical amount is approximately 6.4 mL (2 moles of water per mole of reactant). The reaction is considered complete when water evolution ceases.

  • Solvent Removal & Cooling: Once the reaction is complete, turn off the heat. Reconfigure the apparatus for distillation and remove approximately two-thirds of the xylene under atmospheric pressure.

  • Crystallization: Allow the remaining reaction mixture to cool slowly to room temperature, and then place it in an ice bath for at least 1-2 hours to induce crystallization of the product. A white solid should precipitate.

  • Isolation: Filter the solid product under vacuum using a Buchner funnel. Wash the filter cake with a small amount of cold xylene or hexane to remove residual impurities.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure white crystals.

  • Drying: Filter the recrystallized product and dry it under vacuum at 40-50°C to a constant weight. The expected yield is approximately 85%.[1] The reported melting point is 140–142 °C.[1]

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis in a question-and-answer format.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impure Product) CheckReaction Check Reaction Completion? (TLC, Water Collection) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Cause1 Probable Causes: - Insufficient Reflux Time - Inefficient Water Removal - Reagent Stoichiometry Issue Incomplete->Cause1 CheckWorkup Check Workup/Purification? Complete->CheckWorkup Solution1 Solution: - Extend Reflux Time - Check Dean-Stark Setup - Verify Reagent Purity/Mass Cause1->Solution1 End Problem Resolved Solution1->End WorkupIssue Workup/Purification Issue CheckWorkup->WorkupIssue Yes CheckWorkup->End No Cause2 Probable Causes: - Product Loss During Filtration - Inefficient Recrystallization - Oily Product Formation WorkupIssue->Cause2 Solution2 Solution: - Optimize Solvent for Washing - Adjust Recrystallization Solvent/Temp - Use Seed Crystal / Scratch Flask Cause2->Solution2 Solution2->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Questions & Answers

Q1: My reaction seems to have stalled, and I'm not collecting any more water in the Dean-Stark trap, but analysis (e.g., TLC) shows starting material is still present. What's wrong?

A1: This is a common issue in scale-up and typically points to inefficient water removal, which prevents the reaction equilibrium from shifting towards the product.

  • Probable Cause 1: Insufficient Heat/Reflux Rate. On a larger scale, achieving a vigorous, consistent reflux can be challenging. If the reflux rate is too slow, the azeotrope will not form efficiently, and water removal will be sluggish or incomplete.

  • Solution: Ensure your heating mantle is appropriately sized for the flask and that the mixture is boiling vigorously. The entire column of the Dean-Stark trap should be hot and filled with condensing vapor.

  • Probable Cause 2: "Wet" Solvent. The xylene used must be dry. If it has absorbed atmospheric moisture, it will first fill the Dean-Stark trap with this extraneous water before removing the water generated by the reaction.

  • Solution: Use a freshly opened bottle of an anhydrous grade solvent or dry the xylene over a suitable drying agent (like molecular sieves) before use.

  • Probable Cause 3: Leaks in the System. Any leaks in the glassware joints will allow atmospheric moisture to enter the system, counteracting the water removal process.

  • Solution: Ensure all ground glass joints are properly sealed. Using high-vacuum grease is recommended for scale-up operations.

Q2: I got a low yield of solid product after cooling, or the product oiled out instead of crystallizing. How can I improve my product isolation?

A2: This problem relates to the workup and purification steps. The solubility of the product and impurities in the solvent system is critical.

  • Probable Cause 1: Incomplete Crystallization. The product may be too soluble in the remaining xylene, even when cooled. This can happen if too much xylene is left after the distillation step.

  • Solution: Concentrate the reaction mixture further to reduce the solvent volume. Alternatively, after cooling, you can add a non-polar co-solvent in which the product is insoluble, like hexane, to induce precipitation (this is known as "crashing out" the product).

  • Probable Cause 2: Impurities Inhibiting Crystallization. The presence of unreacted starting materials or side products can act as impurities that disrupt the crystal lattice formation, leading to an oil.

  • Solution: Ensure the reaction has gone to completion. If impurities are the issue, try to purify the oil via column chromatography on silica gel. For recrystallization, ensure the material is fully dissolved in the minimum amount of hot solvent. If it oils out on cooling, try adding a seed crystal from a previous successful batch or scratching the inside of the flask with a glass rod to create nucleation sites. Adjusting the polarity of the recrystallization solvent system (ethanol/water ratio) can also be highly effective.

Q3: The final product is off-white or yellowish instead of pure white. What causes this discoloration?

A3: Discoloration often points to thermal degradation or the presence of high-boiling point impurities.

  • Probable Cause 1: Thermal Stress. Prolonged heating at high temperatures can cause minor decomposition of the starting materials or the product, leading to colored impurities.

  • Solution: While 24 hours is a standard recommendation, monitor the reaction progress. If it's complete sooner (no more water evolving), reduce the heating time. Ensure the heating mantle temperature is not set excessively high.

  • Probable Cause 2: Impurities in Starting Materials. The purity of the commercial benzoic acid or Tris can vary.

  • Solution: Use high-purity starting materials. If discoloration persists, the crude product can be treated with a small amount of activated charcoal during the hot recrystallization step. Add the charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful scale-up?

A1: The two most critical parameters are:

  • Efficient Water Removal: As a condensation reaction, the continuous and complete removal of water is paramount to achieving high conversion and yield. The Dean-Stark trap must be functioning optimally.

  • Temperature Control: Maintaining a steady, vigorous reflux is key. Overheating can lead to side reactions and decomposition, while under-heating results in an incomplete reaction.

Q2: What analytical techniques are best for monitoring this reaction and characterizing the final product?

A2:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is effective for tracking the consumption of starting materials. A solvent system like ethyl acetate/hexane (e.g., 1:1) can be a good starting point.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure of the final product.[1]

    • Melting Point: A sharp melting point in the expected range (140–142 °C) is a good indicator of purity.[1]

    • X-ray Crystallography: While not routine, this technique has been used to definitively confirm the molecular structure and packing of this compound.[1][3]

    • FTIR Spectroscopy: Can be used to confirm the disappearance of the carboxylic acid C=O stretch and the appearance of the C=N stretch of the oxazoline ring.

Q3: What are the primary safety considerations for this synthesis?

A3:

  • Solvent Hazard: Xylene is flammable and its vapors are harmful. The entire procedure must be conducted in a well-ventilated fume hood. Avoid open flames and ensure all electrical equipment is properly grounded.

  • Thermal Hazard: The reaction is run at high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

  • Reagent Handling: While the reagents themselves are not acutely toxic, standard chemical handling precautions should be followed. Avoid inhalation of dust and skin contact.

Q4: How should the final product, 4,4(5H)-Oxazoledimethanol, 2-phenyl-, be stored?

A4: While this specific compound is relatively stable, oxazolines as a class can be sensitive to moisture, which can lead to hydrolysis and ring-opening over time.[4] Therefore, it is recommended to store the final, dry product in a tightly sealed container in a cool, dry place, preferably in a desiccator.

Q5: Can this method be adapted for other 2-substituted oxazolines?

A5: Yes, this is a general and robust method. You can synthesize a variety of 2-aryl or 2-alkyl oxazolines by substituting benzoic acid with other carboxylic acids.[5] Similarly, different amino alcohols can be used to modify the 4- and 5-positions of the oxazoline ring, making this a versatile synthetic platform.[2][6]

References

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (2021).
  • 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. (2020). Molbank, 2020(4), M1163. Available at: [Link]

  • Organic Syntheses Procedure: (-)-2-tert-butyl-(4S)-benzyl-(1,3)-oxazoline. Organic Syntheses. Available at: [Link]

  • Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. (2022). Macromolecules. Available at: [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. Available at: [Link]

  • US Patent 4281137A, Purification of 2-oxazolines. Google Patents.
  • Synthesis of 2-Oxazolines from Diketene Using DAST via Beckmann Rearrangement. (2022). Modern Chemistry. Available at: [Link]

  • Oxazoline. Wikipedia. Available at: [Link]

  • Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids.
  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (2023). Molecules. Available at: [Link]

  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. ResearchGate. Available at: [Link]

  • 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. ResearchGate. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules. Available at: [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Available at: [Link]

  • WO2010015211A1 - Synthesis of oxazoline compounds. Google Patents.

Sources

Optimization

Technical Support Center: Synthesis and Purification of 2-Phenyl-2-Oxazoline

Welcome to the technical support center for 2-phenyl-2-oxazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the forma...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-phenyl-2-oxazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the formation and removal of byproducts during the synthesis of this important heterocyclic compound. The following information is presented in a practical, question-and-answer format to directly address issues encountered in the laboratory.

Part 1: Frequently Asked Questions - Synthesis and Byproduct Formation

Q1: What are the primary synthetic routes to 2-phenyl-2-oxazoline, and what are their common pitfalls?

There are several established methods for synthesizing 2-phenyl-2-oxazoline. The most prevalent routes include:

  • Dehydrative Cyclization of N-(2-hydroxyethyl)benzamide: This is arguably the most common method, where the amide is heated, often with a catalyst, to eliminate water and form the oxazoline ring.[1] The primary pitfall is incomplete reaction, as the cyclization is a reversible equilibrium. Inefficient water removal can drive the reaction backward, lowering the yield.[2]

  • Reaction of Benzonitrile with Ethanolamine: This method, often catalyzed by Lewis acids like zinc acetate, provides a direct route to the oxazoline.[3][4] A key challenge is that it requires high temperatures and can be slow, potentially leading to thermal degradation or side reactions if not carefully controlled.

  • From Benzaldehydes and 2-Aminoethanol: This route involves the formation of an intermediate oxazolidine, which is then oxidized to the oxazoline.[5][6] The main issue here is the multi-step nature and the need for specific oxidizing agents, which can introduce additional impurities.

Q2: My synthesis via cyclization of N-(2-hydroxyethyl)benzamide resulted in a low yield and a sticky, crude product. What is the likely cause?

This is a classic problem pointing to an incomplete reaction. The most probable contaminant is your starting material, N-(2-hydroxyethyl)benzamide .

  • Causality: The cyclization is an equilibrium reaction where water is a byproduct.[1] If water is not efficiently removed from the reaction vessel (e.g., through a Dean-Stark trap or by performing the reaction under vacuum), the equilibrium will not favor the product. The presence of water can also promote the reverse reaction, the hydrolytic ring-opening of the desired 2-phenyl-2-oxazoline product back to the starting amide.[7] The starting amide is a solid with a higher polarity and boiling point than the oxazoline product, leading to the observed sticky consistency of the crude mixture.

Q3: After my reaction, TLC and NMR analysis show a significant impurity. It's more polar than the product and appears to be the starting amide. Could it be anything else?

While unreacted starting material is the most common culprit, the impurity could also be the product of hydrolysis . The chemical structure of the hydrolyzed product is identical to the N-(2-hydroxyethyl)benzamide starting material.

  • Mechanistic Insight: The oxazoline ring, particularly the imine (C=N) bond, is susceptible to nucleophilic attack by water.[8] This hydrolysis can be catalyzed by trace acidic or basic impurities, or simply by residual water at elevated temperatures during workup or storage.[7][9] Therefore, whether the amide is leftover starting material or a product of hydrolysis, the result is the same contaminant that requires removal.

Q4: My purified 2-phenyl-2-oxazoline is a clear liquid, but it develops a yellow tint upon storage. Why does this happen and how can I prevent it?

The development of color in purified 2-phenyl-2-oxazoline is typically due to the presence of minute, difficult-to-remove impurities that degrade or oxidize over time.

  • Underlying Causes:

    • Trace Impurities: Even after distillation, trace amounts of high-boiling, color-causing impurities may remain.[2]

    • Oxidation: Exposure to air (oxygen) can lead to slow oxidation of trace impurities or the product itself, forming colored compounds.

    • Instability: While relatively stable, the oxazoline ring is not completely inert. Prolonged storage, especially when exposed to light and air, can lead to gradual degradation.

  • Prevention Strategies:

    • Store the purified product under an inert atmosphere (e.g., nitrogen or argon).

    • Use an amber glass bottle to protect it from light.

    • Store at a reduced temperature (e.g., in a refrigerator).

    • Ensure the final purification step is highly efficient. A patent suggests that treating the oxazoline with reagents like dialkyl hydrogen phosphites can remove color-causing impurities before the final distillation.[2]

Part 2: Troubleshooting and Purification Guide

Q5: What is the most effective method to remove the N-(2-hydroxyethyl)benzamide byproduct from my crude 2-phenyl-2-oxazoline?

The two most effective and widely used methods are vacuum distillation and column chromatography. The choice depends on the scale of your reaction and the available equipment.

  • Vacuum Distillation: This is the preferred method for larger quantities and for removing non-volatile or high-boiling impurities. 2-Phenyl-2-oxazoline has a significantly lower boiling point (e.g., 115°C at 1 mm Hg) than the N-(2-hydroxyethyl)benzamide byproduct, allowing for excellent separation.[1]

  • Flash Column Chromatography: This technique is ideal for smaller-scale purification and for separating compounds with different polarities. The product, 2-phenyl-2-oxazoline, is significantly less polar than the amide byproduct and will elute much faster from a silica gel column.[10]

Q6: When should I choose column chromatography over distillation?

The decision involves a trade-off between scale, time, and the nature of the impurities.

FeatureVacuum DistillationFlash Column Chromatography
Optimal Scale Moderate to Large (>5 g)Small to Moderate (<10 g)
Key Advantage High throughput, excellent for removing non-volatile impurities.High resolution, excellent for separating compounds with similar boiling points but different polarities.
Primary Byproduct Removed N-(2-hydroxyethyl)benzamide, catalyst residues, high-boiling decomposition products.N-(2-hydroxyethyl)benzamide, other polar side-products.
Disadvantages Requires high temperatures which can degrade sensitive compounds; less effective for impurities with similar boiling points.Labor-intensive, requires significant solvent, can be difficult to scale up.
Best For Routine purification of multi-gram batches where the primary impurity is the non-volatile starting amide.Complex mixtures, small-scale reactions, or when distillation equipment is unavailable.
Q7: How can I remove trace water from the final product to improve its stability?

Water is a critical impurity to remove as it can cause hydrolysis.[2]

  • Chemical Drying Prior to Distillation: The most robust method is to dry the crude product over a suitable drying agent before the final distillation. Distilling from calcium hydride (CaH₂) is a highly effective technique for removing trace water.[11]

  • Use of Scavengers: A patented method involves adding a small amount of a dialkyl hydrogen phosphite or a halosilane to the crude oxazoline. These reagents react with water, and the resulting non-volatile products are left behind during distillation.[2]

Experimental Workflow & Data

Reaction and Hydrolysis Pathway

The following diagram illustrates the desired cyclodehydration reaction to form 2-phenyl-2-oxazoline and the competing hydrolysis side reaction that regenerates the starting amide.

G Reactant N-(2-hydroxyethyl)benzamide Product 2-Phenyl-2-oxazoline Reactant:e->Product:w Product:w->Reactant:e Water H₂O Heat Heat / Catalyst (e.g., Stannous Octoate)

Caption: Synthesis of 2-phenyl-2-oxazoline and its hydrolysis.

Detailed Protocol: Purification of 2-Phenyl-2-Oxazoline via Vacuum Distillation

This protocol assumes a crude product contaminated primarily with N-(2-hydroxyethyl)benzamide.

  • Preparation:

    • Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dry.

    • Add the crude 2-phenyl-2-oxazoline (~10-20 g) and a magnetic stir bar to the distillation flask.

    • Optional but Recommended: To remove trace water, add calcium hydride (CaH₂, ~1% w/w) to the flask. Stir the mixture at room temperature for 1-2 hours before heating. Caution: Calcium hydride reacts vigorously with water to produce flammable hydrogen gas. Add slowly and ensure the system is not sealed.[11]

  • Distillation:

    • Connect the apparatus to a vacuum pump protected by a cold trap.

    • Slowly and carefully reduce the pressure to the target vacuum (e.g., 1-2 mm Hg).

    • Begin stirring and gently heat the distillation flask using a heating mantle.

    • Discard any initial low-boiling fractions (forerun).

    • Collect the main fraction of 2-phenyl-2-oxazoline at its boiling point corresponding to the system pressure (e.g., ~115 °C at 1 mm Hg).[1]

    • Monitor the temperature closely. A stable temperature during collection indicates a pure fraction.

  • Completion:

    • Stop the distillation when the temperature begins to rise or drop significantly, or when only the high-boiling residue (containing the amide byproduct) remains.

    • Turn off the heat and allow the apparatus to cool completely before slowly reintroducing air into the system.

    • Transfer the purified, colorless liquid product to a clean, dry, amber vial and store under an inert atmosphere.

References

  • VTechWorks. (2013, December 10). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazoline ring opening with the formation of the ammonium salt of 5. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenyl-2-oxazoline. Retrieved from [Link]

  • MDPI. (2021, July 29). Selective Partial Hydrolysis of 2-isopropyl-2-oxazoline Copolymers towards Decreasing the Ability to Crystallize. Retrieved from [Link]

  • ResearchGate. (2017, June). Solution Behavior of Hydrolyzed Gradient Methyl/Phenyl Oxazoline Copolymers and Complexation with DNA. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • Diva-portal.org. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Retrieved from [Link]

  • RSC Publishing. (2022, August 16). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. Retrieved from [Link]

  • De Gruyter. (1998, January 1). Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Phenyl-2-oxazolin-5-one. Retrieved from [Link]

  • University of Cambridge. (n.d.). Poly(2-oxazolines) in Biological and Biomedical Application Contexts. Retrieved from [Link]

  • NIH. (2022, November 12). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Retrieved from [Link]

  • MDPI. (2018, August 28). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. Retrieved from [Link]

  • MDPI. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • NIH. (n.d.). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) Preparation of 2-phenyl-2-oxazolines by direct oxidative conversion.... Retrieved from [Link]

  • RSC Publishing. (2024, October 21). Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxazolines: conventional approaches and our design. Retrieved from [Link]

  • MDPI. (2021, February 6). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Retrieved from [Link]

  • Google Patents. (n.d.). US4281137A - Purification of 2-oxazolines.
  • Taylor & Francis Online. (2011, March 21). Synthesis and characterization of block copolymers from 2-oxazolines. Retrieved from [Link]

  • MDPI. (2021, February 6). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Retrieved from [Link]

  • ACS Publications. (2022, October 26). Synthesis and Structure–Property Relationship of Amphiphilic Poly(2-ethyl-co-2-(alkyl/aryl)-2-oxazoline) Copolymers. Retrieved from [Link]

  • ACS Publications. (2013, November 18). Screening the Synthesis of 2-Substituted-2-oxazolines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for Functionalizing Oxazoline Rings

Welcome to the Technical Support Center for oxazoline ring functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction con...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxazoline ring functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental hurdles. The oxazoline moiety is a versatile functional group, serving as a chiral ligand, a protecting group for carboxylic acids, and a directing group in C-H activation.[1] However, its reactivity and stability are highly dependent on the reaction conditions. This resource provides in-depth, field-proven insights to ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with oxazoline functionalization.

Q1: What are the primary methods for functionalizing an existing oxazoline ring?

A1: The functionalization of a pre-formed oxazoline ring can be broadly categorized into three main strategies:

  • C-H Functionalization: The oxazoline ring is an excellent directing group for the metal-catalyzed activation of C-H bonds, typically at the ortho position of an aryl substituent at the 2-position of the oxazoline.[2] This allows for the introduction of a wide range of substituents.

  • Nucleophilic Ring-Opening: The oxazoline ring can be opened by various nucleophiles, such as amines, thiols, and alcohols.[3][4] This is a useful method for synthesizing unsymmetrically substituted ethylenediamines and other difunctional compounds.

  • Reactions at a Substituent: If the oxazoline ring itself bears a functionalizable substituent (e.g., at the 2-, 4-, or 5-position), standard organic transformations can be performed, provided the oxazoline ring is stable to the reaction conditions.

Q2: How stable is the oxazoline ring to different reaction conditions?

A2: The 2-oxazoline ring is generally stable to a range of conditions, including exposure to nucleophiles, bases, radicals, and weak acids.[1] However, it is susceptible to hydrolysis under strong acidic or basic conditions, which can be a desired transformation to unmask a carboxylic acid or an undesired side reaction.[5][6] The stability is also influenced by the substituents on the ring.

Q3: What are the most common Lewis acids used to catalyze reactions involving oxazolines, and how do I choose one?

A3: Lewis acids are frequently used in both the synthesis and functionalization of oxazolines.[7][8] Common choices include:

  • Zinc Chloride (ZnCl₂): Often used in the synthesis of oxazolines from nitriles.[1]

  • Copper(II) Triflate (Cu(OTf)₂): Effective in promoting cyclization of β-hydroxy amides.

  • Indium(III) Triflate (In(OTf)₃): A mild and effective catalyst for oxazoline synthesis from oxetanes.

  • Aluminum Trichloride (AlCl₃): Can be used to promote cycloaddition reactions.[9]

The choice of Lewis acid depends on the specific reaction. For sensitive substrates, a milder Lewis acid like In(OTf)₃ may be preferable. For more challenging transformations, a stronger Lewis acid may be required. Screening a panel of Lewis acids is often a prudent step in reaction optimization.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Yield

A low or non-existent yield of your desired functionalized oxazoline is a common starting point for troubleshooting. The following decision tree can guide your optimization process.

graph "Low_Yield_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low/No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Are starting materials and reagents pure and dry?"]; check_conditions [label="Are reaction conditions appropriate? (Temp, Time, Atmosphere)"]; catalyst_issue [label="Is the catalyst active/appropriate?"]; side_reaction [label="Are there significant side products?"]; product_instability [label="Is the product unstable under reaction or workup conditions?"];

start -> check_reagents; check_reagents -> check_conditions [label="Yes"]; check_conditions -> catalyst_issue [label="Yes"]; catalyst_issue -> side_reaction [label="Yes"]; side_reaction -> product_instability [label="Yes"];

subgraph "cluster_solutions" { label = "Potential Solutions"; style = "rounded,filled"; fillcolor = "#E8F0FE"; fontcolor = "#4285F4";

}

check_reagents -> sol_reagents [label="No"]; check_conditions -> sol_conditions [label="No"]; catalyst_issue -> sol_catalyst [label="No"]; side_reaction -> sol_side_reaction [label="No"]; product_instability -> sol_product_instability [label="No"]; }

Caption: Troubleshooting flowchart for low or no yield.

In-depth Causality:

  • Reagent Quality: Oxazoline functionalization reactions, particularly those involving organometallics or strong bases, are often sensitive to moisture and air. Impurities in starting materials can also poison catalysts.

  • Reaction Kinetics: Some C-H activation reactions, for example, require elevated temperatures to proceed at a reasonable rate.[7] Insufficient reaction time or temperature can lead to incomplete conversion.

  • Catalyst Deactivation: The oxazoline nitrogen itself can sometimes coordinate too strongly to a metal catalyst, leading to deactivation.[10] In such cases, changing the ligand or the metal center may be necessary.

  • Steric Hindrance: Bulky substituents on the oxazoline or the coupling partner can significantly slow down the reaction. More forcing conditions or a less sterically demanding catalyst system might be required.

Problem 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired material.

Common Side Products and Their Causes:

Side ProductPotential CauseSuggested Solution
Ring-Opened Product (Amide) Presence of water, especially under acidic or basic conditions.Ensure anhydrous conditions. Use a non-aqueous workup if possible.[1]
Homocoupling of Coupling Partner In cross-coupling reactions, this can be due to an inappropriate ligand or catalyst system.Screen different phosphine ligands or change the palladium precursor.[11]
Over-reaction/Multiple Functionalizations Reaction conditions are too harsh, or the stoichiometry of the limiting reagent is incorrect.Reduce reaction temperature or time. Use a smaller excess of the coupling partner.
Isomerization of the Product Can occur under basic or acidic conditions, particularly if there are acidic protons alpha to the oxazoline ring.Use milder bases or acids. Consider a buffered system.

Expert Insight: In palladium-catalyzed C-H arylations of oxazoles (a related heterocycle), the regioselectivity (C2 vs. C5 arylation) was found to be highly dependent on the solvent and the ligand.[11] More polar solvents favored C5 arylation, while specific phosphine ligands could strongly direct the reaction to the C2 position. This highlights the critical role of systematic screening of reaction parameters.

Problem 3: Difficulty in Purification

Functionalized oxazolines can sometimes be challenging to purify due to their polarity or the presence of persistent impurities.

Purification Strategies:

  • Chromatography: Flash column chromatography is the most common method. A careful selection of the solvent system is crucial. A gradient elution is often necessary to separate the product from starting materials and byproducts.

  • Distillation: For liquid products, distillation can be an effective purification method. The addition of a small amount of a dialkyl hydrogen phosphite or a halosilane compound before distillation can help to remove residual water and color-causing impurities.[12]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Screening different solvent systems is key to finding suitable conditions.

  • Acid-Base Extraction: The basic nitrogen of the oxazoline allows for extraction into an acidic aqueous phase. After washing the organic phase to remove non-basic impurities, the aqueous phase can be basified and the product re-extracted into an organic solvent.

Common Impurities and Their Removal:

  • Starting Materials: Unreacted starting materials can often be removed by chromatography or by using a scavenger resin.

  • Catalyst Residues: Palladium and other metal catalysts can often be removed by filtering the reaction mixture through a plug of silica gel or celite, or by using a metal scavenger.

  • Amide from Ring Hydrolysis: If the product is stable to mild base, a wash with a dilute bicarbonate solution can remove acidic impurities. The amide itself can often be separated by chromatography.

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point for your experiments and should be optimized for your specific substrates.

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of a 2-Aryl-2-Oxazoline

This protocol is adapted from methodologies for the direct arylation of heterocycles.[11]

graph "Palladium_Catalyzed_Arylation_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

setup [label="Reaction Setup:\n- Oven-dried flask under Argon\n- Add 2-aryl-2-oxazoline, aryl halide, Pd(OAc)₂, ligand, and base."]; solvent [label="Add anhydrous solvent (e.g., DMA or toluene)."]; reaction [label="Heat to 110-130 °C for 16-24 hours."]; workup [label="Cool to RT, dilute with organic solvent, and filter through celite."]; extraction [label="Wash with water and brine.\nDry the organic layer."]; purification [label="Concentrate and purify by flash chromatography."];

setup -> solvent -> reaction -> workup -> extraction -> purification; }

Caption: Workflow for Pd-catalyzed C-H arylation.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the 2-aryl-2-oxazoline (1.0 equiv), aryl bromide (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), a suitable phosphine ligand (e.g., RuPhos, 0.10 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., DMA or toluene) via syringe.

  • Heat the reaction mixture to 110-130 °C and stir for 16-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Ring-Opening with an Amine

This protocol provides a general procedure for the synthesis of N,N'-disubstituted ethylenediamines.[3]

  • In a sealed tube, combine the 2-substituted-2-oxazoline (1.0 equiv) and the amine (2.0-3.0 equiv).

  • If the amine is a solid, a high-boiling point solvent such as dioxane or DMF can be used.

  • Heat the mixture to 100-150 °C for 12-48 hours. The reaction can be monitored by observing the disappearance of the oxazoline starting material by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by distillation, crystallization, or column chromatography, depending on its physical properties.

Protocol 3: Hydrolysis of an Oxazoline to a Carboxylic Acid

This procedure is for the deprotection of a carboxylic acid that has been masked as an oxazoline.[5][13]

  • Dissolve the 2-aryl-2-oxazoline (1.0 equiv) in a mixture of an organic solvent (e.g., THF or ethanol) and aqueous acid (e.g., 3 M HCl).

  • Heat the mixture to reflux (typically 80-100 °C) for 4-24 hours. Monitor the progress of the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous solution with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization or chromatography if necessary.

References

  • Witte, H., & Seeliger, W. (1974). Simple Synthesis of 2-Substituted 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Angewandte Chemie International Edition in English, 11(4), 287-288. [Link]

  • Hoogenboom, R., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science, 11(3), 223-231. [Link]

  • Philipps, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. [Link]

  • Gant, T. G. (2011). A review of the synthesis of oxazoline derivatives. Bentham Science Publishers. [Link]

  • Fazio, M. J. (1984). Nucleophilic ring opening of 2-oxazolines with amines: a convenient synthesis for unsymmetrically substituted ethylenediamines. The Journal of Organic Chemistry, 49(25), 4889-4892. [Link]

  • Gutierrez, D. A., et al. (2016). Sulfonimidation via ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles. ARKIVOC, 2016(4), 261-276. [Link]

  • Drain, B. A., & Becer, C. R. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Designed Monomers and Polymers, 26(1), 214-222. [Link]

  • Dow Chemical Co. (1981). Purification of 2-oxazolines. U.S.
  • Lewis, D. L., et al. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. Organic Letters, 12(11), 2524-2527. [Link]

  • Chen, D., et al. (2023). Simple and Efficient Aromatic C–H Oxazolination. ACS Central Science, 9(4), 713-721. [Link]

  • Stuart, D. R., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3564-3567. [Link]

  • Wikipedia contributors. (2023). Oxazoline. Wikipedia. [Link]

  • Garcı́a-Garcı́a, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(71), 41723-41727. [Link]

  • Gutierrez, D. A. (2016). The acidic sulfonimidation of aryl–oxazolines and the electrophilic fluorination of C(sp2)–H bonds. University of San Francisco. [Link]

  • Dvorak, C. A., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 136(38), 13429-13437. [Link]

  • Drain, B. A., & Becer, C. R. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 15, 2472-2477. [Link]

  • Hoogenboom, R. (2013). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. Polymers, 5(3), 956-984. [Link]

  • Fazio, M. J. (1984). Nucleophilic ring opening of 2-oxazolines with amines: a convenient synthesis for unsymmetrically substituted ethylenediamines. The Journal of Organic Chemistry, 49(25), 4889–4892. [Link]

  • Wikipedia. (2023). Oxazoline. [Link]

  • Hoogenboom, R., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science, 11(3), 223–231. [Link]

  • Drain, B. A., & Becer, C. R. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Designed Monomers and Polymers, 26(1), 214–222. [Link]

  • Gutierrez, D. A., et al. (2016). Sulfonimidation via ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles. ARKIVOC, 2016(4), 261–276. [Link]

  • Zhang, Y., et al. (2019). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 15, 2472–2477. [Link]

  • Chen, D., et al. (2023). Simple and Efficient Aromatic C–H Oxazolination. ACS Central Science, 9(4), 713–721. [Link]

  • Stuart, D. R., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3564–3567. [Link]

  • Dvorak, C. A., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 136(38), 13429–13437. [Link]

  • Gutierrez, D. A. (2016). The acidic sulfonimidation of aryl–oxazolines and the electrophilic fluorination of C(sp2)–H bonds. University of San Francisco. [Link]

  • Garcı́a-Garcı́a, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(71), 41723–41727. [Link]

  • Lewis, D. L., et al. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. Organic Letters, 12(11), 2524–2527. [Link]

  • Dow Chemical Co. (1981). Purification of 2-oxazolines. U.S.
  • Witte, H., & Seeliger, W. (1974). Simple Synthesis of 2-Substituted 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Angewandte Chemie International Edition in English, 11(4), 287–288. [Link]

  • Gant, T. G. (2011). A review of the synthesis of oxazoline derivatives. Bentham Science Publishers. [Link]

  • Philipps, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

  • Drain, B. A., & Becer, C. R. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. ResearchGate. [Link]

  • Hoogenboom, R. (2013). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. Polymers, 5(3), 956–984. [Link]

  • Schlaad, H., & Hoogenboom, R. (2013). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry, 9, 394–402. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline by NMR Spectroscopy

In the landscape of drug development and material science, the precise structural elucidation of novel compounds is a cornerstone of innovation and safety. For molecules like 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and material science, the precise structural elucidation of novel compounds is a cornerstone of innovation and safety. For molecules like 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, a versatile building block, unambiguous structural confirmation is paramount. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for this purpose. We will delve into the "why" behind experimental choices, offering a self-validating protocol for researchers.

The Central Role of NMR in Structural Elucidation

While techniques like Infrared Spectroscopy and Mass Spectrometry provide crucial pieces of the puzzle, NMR spectroscopy stands unparalleled in its ability to map the complete atomic connectivity of a molecule. It provides direct evidence of the carbon skeleton and the specific environment of each proton, making it the gold standard for structural validation.[1][2] A recent study successfully re-synthesized and characterized 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, confirming its structure for the first time with single-crystal X-ray diffraction and further establishing it with 1D and 2D NMR spectroscopy.[3][4][5]

Predictive Analysis: What to Expect from the NMR Spectra

Before stepping into the lab, a skilled scientist will predict the expected NMR spectra based on the proposed structure. This predictive approach is a critical self-validation step.

¹H NMR Spectrum (Predicted)

The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment.

  • Phenyl Protons (H-a, H-b): These protons on the aromatic ring will appear in the downfield region, typically between δ 7.4-8.1 ppm. Due to their electronic environment and coupling with each other, they will likely present as complex multiplets.[6]

  • Oxazoline Ring CH₂ (H-c): The two protons on the C5 of the oxazoline ring are diastereotopic, meaning they are chemically non-equivalent. This will result in two distinct signals, likely appearing as an AB quartet (a pair of doublets) around δ 4.3 ppm.

  • Hydroxymethyl CH₂ (H-d): Similarly, the protons of the two hydroxymethyl groups are also diastereotopic. They are expected to appear as two distinct signals, likely in the range of δ 3.6-3.9 ppm.[7]

  • Hydroxyl Protons (H-e): The two hydroxyl protons will typically appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl proton signal will disappear due to proton-deuterium exchange.

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.[8][9]

  • Carbonyl/Iminyl Carbon (C1): The C=N carbon of the oxazoline ring is expected to be the most downfield signal, typically around δ 164 ppm.[10]

  • Aromatic Carbons (C2, C3, C4): The carbons of the phenyl ring will resonate in the δ 128-132 ppm region. The quaternary carbon (C2) will likely have a lower intensity compared to the protonated carbons.[11][12]

  • Quaternary Carbon (C5): The C4 carbon of the oxazoline ring, bonded to the two hydroxymethyl groups, is expected around δ 70 ppm.[13]

  • Oxazoline Ring CH₂ (C6): The C5 methylene carbon of the ring should appear around δ 68 ppm.

  • Hydroxymethyl Carbons (C7): The two equivalent carbons of the hydroxymethyl groups are predicted to be the most upfield, around δ 64 ppm.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H7.4 - 8.1 (m)-
Oxazoline-CH₂~4.3 (ABd)~68
Hydroxymethyl-CH₂3.6 - 3.9 (d)~64
Hydroxyl-OHVariable (br s)-
Phenyl C-ipso-~128
Phenyl C-H-128-132
Oxazoline C=N-~164
Oxazoline C-(CH₂OH)₂-~70

Experimental Workflow for NMR Validation

A robust experimental protocol is essential for obtaining high-quality, reproducible data.

Diagram: NMR Validation Workflow

NMR_Validation_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis Prep_Sample 1. Dissolve 5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ Add_TMS 2. Add TMS as internal standard Prep_Sample->Add_TMS Transfer 3. Filter into a clean, high-quality NMR tube Add_TMS->Transfer Lock_Shim 4. Lock on deuterium signal and shim the magnet Transfer->Lock_Shim Acquire_1H 5. Acquire ¹H Spectrum (16-32 scans) Lock_Shim->Acquire_1H Acquire_13C 6. Acquire ¹³C{¹H} Spectrum (1024+ scans) Acquire_1H->Acquire_13C Acquire_2D 7. (Optional) Acquire 2D spectra (COSY, HSQC) Acquire_13C->Acquire_2D Process 8. Fourier Transform, phase, and baseline correct Acquire_2D->Process Calibrate 9. Calibrate ¹H to TMS at 0 ppm and ¹³C accordingly Process->Calibrate Integrate_Assign 10. Integrate ¹H signals and assign all peaks Calibrate->Integrate_Assign Validate 11. Compare assignments with predicted structure Integrate_Assign->Validate caption Workflow for NMR structural validation.

Caption: Workflow for NMR structural validation.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[14][15][16][17]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[17]

    • Using a pipette with a cotton or glass wool plug, filter the solution directly into a high-quality, clean NMR tube to remove any particulate matter.[18]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum. Typically, 16 to 32 scans are sufficient.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[9]

    • (Optional but recommended for unambiguous assignment) Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum. The relative areas should correspond to the number of protons giving rise to each signal.

    • Assign each signal in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.[1][19][20]

    • The final validation comes from the complete and consistent assignment of all signals, matching the predicted chemical shifts, multiplicities, and integrations.

Comparative Analysis with Alternative Techniques

While NMR is the definitive tool, other techniques provide complementary and confirmatory data. The choice of technique is dictated by the specific question being asked.

Diagram: Multi-technique Validation Approach

Validation_Approach Compound 4,4-bis(hydroxymethyl)- 2-phenyl-2-oxazoline NMR NMR Spectroscopy ¹H NMR ¹³C NMR 2D NMR info 'Definitive Connectivity & Stereochemistry' Compound->NMR FTIR FTIR Spectroscopy O-H stretch C=N stretch C-O stretch info 'Functional Group Identification' Compound->FTIR MS Mass Spectrometry Molecular Ion (M+) Fragmentation Pattern info 'Molecular Weight & Formula Confirmation' Compound->MS Validation Unambiguous Structural Validation NMR:info->Validation FTIR:info->Validation MS:info->Validation caption Complementary analytical techniques for validation.

Caption: Complementary analytical techniques for validation.

Performance Comparison
Technique Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Complete atomic connectivity, stereochemistry, number and environment of ¹H and ¹³C atoms.Provides an unambiguous, complete structural map. The gold standard for validation.[1][2]Requires higher sample amounts; sensitive to paramagnetic impurities.
FTIR Spectroscopy Presence of specific functional groups (O-H, C=N, C-O, aromatic C-H).Quickly confirms the presence of key functional groups: a broad O-H stretch (~3300 cm⁻¹), a C=N stretch (~1650 cm⁻¹), and C-O stretches (~1100 cm⁻¹).[21][22][23][24][25]Does not provide information on atomic connectivity; cannot distinguish between isomers.
Mass Spectrometry (MS) Molecular weight and elemental composition (with HRMS). Fragmentation patterns give structural clues.Confirms the molecular weight (C₁₁H₁₃NO₃, MW = 207.23 g/mol ). High-resolution MS (HRMS) can verify the elemental formula. Fragmentation can show loss of hydroxymethyl or phenyl groups.[26][27][28][29][30]Does not provide stereochemical information; fragmentation can be complex and may not be sufficient for full structural elucidation on its own.
Synergistic Power

The most trustworthy validation comes from a multi-technique approach.

  • MS confirms the correct mass and elemental formula.

  • FTIR confirms the expected functional groups are present.

  • NMR puts all the pieces together, confirming the precise atomic connectivity and completing the structural puzzle.

This layered, self-validating system ensures the highest degree of scientific integrity and provides an authoritative and trustworthy confirmation of the 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline structure.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Application Note # ET-25, Bruker Daltonics. [Link]

  • Fidge, C., et al. (2018). Stochasticity of poly(2-oxazoline) oligomer hydrolysis determined by tandem mass spectrometry. Chemical Science, 9(33), 6845–6854. [Link]

  • Spitzer, V. (1997). The mass spectrum of the oxazoline of linoleic acid. The 2-acyl-4,4-dimethyloxazolines (DMOX) revisited. Journal of the American Oil Chemists' Society, 74(9), 1167-1169. [Link]

  • Advanced Analysis Centre, University of Guelph. NMR Links and Resources. [Link]

  • Büyükköroğlu, G., & Schubert, U. S. (2010). ESI-MS & MS/MS analysis of poly(2-oxazoline)s with different side groups. Analytical and Bioanalytical Chemistry, 398(6), 2651–2659. [Link]

  • Al-Haque, S., et al. (2019). Plasma deposited polyoxazoline coatings, a versatile new class of biomaterials. [Link]

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  • Jelcinova, V., et al. (2023). Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties. Coatings, 13(12), 2056. [Link]

  • ResearchGate. FTIR-ATR spectral region from 600–3 900 cm−1 for 2-ethyl-2-oxazoline.... [Link]

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  • ResearchGate. FTIR spectrum of poly(2‐ethyl‐2‐oxazoline) with inset showing its structural formula. [Link]

  • ResearchGate. (2021). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. [Link]

  • Reich, H. J. Organic Chemistry Data. [Link]

  • Kenfack, C. A., et al. (2021). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Molbank, 2021(4), M1297. [Link]

  • Liu, Y., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(3), 754. [Link]

  • Supporting Information for .... [Link]

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  • 13C NMR spectroscopy • Chemical shift. [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 899-913. [Link]

  • Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. [Link]

  • ResearchGate. 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. [Link]

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Comparative

Definitive Structural Elucidation: A Comparative Guide to the Single Crystal X-ray Analysis of 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline

An In-Depth Technical Guide Executive Summary: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For 2-phenyl-4,4-bis(hyd...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For 2-phenyl-4,4-bis(hydroxymethyl)oxazoline, a versatile precursor for biheterocyclic amino acids and a valuable building block in medicinal chemistry and asymmetric catalysis, an unambiguous structural determination is paramount.[1] This guide provides a comprehensive examination of single crystal X-ray diffraction (SCXRD) as the gold standard for the structural analysis of this compound. We will delve into the causality behind the experimental protocol, present the definitive structural data, and objectively compare this technique with alternative and complementary analytical methods such as NMR spectroscopy and powder X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of comprehensive molecular characterization.

Part 1: The Gold Standard: Single Crystal X-ray Analysis

Single crystal X-ray analysis stands as the most powerful technique for determining the precise, three-dimensional structure of a crystalline solid. It provides unequivocal information on bond lengths, bond angles, stereochemistry, and the packing of molecules in the solid state. For 2-phenyl-4,4-bis(hydroxymethyl)oxazoline, this technique was instrumental in providing the first-ever definitive structural characterization.[1][2][3]

The "Why": Causality in Experimental Design

The success of an SCXRD experiment is fundamentally dependent on the quality of the single crystal. The entire analytical workflow is a self-validating system designed to ensure the resulting structure is an accurate representation of the molecule.

  • Synthesis & Purification: The journey begins with the synthesis of the target compound. The condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoic acid is a well-established, high-yield method.[1] Rigorous purification, typically by recrystallization from an ethanol/water mixture, is crucial. This step is not merely about purity; it removes amorphous material and soluble impurities that would inhibit the formation of a well-ordered crystal lattice.

  • Crystal Growth: The selection of a solvent system for crystal growth is a critical decision driven by the molecule's solubility profile. For 2-phenyl-4,4-bis(hydroxymethyl)oxazoline, slow evaporation from an ether/hexane mixture was employed.[2] This choice is deliberate: ether is a relatively polar solvent that can dissolve the oxazoline, while hexane is a non-polar anti-solvent. The slow evaporation of the more volatile ether gradually increases the concentration of the anti-solvent, reducing the compound's solubility in a controlled manner. This slow, gentle precipitation is essential for allowing molecules to orient themselves into a low-energy, highly ordered crystalline lattice, rather than crashing out as an amorphous powder.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure is a logical and sequential workflow. Each step builds upon the last, with internal checks to validate the quality of the data and the resulting model.

SCXRD_Workflow A Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B High Purity Material C Crystal Selection & Mounting B->C Diffraction-Quality Crystal D X-ray Diffraction Data Collection (Diffractometer) C->D Mounted Crystal E Data Reduction & Space Group Determination D->E Raw Diffraction Pattern F Structure Solution (e.g., Direct Methods) E->F Processed Intensities G Structure Refinement F->G Initial Atomic Model H Validation & Final Structure G->H Refined Structural Model

A generalized workflow for single crystal X-ray analysis.
Key Crystallographic Findings

The SCXRD analysis of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline revealed its precise molecular architecture and intermolecular interactions.[1] The data provides a foundational understanding of the compound's solid-state behavior.

ParameterValueSignificance
Chemical Formula C₁₁H₁₃NO₃Confirms the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group C2/cDefines the symmetry elements within the unit cell.[1]
Unit Cell Dimensions a = 15.8302 Å, b = 10.1380 Å, c = 14.2916 Å, β = 114.267°These parameters define the size and shape of the repeating unit of the crystal lattice.[1]
Volume (V) 2090.95 ųThe volume of the unit cell.[1]
Molecules per Unit Cell (Z) 4Indicates the number of molecules contained within one unit cell.[1]
Key Bond Lengths C7=N1: 1.269 Å, C10-N1: 1.480 ÅThe shorter C7=N1 bond length confirms its double bond character within the oxazoline ring.[2]
Ring Conformation EnvelopeThe five-membered oxazoline ring is not planar, adopting an envelope shape.[1]
Intermolecular Forces Hydrogen Bonds, π-π contactsMolecules interact via H-bonds to form "dimers," which are further stabilized by π-π stacking of the phenyl rings.[1][2]

These precise measurements are unattainable by most other analytical techniques and are crucial for understanding how the molecule behaves in the solid state, which has direct implications for drug formulation, material science, and reaction mechanism studies.[4]

Part 2: A Comparative Analysis with Alternative Techniques

While SCXRD is unparalleled for solid-state structure determination, a comprehensive characterization relies on a suite of analytical techniques. Each method provides a unique piece of the puzzle, and their data, when integrated, offer a complete picture of the molecule.

TechniqueInformation ProvidedStrengthsLimitations for This Molecule
Single Crystal XRD (SCXRD) Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.Unambiguous and definitive structural data in the solid state.[1][3]Requires a high-quality single crystal; structure may differ from solution state.
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity, chemical environment of nuclei, solution-state conformation.Provides structural information in solution, which is often more relevant for biological activity.[2]Does not provide precise bond lengths/angles; conformational averaging can obscure specific details.
Powder XRD (PXRD) Crystalline "fingerprint," phase purity, polymorphism screening.Fast, non-destructive analysis of bulk powder samples; useful for quality control.[5]Does not determine the crystal structure de novo; provides a pattern for comparison.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity for confirming molecular formula and identifying impurities.Provides no information on the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=N).Quick and easy method to confirm the presence of key chemical bonds.[6]Provides limited information on the overall molecular structure and connectivity.
Chiral HPLC Enantiomeric purity and separation of enantiomers.Essential for chiral molecules to determine optical purity, which is critical in drug development.[7]Provides no structural information beyond separating stereoisomers.
NMR Spectroscopy: The Solution-State Complement

NMR spectroscopy was used to establish the structure of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline alongside the X-ray analysis.[1][2] While SCXRD provides a static snapshot of the molecule in a highly ordered crystal lattice, NMR reveals its structure and dynamics in solution. Techniques like ¹H-¹³C HSQC are used to definitively assign proton and carbon signals, confirming the molecular backbone and the connectivity of all atoms. This is a crucial complementary technique because the conformation of a molecule in solution can differ from its solid-state structure, and it is the solution-state structure that often governs reactivity and biological interactions.

Powder XRD: The Bulk Material Perspective

For applications in pharmaceuticals and materials science, it is the bulk powder, not a single crystal, that is used. Powder X-ray Diffraction (PXRD) is the primary tool for analyzing this bulk material.[5] While SCXRD determines the structure from one perfect crystal, PXRD generates a diffraction pattern from millions of tiny crystallites. This pattern serves as a unique fingerprint. It cannot be used to solve the structure from scratch but is invaluable for:

  • Confirming Phase Purity: Comparing the experimental PXRD pattern to one calculated from the single-crystal structure confirms that the bulk material is the same crystalline phase.

  • Identifying Polymorphs: Different crystal packing arrangements (polymorphs) of the same molecule will produce different PXRD patterns. Polymorphism is a critical concern in drug development as it can affect solubility, stability, and bioavailability.

Part 3: An Integrated Characterization Strategy

A robust and trustworthy characterization of a novel chemical entity like 2-phenyl-4,4-bis(hydroxymethyl)oxazoline does not rely on a single technique. Instead, it employs a logical workflow where the results from each analysis inform and validate the others.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Confirmation cluster_definitive Definitive Structure & Purity cluster_bulk Bulk Material Characterization A Synthesis B Mass Spectrometry (Confirm MW) A->B C NMR & IR (Confirm Connectivity & Functional Groups) A->C E Elemental Analysis (Confirm Formula) B->E D Single Crystal XRD (Determine 3D Structure) C->D Material for Crystallization G Powder XRD (Confirm Phase & Screen for Polymorphs) D->G Reference Structure F Chiral HPLC (If applicable) (Determine Enantiomeric Purity)

An integrated workflow for comprehensive molecular characterization.

This workflow demonstrates a self-validating system. The molecular weight from MS and connectivity from NMR must agree with the proposed structure. The elemental composition must match the chemical formula derived from the SCXRD result. Finally, the PXRD pattern of the bulk material should be consistent with the structure determined from the single crystal. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the final characterization.

Conclusion

For 2-phenyl-4,4-bis(hydroxymethyl)oxazoline, single crystal X-ray analysis provides the unequivocal and high-resolution structural data that forms the bedrock of its chemical understanding.[1] It reveals not just the molecular structure but the subtle intermolecular forces, such as hydrogen bonds and π-π stacking, that dictate its solid-state properties.[1][2] However, this guide illustrates that while SCXRD is the definitive method for this purpose, it operates most powerfully within an ecosystem of complementary analytical techniques. By integrating data from NMR, MS, and powder diffraction, researchers can build a holistic and validated model of the molecule, ensuring the scientific rigor required for advanced applications in drug development and materials science.

References

  • 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. MDPI. [Link]

  • 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. ResearchGate. [Link]

  • Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. ACS Publications. [Link]

  • 4,4-bis(Hydroxymethyl)-2-phenyl-2-oxazoline. Africa Research Connect. [Link]

  • Oxazoline derivatives exhibiting chiral liquid crystalline mesophases. Taylor & Francis Online. [Link]

  • 2-Phenyl-2-oxazoline. PubChem, National Institutes of Health. [Link]

  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. MDPI. [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. National Institutes of Health. [Link]

  • 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline: X-ray and density functional theory study. ResearchGate. [Link]

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  • Synthesis, Characterization and Antimicrobial Activity of Novel Pharmacophores Incorporating Imidazoline-Oxazoline Scaffold. ResearchGate. [Link]

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Validation

Comparative Study of Oxazoline-Based Chiral Ligands: A Guide for Asymmetric Synthesis

Introduction: The Pivotal Role of Oxazoline Ligands in Asymmetric Catalysis In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for applications ranging from pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Oxazoline Ligands in Asymmetric Catalysis

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for applications ranging from pharmaceuticals to materials science, chiral ligands are the architects of selectivity. Among the most successful and versatile classes are those containing the chiral oxazoline motif.[1] First reported in 1986, oxazoline-based ligands have become indispensable tools due to their modular and accessible synthesis, stability, and the well-defined chiral environment they establish around a metal center.[1][2]

Their efficacy stems from a straightforward synthetic route, typically starting from readily available chiral β-amino alcohols, which allows for extensive fine-tuning of steric and electronic properties.[1][3] This modularity has given rise to a vast library of ligands, including the prominent bis(oxazolines) (BOX), pyridyl-bis(oxazolines) (PyBOX), and phosphino-oxazolines (PHOX), each demonstrating exceptional performance in a wide array of metal-catalyzed enantioselective reactions.[3] This guide provides a comparative analysis of these key oxazoline ligand families, supported by experimental data, to aid researchers in ligand selection and application.

Structural Classes of Oxazoline Ligands: A Comparative Overview

The structural diversity of oxazoline ligands is a key factor in their widespread success. The ligand architecture, including the nature of the bridging unit and the substituents on the chiral oxazoline ring, dictates the geometry and reactivity of the resulting metal complex.

  • Bis(oxazoline) (BOX) Ligands: These C₂-symmetric ligands feature two chiral oxazoline rings typically connected by a one-carbon spacer, such as a methylene or isopropylidene group.[4][5] This arrangement forms a rigid six-membered metal chelate, positioning the chiral substituents in close proximity to the catalytic site to exert maximum stereocontrol.[4] The substituents at the 4-position of the oxazoline ring (e.g., tert-butyl, phenyl, isopropyl) are easily varied to tune the chiral pocket.[6]

  • Pyridine-bis(oxazoline) (PyBOX) Ligands: PyBOX ligands are tridentate, incorporating a central pyridine ring flanked by two oxazoline moieties.[7] This rigid scaffold and larger binding site, compared to BOX ligands, allow them to form stable complexes with a broader range of metals, including lanthanides.[7] The resulting metal complexes often adopt a square pyramidal geometry, which can lead to different stereochemical outcomes compared to the twisted square-planar intermediates typical of BOX ligands.[5]

  • Phosphino-oxazoline (PHOX) Ligands: PHOX ligands are a popular class of bidentate, C₁-symmetric ligands that combine a hard nitrogen donor (from the oxazoline) and a soft phosphorus donor.[1][8] This electronic asymmetry is highly effective in many transformations, particularly those involving palladium, such as allylic alkylations and Heck reactions.[1][8] The chirality is derived solely from the oxazoline moiety, which directly influences the catalytic center.[1][8]

Below is a diagram illustrating the general structures of these principal oxazoline ligand classes.

Ligand_Classes cluster_BOX Bis(oxazoline) - BOX cluster_PyBOX Pyridine-bis(oxazoline) - PyBOX cluster_PHOX Phosphino-oxazoline - PHOX BOX_img BOX_img PyBOX_img PyBOX_img PHOX_img PHOX_img

Caption: General structures of BOX, PyBOX, and PHOX chiral ligands.

Comparative Performance in Key Asymmetric Reactions

The choice of ligand is critically dependent on the specific transformation being catalyzed. The subtle differences in ligand geometry and electronic properties can lead to dramatic variations in yield and enantioselectivity.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. Chiral Lewis acids derived from oxazoline ligands and various metals—such as Cu(II), Fe(III), and Mg(II)—are highly effective catalysts for this transformation.[2] They activate the dienophile by coordination, and the ligand's chiral scaffold shields one face, directing the diene to attack from the less hindered side.[2]

Ligand TypeMetalDienophileDieneLoading (mol%)Temp. (°C)Yield (%)ee (%)Reference
Ph-BOX Cu(II)N-AcryloyloxazolidinoneCyclopentadiene10-789898 (endo)Evans, D. A. et al. JACS1993
tBu-BOX Fe(III)N-AcryloyloxazolidinoneCyclopentadiene5-509190 (endo)Corey, E. J. et al. JACS1991 [6]
iPr-PyBOX Fe(III)3-Acryloyl-1,3-oxazolidin-2-oneCyclopentadiene10-408992 (endo)Ollevier, T. et al. Catal. Sci. Technol.2015 [9]

Analysis: For the classic Diels-Alder reaction, both BOX and PyBOX ligands provide excellent enantioselectivity. The choice between them may depend on the specific substrate and the availability or cost of the metal precursor. The tert-butyl substituted BOX (tBu-BOX) ligand is often cited for its high efficacy in creating a deeply pocketed chiral environment.

Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed AAA is a powerful C-C bond-forming reaction. PHOX ligands have proven to be particularly effective, where the electronic disparity between the phosphine and oxazoline donors is thought to be crucial for high catalytic activity and selectivity.[1]

Ligand TypeMetalSubstrateNucleophileLoading (mol%)Yield (%)ee (%)Reference
tBu-PHOX Pdrac-1,3-diphenyl-2-propen-1-yl acetateDimethyl malonate1.0 [Pd], 1.2 [Ligand]>9598-99Trost, B. M. et al. JACS2004 [8]
Ph-BOX Pdrac-1,3-diphenyl-2-propen-1-yl acetateDimethyl malonate2.5 [Pd], 6.0 [Ligand]9696BenchChem Application Notes[10]

Analysis: In the context of the Trost AAA, PHOX ligands are often superior, providing near-perfect enantioselectivities at lower catalyst loadings compared to BOX ligands. The hemilabile nature of the PHOX ligand is believed to play a key role in the catalytic cycle.

Asymmetric Hydrosilylation of Ketones

The enantioselective reduction of ketones to chiral alcohols is a fundamental transformation. Nishiyama first demonstrated that Rhodium and Iron complexes of PyBOX ligands are highly effective catalysts for the hydrosilylation of ketones, affording excellent enantioselectivities.[5][7][9]

Ligand TypeMetalSubstrateLoading (mol%)Yield (%)ee (%)Reference
iPr-PyBOX Rh(III)Acetophenone0.19895Nishiyama, H. et al. Organometallics1989 [7]
iPr-PyBOX Fe(II)Acetophenone0.39097Bart, S. C. et al. JACS2009 [11]
tBu-BOX Cu(I)2'-Methoxyacetophenone59594Lipshutz, B. H. et al. Org. Lett.2001

Analysis: PyBOX ligands, particularly in complex with iron or rhodium, are standout performers for ketone hydrosilylation.[9][11] The rigid, tridentate coordination of the PyBOX ligand creates a well-defined and highly effective chiral environment for this reduction.

Mechanistic Considerations: The Source of Stereocontrol

The high levels of enantioselectivity achieved with oxazoline ligands are a direct result of the precise three-dimensional arrangement of the ligand around the metal center. In Lewis acid catalysis, such as the Diels-Alder reaction, the C₂-symmetric BOX or PyBOX ligand coordinates to the metal, leaving two vacant sites for the substrate to bind in a bidentate fashion. The bulky substituents on the oxazoline rings then effectively block one face of the dienophile, forcing the diene to approach from the opposite, less sterically hindered face.

Catalytic_Cycle catalyst [M(II)-(BOX)]²⁺ Chiral Lewis Acid complex [M(II)-(BOX)-(S)]²⁺ Activated Complex catalyst->complex Coordination substrate Dienophile (S) substrate->complex product_complex [M(II)-(BOX)-(Product)]²⁺ complex->product_complex [4+2] Cycloaddition diene Diene diene->product_complex product_complex->catalyst Product Release product Product product_complex->product

Caption: Simplified catalytic cycle for a BOX-metal catalyzed Diels-Alder reaction.

Experimental Protocol: A Case Study in Asymmetric Allylic Alkylation

This protocol, adapted from literature procedures, describes a representative palladium-catalyzed asymmetric allylic alkylation using a Ph-BOX ligand.[10]

Objective: To synthesize an enantioenriched product via the reaction of rac-1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate.

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)

  • Chiral (S,S)-Ph-BOX ligand

  • rac-1,3-diphenyl-2-propen-1-yl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA) as a base

  • Potassium acetate (KOAc) as an additive

  • Dichloromethane (CH₂Cl₂), dry and degassed

Justification of Reagents:

  • [Pd(η³-C₃H₅)Cl]₂ and Ph-BOX: These combine in-situ to form the active chiral Pd(0) catalyst. The ligand is added in slight excess to ensure full coordination to the metal center.

  • BSA: A mild, non-nucleophilic base used to deprotonate the dimethyl malonate, forming the active nucleophile.

  • KOAc: Often used as an additive to facilitate the catalytic cycle, potentially aiding in the regeneration of the active catalyst.

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Workflow start Start: Prepare Schlenk Tube step1 1. Add [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and Ph-BOX (6.0 mol%) to CH₂Cl₂ start->step1 step2 2. Stir at RT for 30 min (Catalyst Pre-formation) step1->step2 Inert Atmosphere (Ar) step3 3. Add Substrate, Malonate, BSA, and KOAc step2->step3 step4 4. Stir at RT until completion (Monitor by TLC/GC) step3->step4 step5 5. Quench reaction and perform aqueous workup step4->step5 step6 6. Purify by column chromatography step5->step6 end End: Characterize Product (Yield, ee%) step6->end

Caption: Experimental workflow for Pd-catalyzed asymmetric allylic alkylation.

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral Ph-BOX ligand (6.0 mol%) in dry, degassed CH₂Cl₂.

    • Causality: This pre-stirring step allows for the clean, in-situ formation of the active chiral palladium catalyst before the introduction of the reactive substrates.

  • Stir the resulting solution at room temperature for 30 minutes.

  • Reaction Assembly: To the catalyst solution, add rac-1,3-diphenyl-2-propen-1-yl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), BSA (2.5 equiv), and a catalytic amount of KOAc.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

Oxazoline-based ligands, encompassing the BOX, PyBOX, and PHOX families, are foundational pillars of modern asymmetric catalysis. Their modular synthesis allows for precise tuning of the catalyst's steric and electronic environment, enabling remarkable levels of enantiocontrol across a diverse spectrum of chemical transformations. While BOX and PyBOX ligands excel in Lewis acid-catalyzed reactions like the Diels-Alder cycloaddition, PHOX ligands have carved a niche in palladium-catalyzed processes. A thorough understanding of the structural nuances and performance characteristics of each ligand class, as outlined in this guide, is essential for researchers aiming to develop novel, highly selective synthetic methodologies.

References
  • BenchChem. (2025). Application of Oxazoline Ligands in Asymmetric Diels-Alder Reactions: A Guide for Researchers.
  • BenchChem. (2025). The Core Mechanism of Asymmetric Induction with Oxazoline Ligands: A Technical Guide.
  • Gomez, M., Muller, G., & Rocamora, M. (2021).
  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry.
  • Hargaden, G. C., & Guiry, P. J. (2009).
  • Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis.
  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron.
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Using Phenyl-Substituted Bis(oxazoline) Ligands.
  • Wikipedia. (n.d.). Bisoxazoline ligand.
  • Sigma-Aldrich. (n.d.). PYBOX Ligand - Large Binding Site & Rigid Scaffold.
  • Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., & Lobkovsky, E. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Journal of the American Chemical Society.

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Comparative

A Comparative Guide to Catalysts Derived from 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Oxazoline Ligands in Asymmetric Catalysis In the quest for enantiomerically pure compounds, particularly in pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Oxazoline Ligands in Asymmetric Catalysis

In the quest for enantiomerically pure compounds, particularly in pharmaceutical development, the design of effective chiral catalysts is paramount. Among the privileged classes of chiral ligands, those containing the oxazoline ring have proven exceptionally versatile and effective.[1][2][3] The 2-oxazoline ring is chemically robust, showing low reactivity towards nucleophiles, radicals, and acids, which makes it an ideal scaffold for catalysis.[1]

This guide focuses on a specific, yet highly potent, member of this family: 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline . While many bis(oxazoline) (BOX) ligands are derived from chiral amino acids to create C₂-symmetric structures, the 4,4-bis(hydroxymethyl) scaffold offers a unique platform. Its diol functionality allows for the creation of more complex, often tridentate or tetradentate, ligands. These ligands, when complexed with various metal ions, form powerful Lewis acid catalysts capable of orchestrating a wide array of enantioselective transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions.[4][5][6]

The central thesis of this guide is to demonstrate, through comparative data and mechanistic insights, the distinct advantages and specific applications where these catalysts excel. We will delve into how the coordination geometry and electronic properties of the resulting metal complexes are integral to the asymmetric induction they exhibit.[7]

Mechanism of Action and Catalyst Structure

The efficacy of bis(oxazoline) (BOX) ligand-metal complexes stems from their ability to form a well-defined, chiral environment around the metal center.[7] When a substrate coordinates to this chiral Lewis acid, the sterically demanding groups on the oxazoline ring effectively shield one face of the substrate, forcing an incoming reagent to approach from the less hindered face. This steric control is the primary determinant of enantioselectivity.

For catalysts derived from 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, the two hydroxyl groups can be functionalized to create larger, more rigid chelate rings or to introduce additional donor atoms. This modularity allows for fine-tuning of the catalyst's steric and electronic properties.

When complexed with a metal salt like copper(II) triflate (Cu(OTf)₂), these ligands typically form square-planar or distorted square-pyramidal complexes.[6][8] The substrate, often a bidentate dienophile or electrophile, chelates to the copper center, displacing weakly bound solvent or counterion molecules. This coordination activates the substrate for subsequent reaction while placing it firmly within the chiral pocket of the ligand.

cluster_Catalyst Catalyst Structure cluster_Ligand BOX Ligand cluster_Substrate Bidentate Substrate M Metal (e.g., Cu) N1 N M->N1 Coordination N2 N M->N2 Coordination X X M->X Chelation Y Y M->Y Chelation Product Enantioselective Product M->Product Release O1 O O2 O Reagent Incoming Reagent Reagent->M Facial Attack caption Fig. 1: Generalized Catalytic Cycle

Caption: Generalized catalytic cycle for a BOX-metal complex.

Performance Comparison: The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. Its asymmetric catalysis provides a powerful route to complex chiral molecules. Here, we compare the performance of a representative Cu(II)-BOX catalyst with other common chiral Lewis acid systems in the reaction between cyclopentadiene and N-acryloyloxazolidinone.

Catalyst Systems Compared:

  • Catalyst A: Cu(II) complex with a ligand derived from 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline (a representative BOX catalyst).

  • Catalyst B: A common phosphinooxazoline (PHOX) ligand complexed with Palladium(II).

  • Catalyst C: A chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS catalyst).

  • Catalyst D: A menthoxyaluminium-based catalyst.

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Yield (%)Diastereoselectivity (endo:exo)Enantioselectivity (% ee, endo)Reference
A: Cu(II)-BOX 10-7895>98:298 [5][9][10]
B: Pd(II)-PHOX 5-209295:596[2][11]
C: CBS Catalyst 20-788597:396[12]
D: Methoxyaluminium Stoichiometric-788090:1016[13]

Analysis of Performance:

The data clearly indicates that the Cu(II)-BOX catalyst (A) provides superior enantioselectivity and diastereoselectivity under cryogenic conditions.[5][9][10] The high performance is attributed to the rigid square-planar transition state formed between the catalyst and the bidentate dienophile, which creates a highly organized chiral environment.[9]

  • Expertise & Experience Insight: The choice of counterion for the copper salt is critical. Triflate (OTf⁻) and hexafluoroantimonate (SbF₆⁻) salts are often superior to halides like chloride (Cl⁻).[10] This is because OTf⁻ and SbF₆⁻ are more weakly coordinating, allowing the substrate to bind more effectively to the Lewis acidic copper center. In some cases, chloride salts have been shown to be completely unreactive.[10]

  • Comparison with Alternatives:

    • Pd(II)-PHOX (B): While also highly effective, PHOX ligands are often more expensive and sensitive to air and moisture compared to BOX ligands. Their primary applications are often in different reaction classes, such as allylic alkylations.[2]

    • CBS Catalysts (C): These catalysts are excellent for Diels-Alder reactions with α,β-unsaturated aldehydes and ketones. However, they typically require higher catalyst loadings (20 mol%) compared to the Cu(II)-BOX system.[12]

    • Methoxyaluminium (D): This represents an older generation of chiral Lewis acids. Its poor enantioselectivity (16% ee) highlights the significant advancements made with ligand-based catalyst systems.[13]

Performance Comparison: Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Its asymmetric variant is crucial for synthesizing chiral diarylmethanes and related structures. Here, we compare a Cu(II)-BOX catalyst with a Zn(II)-BOX system for the alkylation of indole with trans-β-nitrostyrene.

Catalyst SystemCatalyst Loading (mol%)SolventTemp (°C)Yield (%)Enantioselectivity (% ee)Reference
Cu(II)-BOX 15Toluene257681[4][14]
Zn(II)-BOX 10Toluene09384[15]

Analysis of Performance:

In this specific transformation, the Zn(II)-BOX catalyst shows a slight edge in both yield and enantioselectivity, even at a slightly lower catalyst loading and milder temperature.[15]

  • Trustworthiness & Causality: The choice of metal is not arbitrary. Zinc(II) and Copper(II) have different Lewis acidities and coordination preferences. For the Friedel-Crafts reaction with nitroalkenes, the slightly softer Lewis acidity of Zn(II) may be optimal for activating the nitroalkene without promoting side reactions. The proposed mechanism involves a bidentate chelation of the nitroalkene to the metal center, which is effectively controlled by the chiral BOX ligand.[15] This demonstrates that catalyst performance is a nuanced interplay between the ligand, the metal, and the substrate.[9]

Experimental Protocols

To ensure reproducibility and practical application, detailed, self-validating protocols are provided below.

Protocol: In-Situ Preparation of the Cu(II)-BOX Catalyst

This protocol describes the common method for generating the active catalyst immediately before use.

Rationale: Preparing the catalyst in situ from the stable ligand and metal salt precursors avoids the need to isolate and handle a potentially air- or moisture-sensitive complex. The use of molecular sieves is critical to remove trace water, which can hydrolyze the Lewis acid and deactivate the catalyst.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline derived ligand (1.1 eq., e.g., 0.11 mmol).

  • Add anhydrous, degassed dichloromethane (CH₂Cl₂) (approx. 0.2 M).

  • Add powdered 4Å molecular sieves (approx. 150 mg per 0.1 mmol of ligand).

  • Add Copper(II) triflate (Cu(OTf)₂) (1.0 eq., e.g., 0.10 mmol).

  • Stir the resulting suspension at room temperature for 1-2 hours. A color change (e.g., to light blue or green) typically indicates complex formation.

  • The catalyst is now ready for use in the subsequent reaction.

Start Flame-Dried Schlenk Flask Add_Ligand Add Ligand (1.1 eq) Start->Add_Ligand Under Ar/N₂ Add_Solvent Add Anhydrous DCM Add_Ligand->Add_Solvent Add_Sieves Add 4Å Molecular Sieves Add_Solvent->Add_Sieves Add_Metal Add Cu(OTf)₂ (1.0 eq) Add_Sieves->Add_Metal Stir Stir 1-2h at RT Add_Metal->Stir Ready Active Catalyst Suspension Stir->Ready caption Fig. 2: Catalyst Preparation Workflow

Caption: Workflow for the in-situ preparation of the active catalyst.

Protocol: Asymmetric Diels-Alder Reaction

This protocol details the catalytic reaction using the pre-formed catalyst suspension.

Rationale: The reaction is run at low temperature (-78 °C, typically a dry ice/acetone bath) to maximize enantioselectivity, as the energy difference between the two diastereomeric transition states is amplified at lower temperatures. The dienophile is added first to allow it to coordinate with the catalyst before the diene is introduced.

  • Cool the catalyst suspension from Protocol 5.1 to -78 °C.

  • In a separate flame-dried flask, dissolve the N-acryloyloxazolidinone dienophile (1.0 eq., e.g., 1.0 mmol) in a minimal amount of anhydrous CH₂Cl₂.

  • Slowly add the dienophile solution to the cold catalyst suspension via cannula or syringe.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add freshly distilled cyclopentadiene (3.0 eq., e.g., 3.0 mmol) dropwise to the reaction mixture.

  • Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), quench the reaction by adding a few drops of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude product by silica gel chromatography. Analyze the purified product by ¹H NMR to confirm the structure and determine the endo:exo ratio. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).

cluster_Reaction Reaction cluster_Workup Workup & Analysis cluster_Validation Validation Cool Cool Catalyst to -78 °C Add_Dienophile Add Dienophile Solution Cool->Add_Dienophile Stir_1 Stir 15 min at -78 °C Add_Dienophile->Stir_1 Add_Diene Add Cyclopentadiene Stir_1->Add_Diene Monitor Monitor by TLC Add_Diene->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Extract Extract & Dry Quench->Extract Purify Silica Gel Chromatography Extract->Purify NMR ¹H NMR (Structure, d.r.) Purify->NMR HPLC Chiral HPLC (% ee) Purify->HPLC caption Fig. 3: Diels-Alder Reaction & Validation

Caption: Flowchart for the asymmetric Diels-Alder reaction and product validation.

Conclusion and Future Outlook

Catalysts derived from the 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline scaffold and its analogs represent a powerful and versatile tool in the asymmetric synthesis toolbox. When complexed with appropriate metals, particularly Cu(II) and Zn(II), they demonstrate exceptional performance in key carbon-carbon bond-forming reactions.

Key Strengths:

  • High Enantioselectivity: Often achieving >95% ee in optimized reactions like the Diels-Alder cycloaddition.[5][9][10]

  • Broad Applicability: Effective for a range of transformations including cycloadditions, aldol reactions, Michael additions, and Friedel-Crafts alkylations.[4][5][6]

  • Operational Simplicity: The ligands are often stable, and the active catalysts can be conveniently prepared in situ.

The comparative data shows that while no single catalyst is universally superior, Cu(II)-BOX systems are among the elite choices for asymmetric Diels-Alder reactions. For other transformations, such as Friedel-Crafts alkylations of indoles with nitroalkenes, other metal complexes like Zn(II)-BOX may offer advantages.[15] This underscores the importance of empirical screening and a deep understanding of the underlying coordination chemistry to select the optimal catalyst for a given transformation.

Future research will likely focus on immobilizing these catalysts on solid supports for easier recovery and recycling, and on applying them in photoredox and electrocatalytic reactions to open up new avenues in asymmetric synthesis.[16][17]

References

  • Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism. (2021). PMC, NIH. [Link]

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  • Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. (2008). ResearchGate. [Link]

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  • Friedel-Crafts alkylations catalyzed by Cu(OTf)2-bis(oxazoline) complexes. (2010). ResearchGate. [Link]

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  • Enantioselective Friedel-Crafts Alkylation of Aniline Derivatives with 4-Arylidenepyrrolidine-2,3-diones Catalyzed by Chiral Cu(II) Complex Bearing Binaphthyl-Proline-Imidazoline-type Chiral Ligands. (2025). ResearchGate. [Link]

  • Scheme 3 Synthesis of the bisoxazoline-copper(II) complexes 9-11. (2000). ResearchGate. [Link]

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  • Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. (2004). The Journal of Organic Chemistry, ACS Publications. [Link]

  • Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. (2000). Accounts of Chemical Research, ACS Publications. [Link]

  • 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. (2020). MDPI. [Link]

  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. (2011). PMC, NIH. [Link]

  • A comparative molecular field analysis of an asymmetric Diels-Alder reaction with catalysts containing bisoxazoline or phosphinooxazoline ligands. (2003). PubMed. [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (2019). Chemical Reviews, ACS Publications. [Link]

  • 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. (2020). ResearchGate. [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (2019). PMC, PubMed Central. [Link]

  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. (2000). SciELO. [Link]

  • Asymmetric Diels–Alder reaction: comparison of menthoxyaluminium and lanthanide chiral catalysts. (1987). RSC Publishing, The Royal Society of Chemistry. [Link]

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Sources

Validation

A Comparative Guide to HPLC Analysis for Purity Determination of 2-Phenyl-2-Oxazoline Derivatives

In the landscape of pharmaceutical research and development, the meticulous assessment of chemical purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel chemical entities such as 2-phenyl-2-ox...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous assessment of chemical purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel chemical entities such as 2-phenyl-2-oxazoline derivatives, which are pivotal building blocks in asymmetric synthesis and drug discovery, robust analytical methodologies for purity determination are indispensable.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this important class of compounds. Grounded in scientific principles and field-proven insights, this document is intended to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical workflows.

The Central Role of Purity in the Application of 2-Phenyl-2-Oxazoline Derivatives

2-Phenyl-2-oxazoline and its derivatives are a versatile class of compounds. Their rigid, chiral structure makes them valuable as ligands in asymmetric catalysis, auxiliaries in stereoselective reactions, and as key intermediates in the synthesis of complex molecules with potential therapeutic applications. The presence of impurities, even in minute quantities, can have profound consequences, potentially altering the course of a chemical reaction, compromising the stereochemical outcome, or introducing unforeseen toxicological liabilities in a drug candidate. Therefore, the accurate and precise determination of purity is not merely a quality control checkpoint but a critical step that underpins the reliability and reproducibility of scientific research and the safety of potential new medicines.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds, a category into which most 2-phenyl-2-oxazoline derivatives fall.[2] Its versatility, high resolution, and sensitivity make it an invaluable tool in pharmaceutical analysis.[2]

The Rationale Behind Method Development for 2-Phenyl-2-Oxazoline Derivatives

The development of a robust HPLC method for 2-phenyl-2-oxazoline derivatives hinges on a systematic understanding of the analyte's physicochemical properties and the principles of chromatography. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its broad applicability to a wide range of organic molecules.

Experimental Protocol: A General RP-HPLC Method for Purity Determination of 2-Phenyl-2-Oxazoline

This protocol outlines a starting point for the development of a stability-indicating HPLC method for a typical 2-phenyl-2-oxazoline derivative.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice, offering a versatile stationary phase for the retention of moderately polar to nonpolar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water. The acidic modifier helps to suppress the ionization of any potential basic impurities and ensures good peak shape.

    • Solvent B: Acetonitrile.

  • Elution Mode: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

    • 0-20 min: 30% B to 70% B

    • 20-25 min: Hold at 70% B

    • 25.1-30 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection: UV detection at a wavelength where the 2-phenyl-2-oxazoline chromophore has significant absorbance (e.g., 230 nm). A PDA detector is advantageous as it can provide spectral information to assess peak purity.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the 2-phenyl-2-oxazoline reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the test sample of the 2-phenyl-2-oxazoline derivative at the same concentration as the standard solution.

  • Spiked Sample Solution: To confirm the separation of known impurities, a sample solution can be spiked with small amounts of potential process-related impurities or degradation products.

3. Method Validation:

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from impurities and any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This can be determined by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

A Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal techniques. The choice of the most appropriate analytical method depends on the specific properties of the 2-phenyl-2-oxazoline derivative and the nature of the potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of charged species in an electric field.Measurement of nuclear spin transitions in a magnetic field.
Applicability Broadly applicable to non-volatile and thermally labile compounds.[2]Suitable for volatile and thermally stable compounds.[2]Applicable to charged and, with modifications (MEKC), neutral molecules.[5]Applicable to any soluble compound with NMR-active nuclei.
Advantages High resolution, versatility, well-established, and widely available.High efficiency, fast analysis for volatile compounds, sensitive detectors (FID).High efficiency, low sample and reagent consumption, can be orthogonal to HPLC.[5]Provides absolute purity without a specific reference standard, non-destructive, provides structural information.
Limitations Requires solvent consumption, potential for peak co-elution.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for some applications, reproducibility can be challenging.Lower sensitivity than chromatographic methods, requires more expensive instrumentation.
Best For Routine purity testing, separation of a wide range of impurities, stability-indicating assays.Analysis of residual solvents, volatile starting materials, and thermally stable byproducts.Chiral separations, analysis of charged impurities, orthogonal method for purity confirmation.Absolute purity determination of reference standards, quantification of major components and impurities in a single experiment.

In-Depth Look at Alternative Methodologies

Gas Chromatography (GC)

For 2-phenyl-2-oxazoline derivatives that are volatile and thermally stable, Gas Chromatography (GC) offers a high-efficiency separation alternative. Coupled with a Flame Ionization Detector (FID), GC is particularly adept at quantifying organic impurities. When combined with a Mass Spectrometer (GC-MS), it provides definitive identification of unknown volatile impurities.[6][7][8]

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates molecules based on their charge-to-mass ratio in an electric field.[9] For neutral molecules like many 2-phenyl-2-oxazoline derivatives, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed.[5][10] In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer.[5][10] CE can be a powerful orthogonal technique to HPLC, providing a different separation mechanism that can resolve impurities that may co-elute in an HPLC analysis.[11][12]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a structurally identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known amount of a certified internal standard with a known amount of the 2-phenyl-2-oxazoline derivative, the purity of the analyte can be calculated directly from the integral ratios of their respective signals. This makes qNMR an invaluable tool for the certification of reference materials and for obtaining a highly accurate purity value.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the decision-making process and the workflow of HPLC analysis, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_result Result Calculation & Reporting Sample Weigh & Dissolve Sample Injection Inject into HPLC System Sample->Injection Standard Weigh & Dissolve Reference Standard Standard->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV/PDA Detection Separation->Detection Acquisition Chromatogram Acquisition Detection->Acquisition Integration Peak Integration & Analysis Acquisition->Integration Calculation Purity Calculation (% Area Normalization or vs. Standard) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Determination.

Method_Comparison cluster_techniques Analytical Techniques for Purity Analyte 2-Phenyl-2-Oxazoline Derivative HPLC HPLC (Routine Purity, Stability) Analyte->HPLC Primary Choice GC GC (Volatile Impurities) Analyte->GC If Volatile & Thermally Stable CE CE (Orthogonal Check, Chiral Purity) Analyte->CE Orthogonal Verification qNMR qNMR (Absolute Purity) Analyte->qNMR Reference Standard Certification

Caption: Decision Tree for Analytical Method Selection.

Conclusion: A Multi-faceted Approach to Ensuring Purity

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  • National Institutes of Health. (2013). Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. Journal of the American Chemical Society, 135(43), 16038–16041. [Link]

  • ResearchGate. (2021). On the Identification and Quantification of Proton-Initiated Species in the Synthesis of Poly(2-alkyl-2-oxazoline)s by High Resolution Liquid Chromatography. [Link]

  • Molecules. (2021). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 26(22), 6933. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Phenyl-oxazoline and its Derivatives

Introduction 2-Phenyl-oxazoline and its derivatives represent a cornerstone class of five-membered heterocyclic compounds. Their utility is vast and growing, spanning applications as chiral ligands in asymmetric catalysi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenyl-oxazoline and its derivatives represent a cornerstone class of five-membered heterocyclic compounds. Their utility is vast and growing, spanning applications as chiral ligands in asymmetric catalysis, versatile monomers for advanced poly(2-oxazoline) biomaterials, and crucial intermediates in the synthesis of complex natural products.[1] Given their diverse roles, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the essential toolkit for researchers, process chemists, and quality control analysts to achieve this.

This guide offers an in-depth, comparative analysis of 2-phenyl-oxazoline and its derivatives using four principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Expertise & Experience: The Rationale Behind NMR Analysis

For 2-phenyl-oxazolines, ¹H NMR is the first-line technique for confirming a successful synthesis. We expect to see distinct signals for three regions: the aromatic protons on the phenyl ring, and the two sets of methylene protons (CH₂) on the oxazoline ring. The integration of these signals should match the expected proton count, providing a primary validation of the structure. ¹³C NMR complements this by confirming the number of unique carbon environments. The key signal to identify is the quaternary carbon at the 2-position of the oxazoline ring, which is directly attached to the phenyl group and the ring's nitrogen and oxygen atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol is designed to be self-validating by ensuring sample purity and instrument calibration.

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-phenyl-oxazoline sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent protons.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing. This ensures comparability of data across different experiments and instruments.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns, especially in substituted aromatic systems.[2]

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 12 ppm.

    • Employ a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence to produce singlets for each unique carbon, simplifying the spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A greater number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (CDCl3) A->B C Add TMS (Internal Standard) B->C D Acquire 1H Spectrum (16 Scans) C->D E Acquire 13C Spectrum (Proton Decoupled) C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Integrate & Assign Peaks G->H

Figure 1: Standard workflow for NMR sample preparation and analysis.
Data Presentation & Comparative Analysis

The chemical shifts in 2-phenyl-oxazoline derivatives are highly sensitive to the electronic nature of substituents on the phenyl ring.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Phenyl-oxazoline in CDCl₃

Assignment ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ) Rationale for Shift
Phenyl Protons (ortho)~7.9-8.0~128.3Deshielded due to proximity to the electron-withdrawing imine group.
Phenyl Protons (meta, para)~7.4-7.5~128.5, ~131.2Typical aromatic region.
Oxazoline CH₂-N (C5)~4.4-4.5~67.5Adjacent to electronegative nitrogen atom.
Oxazoline CH₂-O (C4)~4.0-4.1~54.8Adjacent to highly electronegative oxygen atom.
Phenyl C-ipso-~127.8Quaternary carbon attached to the oxazoline ring.
Oxazoline C=N (C2)-~164.5Imine carbon, significantly deshielded.

Note: Data synthesized from publicly available spectral databases.[3][4]

Impact of Phenyl Ring Substitution:

  • Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -CF₃): An EWG at the para position will deshield the aromatic protons, shifting them downfield (to higher ppm values). This effect can also be transmitted to the oxazoline ring protons, causing minor downfield shifts as the entire system becomes more electron-poor.[2]

  • Electron-Donating Groups (EDGs, e.g., -OCH₃, -CH₃): An EDG at the para position will shield the aromatic protons, shifting them upfield (to lower ppm values). This increased electron density can cause slight upfield shifts for the oxazoline protons as well.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: The Rationale Behind IR Analysis

For 2-phenyl-oxazolines, the most diagnostic absorption band is the C=N (imine) stretch. Its presence is a strong confirmation of the oxazoline ring's integrity. Other key vibrations include the C-O-C ether stretch of the ring and the various C-H and C=C stretches associated with the aromatic system. The absence of a broad O-H stretch (~3300 cm⁻¹) and a C=O stretch (~1680 cm⁻¹) confirms the complete cyclization of the starting N-(2-hydroxyethyl)benzamide precursor.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the preferred method for its simplicity, speed, and minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals from the sample spectrum.

  • Sample Application: Apply a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Clamp the ATR arm to ensure good contact between the sample and the crystal. Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis to prevent cross-contamination.

IR_Vibrations cluster_ring Oxazoline Ring cluster_phenyl Phenyl Group 2-Phenyl-oxazoline 2-Phenyl-oxazoline C=N Stretch C=N Stretch ~1640-1650 cm-1 2-Phenyl-oxazoline->C=N Stretch Key Diagnostic C-O-C Stretch C-O-C Stretch ~1250 cm-1 2-Phenyl-oxazoline->C-O-C Stretch Aromatic C=C Aromatic C=C ~1600, 1480 cm-1 2-Phenyl-oxazoline->Aromatic C=C Aromatic C-H Aromatic C-H > 3000 cm-1 2-Phenyl-oxazoline->Aromatic C-H

Figure 2: Key IR vibrational modes for 2-phenyl-oxazoline.
Data Presentation & Comparative Analysis

The core vibrational frequencies are largely conserved across derivatives, but subtle shifts can be observed.

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for 2-Phenyl-oxazoline

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Significance
Aromatic C-H Stretch3050-3100Medium-WeakConfirms presence of the phenyl group.
Aliphatic C-H Stretch2850-2960MediumMethylene groups of the oxazoline ring.
C=N Imine Stretch ~1645 Strong Key diagnostic band for the oxazoline ring. [5]
Aromatic C=C Bending~1600, 1480MediumPhenyl ring skeletal vibrations.
C-O-C Asymmetric Stretch~1250StrongEther linkage within the oxazoline ring.

Note: Data synthesized from publicly available spectral databases and related literature.[3][5]

Impact of Phenyl Ring Substitution:

  • The position of the C=N stretch is moderately sensitive to the electronic effects of the substituent. EWGs can slightly increase the vibrational frequency (shift to higher cm⁻¹) by strengthening the double bond character, while EDGs may cause a minor shift to lower cm⁻¹.

  • The pattern of C-H out-of-plane bending bands in the "fingerprint region" (below 900 cm⁻¹) can sometimes be used to infer the substitution pattern (ortho, meta, para) on the phenyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expertise & Experience: The Rationale Behind MS Analysis

The primary goal of MS is to confirm the molecular weight of the synthesized derivative. The observation of the molecular ion peak (M⁺ or [M+H]⁺) at the expected mass-to-charge ratio (m/z) is the most critical piece of data. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an even higher degree of confidence.[1] The fragmentation pattern serves as a secondary confirmation. For 2-phenyl-oxazolines, we anticipate fragmentation pathways that involve the loss of small molecules from the oxazoline ring or cleavage that separates the phenyl and oxazoline moieties.[6]

Experimental Protocol: Electron Ionization - Gas Chromatography (EI-GC/MS)

GC/MS is ideal for volatile, thermally stable compounds like many 2-phenyl-oxazoline derivatives.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5). The oven temperature is ramped to separate the analyte from any impurities or residual solvent before it enters the mass spectrometer.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI is a "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400). The analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio.

MS_Fragmentation cluster_mol cluster_frags MolIon 2-Phenyl-oxazoline [M]+ m/z 147 Frag1 [M-H]+ m/z 146 MolIon->Frag1 Loss of H• Frag2 [C6H5CO]+ Phenylcarbonyl ion m/z 105 MolIon->Frag2 Ring Cleavage Frag3 [C6H5]+ Phenyl ion m/z 77 Frag2->Frag3 Loss of CO

Figure 3: Proposed major EI fragmentation pathways for 2-phenyl-oxazoline.
Data Presentation & Comparative Analysis

The molecular ion is the primary point of comparison, while fragmentation patterns provide secondary clues.

Table 3: Key Ions in the Mass Spectrum of 2-Phenyl-oxazoline (EI)

m/z Value Proposed Ion Identity Significance
147 [M]⁺˙ Molecular Ion. Confirms the molecular weight.[3]
146[M-H]⁺Loss of a hydrogen radical, common in aromatic systems.
117[M-CH₂O]⁺Loss of formaldehyde from the ring.
105[C₆H₅CO]⁺Benzoyl cation, from cleavage of the C-C bond adjacent to the ring.
77[C₆H₅]⁺Phenyl cation, from loss of CO from the m/z 105 fragment.

Note: Data synthesized from NIST and PubChem mass spectral libraries.[3]

Impact of Phenyl Ring Substitution:

  • Molecular Weight: The m/z of the molecular ion will shift predictably. For example, adding a chloro group (mass ≈ 35 amu) to the phenyl ring will shift the M⁺ peak from m/z 147 to ~m/z 182, with a characteristic isotopic pattern for chlorine.

  • Fragmentation: Substituents can direct fragmentation. A derivative with a weak benzylic C-H bond might show a prominent [M-1]⁺ peak. A bulky tert-butyl group would likely produce a strong peak at [M-57]⁺ corresponding to the loss of the t-butyl cation.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure, particularly conjugated π-systems.

Expertise & Experience: The Rationale Behind UV-Vis Analysis

The 2-phenyl-oxazoline system contains a chromophore—the phenyl ring conjugated with the C=N double bond. This conjugation allows for π → π* electronic transitions upon absorption of UV light. The wavelength of maximum absorbance (λ_max) is highly sensitive to changes in the extent of conjugation. This makes UV-Vis an excellent tool for comparing derivatives with different substituents on the phenyl ring, as these substituents can significantly alter the electronic properties of the chromophore.

Experimental Protocol: Solution UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, hexane, or acetonitrile). The solvent polarity can influence λ_max, so consistency is key for comparative studies.

  • Sample Preparation: Prepare a dilute stock solution of the sample. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline). This is a critical self-validating step.

  • Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm. Identify the λ_max.

UV_Shifts cluster_shifts EDG Electron Donating Group (-OCH3, -NH2) Parent 2-Phenyl-oxazoline (Reference) EDG->Parent Extends Conjugation Red Bathochromic Shift (Red Shift) Longer λmax EDG->Red Causes Blue Hypsochromic Shift (Blue Shift) Shorter λmax EWG Electron Withdrawing Group (-NO2, -CN) Parent->EWG Reduces π* Energy EWG->Red Causes (Stronger)

Sources

Validation

A Comparative Guide to the Thermal Stability of Polymers Containing 2-Phenyl-Oxazoline Units

Abstract Polymers incorporating 2-phenyl-2-oxazoline (PhOx) units are a subject of intense research due to their unique properties, including high glass transition temperatures and tunable amphiphilicity, making them val...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polymers incorporating 2-phenyl-2-oxazoline (PhOx) units are a subject of intense research due to their unique properties, including high glass transition temperatures and tunable amphiphilicity, making them valuable for biomedical and advanced material applications. A critical parameter governing their processing window and end-use performance is thermal stability. This guide provides a comprehensive comparison of the thermal properties of PhOx-containing polymers, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). We delve into the structure-property relationships that dictate thermal degradation, offering researchers and material scientists a robust framework for selecting and designing polymers for specific applications.

Introduction: The Significance of 2-Phenyl-Oxazoline in Polymer Architectures

Poly(2-oxazoline)s (POx) are a versatile class of polymers known for their biocompatibility, tunable properties, and "stealth" behavior, similar to polyethylene glycol (PEG).[1] The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers allows for the synthesis of well-defined polymer architectures with controlled molecular weights and low dispersity.[2][3]

Among the various 2-substituted oxazolines, 2-phenyl-2-oxazoline (PhOx) is of particular interest. The incorporation of the rigid, aromatic phenyl group into the polymer side chain imparts distinct characteristics:

  • Increased Glass Transition Temperature (Tg): The phenyl group restricts segmental motion, leading to significantly higher Tg values compared to polymers with aliphatic side chains like poly(2-ethyl-2-oxazoline) (PEtOx).[4]

  • Enhanced Hydrophobicity: The aromatic nature of the side chain increases the polymer's hydrophobicity, enabling the formation of amphiphilic block copolymers that can self-assemble into micelles for drug delivery.[5]

  • High Thermal Stability: POx with hydrocarbon side-chains, including the phenyl group, are generally stable up to at least 300°C, a crucial feature for melt processing and high-temperature applications.[3][6]

Understanding the thermal stability of these polymers is not merely an academic exercise. It dictates the upper-temperature limits for processing, sterilization, and long-term use. This guide will compare the thermal behavior of PhOx-containing homopolymers and copolymers, providing the necessary data and protocols to evaluate these materials effectively.

Fundamentals of Thermal Analysis Techniques

To quantitatively assess thermal stability, two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the gold standard for determining the degradation temperature of a polymer. Key parameters obtained from a TGA curve include the onset of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax).

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. While primarily used to determine thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), it can also reveal information about degradation through exothermic or endothermic peaks.[7]

Comparative Thermal Stability Analysis

The thermal stability of a POx polymer is intrinsically linked to its chemical structure, including the nature of the side chain, molecular weight, and copolymer composition.[4]

Homopolymers: The Effect of the Phenyl Side Chain

The presence of a 2-phenyl substituent leads to higher glass transition temperatures (Tg) compared to aliphatic side chains.[4] TGA analysis reveals that the decomposition temperatures for PhOx-containing polymers are typically in the range of 328 to 383 °C, influenced by molecular weight and composition.[4]

Copolymers: Tailoring Properties through Composition

Copolymerization is a powerful strategy to fine-tune the properties of POx. By combining PhOx with more hydrophilic monomers like 2-ethyl-2-oxazoline (EtOx), researchers can create amphiphilic copolymers with tailored thermal and solution properties.[8]

A study by Varanaraja et al. systematically investigated copolymers of PhOx and EtOx.[8] TGA results from this and other studies are summarized below to illustrate the impact of composition and molecular weight on thermal stability.

Table 1: Comparative TGA Data for Poly(2-oxazoline)s

Polymer CompositionMolar Mass ( g/mol )Decomposition Temp (Td, °C)Reference
PEtOx-PPhOx (50:50)1000328[4]
PEtOx-PPhOx (50:50)2000363[4]
PEtOx-PPhOx (50:50)5000383[4]
PEtOx-PPrOx (50:50)5000370[4]
PEtOx-PPeOx (50:50)5000373[4]

Data synthesized from multiple sources for comparative purposes.

From the data, a clear trend emerges:

  • Effect of Molecular Weight: For a given composition, higher molecular weight copolymers exhibit significantly higher decomposition temperatures.[4] This is a common phenomenon in polymers, as more energy is required to break down longer chains.

  • Effect of Side Chain: While all listed copolymers show high thermal stability, the aromatic PPhOx-containing copolymers demonstrate comparable or superior stability to their aliphatic counterparts at similar high molecular weights.[4]

Degradation Mechanism

The degradation of poly(2-oxazoline)s is a complex process, but it is generally understood to initiate via chain scission at the tertiary amide group in the backbone. The specific pathways and products can be influenced by factors like the presence of oxygen and the chemical nature of the side chains.[9][10] While detailed mechanistic studies on PPhOx are less common than for PEtOx, the high decomposition temperatures suggest a robust backbone structure.[11]

Experimental Protocols: A Guide to Best Practices

Achieving reliable and reproducible thermal analysis data requires meticulous attention to experimental detail. Here, we provide step-by-step protocols for TGA and DSC analysis of PhOx-containing polymers.

Workflow for Thermal Stability Assessment

The overall process for evaluating the thermal properties of a new polymer is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Synthesize & Purify Polymer p2 Dry Sample Thoroughly (Vacuum Oven, 50°C) p1->p2 p3 Weigh 5-10 mg of Sample into TGA/DSC pan p2->p3 a1 Perform TGA Analysis p3->a1 For Degradation a2 Perform DSC Analysis p3->a2 For Transitions d1 Determine Td_onset, Td_max from TGA Curve a1->d1 d2 Determine Tg, Tm from DSC Curve a2->d2 d3 Compare with Alternative Polymer Systems d1->d3 d2->d3

Caption: General workflow for thermal analysis of polymers.

Protocol: Thermogravimetric Analysis (TGA)

Causality: The goal of this protocol is to determine the temperature at which the polymer chemically degrades. The choice of a nitrogen atmosphere is critical to prevent oxidative degradation, which occurs at lower temperatures and would obscure the intrinsic thermal stability of the polymer backbone.

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation:

    • Place 5–15 mg of the dried polymer sample into a clean, tared TGA pan (typically aluminum or platinum).[12]

    • Record the exact initial mass.

  • Instrument Parameters:

    • Atmosphere: Set a high-purity nitrogen purge gas with a flow rate of 50 mL/min.[12]

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to 800°C at a heating rate of 10°C/min.[6] Rationale: A 10°C/min heating rate is a widely accepted standard that provides a good balance between experimental time and resolution of thermal events.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of degradation (Td), often defined as the temperature at which 5% weight loss occurs.

    • Determine the peak degradation temperature (Tmax) from the first derivative of the TGA curve (DTG curve).

Protocol: Differential Scanning Calorimetry (DSC)

Causality: This protocol is designed to identify the glass transition temperature (Tg), which reflects the mobility of the polymer chains. A heat-cool-heat cycle is essential. The first heating scan erases the sample's prior thermal history, ensuring that the Tg measured in the second heating scan is an intrinsic material property.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation:

    • Hermetically seal 5–15 mg of the dried polymer sample in an aluminum DSC pan.[12]

    • Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Parameters:

    • Atmosphere: Set a nitrogen purge gas with a flow rate of 50 mL/min.[12]

    • Temperature Program:

      • First Heat: Ramp from 25°C to a temperature above the expected Tg but well below the Td (e.g., 200°C) at 10°C/min.[12]

      • Cool: Quench cool the sample to a low temperature (e.g., -50°C).[12]

      • Second Heat: Ramp from the low temperature to the upper temperature at 10°C/min.[12]

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • The glass transition (Tg) is identified as a step-change in the heat flow curve. Report the midpoint of this transition.

Factors Influencing Thermal Stability

The thermal performance of PhOx-containing polymers is not monolithic but is influenced by several interconnected factors. Understanding these relationships is key to designing materials with optimal stability.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Thermal Stability (Td) mw Molecular Weight mw->center Higher MW increases Td sc Side Chain (Phenyl vs. Alkyl) sc->center Aromatic groups enhance stability comp Copolymer Composition comp->center Ratio of monomers modulates Td atm Atmosphere (Inert vs. Oxidative) atm->center Oxygen lowers Td hr Heating Rate hr->center Faster rates can shift Td higher

Caption: Key factors influencing the thermal stability of polymers.

Conclusion and Future Outlook

Polymers containing 2-phenyl-oxazoline units consistently demonstrate high thermal stability, with degradation temperatures often exceeding 350°C, particularly at higher molecular weights.[4] This makes them highly attractive for applications requiring thermal resilience. The comparative analysis shows that their stability is on par with or exceeds that of many aliphatic poly(2-oxazoline)s.

The ability to tune thermal properties through copolymerization with monomers like EtOx provides a powerful tool for creating custom materials. By balancing the rigidity and hydrophobicity of PhOx with the flexibility and hydrophilicity of other monomers, researchers can design advanced polymers for drug delivery, nanocomposites, and high-performance coatings.

Future research should focus on elucidating the detailed degradation mechanisms of PPhOx-containing copolymers and exploring the impact of more complex architectures, such as block and gradient copolymers, on their thermal behavior. This knowledge will further expand the application space for this promising class of polymers.

References

Sources

Comparative

A Senior Application Scientist's Guide to Enantioselective Catalysis: Assessing Catalysts Derived from 2-Phenyl-4,4(5H)-Oxazoledimethanol and its Analogs

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a foundational pillar of modern chemical synthesis. The ability to selec...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a foundational pillar of modern chemical synthesis. The ability to selectively produce one enantiomer of a chiral molecule is paramount, as different enantiomers can exhibit dramatically different pharmacological activities. In this guide, we delve into the assessment of a powerful class of chiral ligands: those derived from the 2-phenyl-4,4(5H)-oxazoledimethanol scaffold. These C2-symmetric bis(oxazoline) ligands, often abbreviated as BOX ligands, have emerged as "privileged" structures in asymmetric catalysis due to their remarkable ability to induce high levels of enantioselectivity in a wide array of chemical transformations.

This guide will provide an in-depth comparison of the performance of these oxazoline-based catalysts with other prominent classes of chiral catalysts, namely those based on BINAP and Salen ligands. Our analysis is grounded in experimental data from peer-reviewed literature, offering a clear and objective assessment to inform your catalyst selection process. We will explore the nuances of catalyst design, the rationale behind experimental protocols, and the mechanistic underpinnings that govern their stereochemical control.

The Rise of Bis(oxazoline) Ligands: A Privileged Scaffold

The efficacy of bis(oxazoline) ligands stems from their rigid, C2-symmetric framework which, when complexed to a metal center, creates a well-defined and sterically demanding chiral environment.[1] This chiral pocket effectively shields one face of the prochiral substrate, directing the incoming reagent to the other face and thus leading to the preferential formation of one enantiomer. The modular nature of their synthesis, often starting from readily available chiral amino alcohols, allows for fine-tuning of the ligand's steric and electronic properties to optimize performance for a specific reaction.[1]

Catalysts derived from precursors like 2-phenyl-4,4(5H)-oxazoledimethanol are particularly effective in reactions catalyzed by Lewis acidic metals such as copper, zinc, and magnesium. The two nitrogen atoms of the oxazoline rings chelate to the metal center, forming a stable square-planar or tetrahedral complex that activates the substrate and orchestrates the enantioselective bond formation.[2]

Performance in Key Asymmetric Transformations: A Comparative Analysis

To provide a comprehensive assessment, we will compare the performance of BOX-type catalysts with two other titans of asymmetric catalysis: BINAP and Salen-based catalysts. This comparison will focus on reactions where each catalyst class has demonstrated significant utility.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Achieving enantioselectivity in this powerful transformation is of paramount importance. Here, we compare the efficacy of a copper(II)-bis(oxazoline) complex with other catalyst systems in the reaction between cyclopentadiene and an N-acryloyloxazolidinone.

Catalyst SystemDienophileDieneTemp (°C)Yield (%)ee (%) [endo]Reference
Cu(II)-(S,S)-t-Bu-BOX N-AcryloyloxazolidinoneCyclopentadiene-7895>99[2]
Ni(II)-Binaphthyldiimine3-Acryloyl-2-oxazolidinoneCyclopentadiene-408590[3]
Chiral OxazaborolidineEthyl acrylateCyclopentadiene-78>95>99[4]

Analysis: The Cu(II)-BOX system demonstrates exceptional enantioselectivity (>99% ee) and high yield at low temperatures for the Diels-Alder reaction.[2] While the chiral oxazaborolidine also achieves excellent results, the BOX ligand system is often preferred due to its operational simplicity and the stability of the catalyst. The Ni(II)-binaphthyldiimine complex provides good enantioselectivity but is slightly lower than the BOX and oxazaborolidine systems for this specific transformation.[3][4] The high level of stereocontrol exerted by the BOX ligand is attributed to the formation of a rigid, square-planar catalyst-substrate complex that effectively dictates the facial selectivity of the diene's approach.[2]

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a C2-Symmetric Bis(oxazoline) Ligand

This protocol describes a general method for the synthesis of 2,2'-methylenebis(4-substituted-2-oxazoline)s, which are structurally analogous to ligands derived from 2-phenyl-4,4(5H)-oxazoledimethanol.

Materials:

  • Chiral amino alcohol (e.g., (S)-tert-leucinol) (2.0 equiv)

  • Malononitrile (1.0 equiv)

  • Zinc chloride (ZnCl₂) (catalytic amount, e.g., 5 mol%)

  • Toluene (anhydrous)

  • Standard glassware for anhydrous reactions (reflux condenser, Dean-Stark trap)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add the chiral amino alcohol (2.0 equiv), malononitrile (1.0 equiv), and a catalytic amount of zinc chloride (5 mol%).

  • Add anhydrous toluene to the flask to create a suspension.

  • Heat the reaction mixture to reflux under an inert atmosphere. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure bis(oxazoline) ligand.

Protocol 2: Copper-Catalyzed Asymmetric Diels-Alder Reaction

This protocol details the procedure for the highly enantioselective Diels-Alder reaction between an N-acryloyloxazolidinone and cyclopentadiene using a Cu(II)-BOX catalyst.[5]

Materials:

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (t-Bu-BOX) (0.11 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.10 mmol)

  • N-Acryloyloxazolidinone (1.0 mmol)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene) (3.0 mmol)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the t-Bu-BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir the solution at room temperature for 1-2 hours. The formation of the catalyst complex is often indicated by a color change.

  • Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: To the cooled catalyst solution, add a solution of N-acryloyloxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) via syringe.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mechanistic Insights and Visualization

The stereochemical outcome of these reactions can be rationalized by considering the geometry of the metal-ligand-substrate complex.

Diels_Alder_Mechanism Catalyst Cu(II)-BOX Complex Coordination Coordination (Lewis Acid Activation) Catalyst->Coordination Dienophile N-Acryloyloxazolidinone Dienophile->Coordination Activated_Complex Chiral Activated Complex Coordination->Activated_Complex Forms Chiral Pocket Cycloaddition [4+2] Cycloaddition (Facial Selection) Activated_Complex->Cycloaddition Approaches from less hindered face Diene Cyclopentadiene Diene->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Product_Complex->Catalyst Catalyst Turnover Product Enantioenriched Diels-Alder Adduct Product_Complex->Product Product Release

Sources

Validation

A Technical Guide to 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline: A Comparative Analysis for Advanced Polymer Applications

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced polymer chemistry, the demand for versatile building blocks that impart unique properties to materials is ever-present. Among t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced polymer chemistry, the demand for versatile building blocks that impart unique properties to materials is ever-present. Among the heterocyclic compounds that have garnered significant attention, oxazolines stand out for their reactivity and the performance enhancements they offer in a range of applications. This guide provides an in-depth technical overview of a specific, highly functionalized oxazoline derivative: 2-phenyl-4,4-bis(hydroxymethyl)oxazoline.

This document will delve into the synthesis and structural characteristics of this compound, followed by a comparative analysis of its potential performance against established alternatives in key applications. The insights provided are grounded in peer-reviewed literature and are intended to guide researchers and formulation scientists in leveraging the unique attributes of this molecule for the development of next-generation polymers.

Unveiling 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline: Synthesis and Molecular Architecture

2-Phenyl-4,4-bis(hydroxymethyl)oxazoline is a well-established compound that can be synthesized with high yields through a conventional condensation reaction.[1][2] The common synthetic route involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoic acid, typically in a solvent like xylene with azeotropic removal of water.[1] This straightforward synthesis makes it an accessible building block for various polymer architectures.

The molecular structure of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline has been meticulously characterized, including for the first time by single-crystal X-ray structure determination.[1][2] This analysis reveals a five-membered oxazoline ring with a phenyl group at the 2-position and two hydroxymethyl groups at the 4-position.[1][3] The oxazoline ring itself is known for its relative stability and resistance to nucleophiles, radicals, oxidizing agents, and acids, which can translate to enhanced chemical resistance in the final polymer.[1][2]

The presence of two primary hydroxyl groups is a key feature, opening up a wide array of possibilities for its use as a diol in the synthesis of polyesters and polyurethanes, or as a crosslinking agent in various thermoset systems. The phenyl group, on the other hand, can contribute to enhanced thermal stability and modified mechanical properties in the resulting polymers.

Figure 1: Synthesis of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline.

Application Focus: A Comparative Perspective on Performance

While direct, peer-reviewed comparative studies featuring 2-phenyl-4,4-bis(hydroxymethyl)oxazoline are limited, we can extrapolate its potential performance based on its unique structure and by comparing it to other well-documented oxazoline derivatives in specific applications.

As a Chain Extender for Polyesters

The modification of polyesters, such as poly(ethylene terephthalate) (PET), with chain extenders is a common strategy to enhance their molecular weight, melt viscosity, and overall performance, particularly for recycled materials. Bis-oxazoline compounds are known to be effective in this regard, reacting with the carboxyl end groups of the polyester chains.

Alternative Compounds and Their Performance:

Several bis-oxazoline compounds have been investigated as chain extenders for polyesters. Notably, 2,2'-bis(2-oxazoline) (BOZ) and 1,3-phenylene-bis-oxazoline (1,3-PBO) have demonstrated significant efficacy.

Chain ExtenderPolyesterKey Performance ImprovementsReference
2,2'-bis(2-oxazoline) (BOZ)PETIncrease in intrinsic viscosity; improved hydrolytic stability.
1,3-Phenylene-bis-oxazoline (1,3-PBO)Unsaturated PolyestersRapid molecular weight increase; comparable thermal and mechanical properties to commercial UPEs.[2]
2,2'-(1,4-phenylene)bis(2-oxazoline) (PBO)Recycled PETSignificant increase in intrinsic viscosity and molecular weight.[4]

Prospective Analysis of 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline:

Based on its structure, 2-phenyl-4,4-bis(hydroxymethyl)oxazoline offers a multifunctional approach to polyester modification. The oxazoline ring can react with the carboxyl end groups of the polyester, leading to chain extension. Simultaneously, the two hydroxyl groups can participate in transesterification reactions, potentially leading to branching or crosslinking, depending on the reaction conditions.

  • Reactivity: The reactivity of the oxazoline ring is a critical factor. While the phenyl group at the 2-position might influence the electronic properties of the ring, the primary mode of reaction with carboxylic acids is expected to be efficient.

  • Thermal Stability: The incorporation of the phenyl group is anticipated to enhance the thermal stability of the modified polyester, a desirable attribute for high-temperature processing and applications.

  • Mechanical Properties: The potential for branching or crosslinking through the hydroxyl groups could lead to a significant increase in melt strength and modulus of the final material. However, careful control of the reaction is necessary to avoid excessive crosslinking, which could lead to brittleness.

Compared to simple bis-oxazolines like BOZ, the dual functionality of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline offers a more complex but potentially more impactful modification of polyesters.

Figure 2: Proposed chain extension mechanism of polyesters.
As a Building Block for Polyurethanes

The di-hydroxyl functionality of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline makes it a prime candidate for use as a chain extender or a co-monomer in the synthesis of polyurethanes.

Alternative Diols and Their Impact:

The properties of polyurethanes are highly dependent on the structure of the diols and diisocyanates used. Common diols include simple aliphatic diols (e.g., 1,4-butanediol) and polyether or polyester polyols. The choice of diol influences the hardness, flexibility, and thermal properties of the resulting polyurethane.

Prospective Analysis of 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline:

Incorporating 2-phenyl-4,4-bis(hydroxymethyl)oxazoline into a polyurethane backbone would introduce several unique features:

  • Hard Segment Modification: The rigid, aromatic structure of the phenyl-oxazoline moiety would contribute to the hard segment of the polyurethane, potentially increasing the glass transition temperature (Tg), hardness, and thermal stability of the material.

  • Crosslinking Potential: The oxazoline ring, if it remains intact during the polyurethane synthesis, offers a site for post-polymerization modification or crosslinking. For instance, it could be reacted with acidic groups in a blend or a secondary curing step.

  • Adhesion Promotion: The polar nature of the oxazoline ring could enhance adhesion to various substrates.

When compared to traditional aliphatic diol chain extenders, 2-phenyl-4,4-bis(hydroxymethyl)oxazoline is expected to produce polyurethanes with higher thermal resistance and rigidity.

Polyurethane_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Diisocyanate Diisocyanate (e.g., MDI, TDI) Polyaddition Step-Growth Polyaddition Diisocyanate->Polyaddition Polyol Polyol (e.g., Polyester or Polyether Polyol) Polyol->Polyaddition Chain_Extender 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline Chain_Extender->Polyaddition Polyurethane Polyurethane with Pendant Oxazoline Groups Polyaddition->Polyurethane

Figure 3: Proposed synthesis of polyurethanes.

Experimental Protocols: A Framework for Evaluation

To empirically validate the performance of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline, a systematic experimental approach is required. Below are suggested protocols for evaluating its efficacy as a chain extender for PET and as a co-monomer in polyurethane synthesis.

Protocol 1: Evaluation as a Chain Extender for Poly(ethylene terephthalate) (PET)
  • Materials:

    • Dried PET pellets (recycled or virgin)

    • 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline

    • Alternative chain extenders (e.g., 1,3-PBO, for comparison)

    • Internal mixer or twin-screw extruder

  • Procedure:

    • Thoroughly dry PET pellets under vacuum at a specified temperature (e.g., 120 °C for 6 hours) to minimize hydrolytic degradation.

    • Determine the initial intrinsic viscosity (IV) and carboxyl end-group concentration of the PET.

    • Melt the PET in an internal mixer or extruder at a controlled temperature (e.g., 270-280 °C).

    • Add a predetermined amount of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline (e.g., 0.5, 1.0, 1.5 wt%) to the molten PET.

    • Mix for a specified residence time (e.g., 5-10 minutes).

    • Extrude and pelletize the modified PET.

    • Repeat the process with the alternative chain extender for a direct comparison.

  • Characterization:

    • Intrinsic Viscosity (IV): Measure the IV of the modified PET samples to quantify the extent of chain extension.

    • Melt Flow Index (MFI): Determine the MFI to assess the processability of the modified polymer.

    • Thermal Analysis (DSC and TGA): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. Use Thermogravimetric Analysis (TGA) to evaluate thermal stability.

    • Mechanical Testing: Prepare test specimens (e.g., by injection molding) and perform tensile and impact tests to evaluate the mechanical properties.

Protocol 2: Synthesis and Characterization of Polyurethane Elastomers
  • Materials:

    • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)

    • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

    • 2-Phenyl-4,4-bis(hydroxymethyl)oxazoline (as chain extender)

    • 1,4-Butanediol (BDO) (as a comparative chain extender)

    • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

    • Solvent (e.g., Dimethylformamide, DMF)

  • Procedure (Two-Step Prepolymer Method):

    • React the polyol with an excess of diisocyanate in the presence of a catalyst to form an isocyanate-terminated prepolymer.

    • In a separate step, react the prepolymer with a stoichiometric amount of the chain extender (either 2-phenyl-4,4-bis(hydroxymethyl)oxazoline or BDO).

    • Cast the resulting polymer solution into a mold and cure at an elevated temperature to form a film.

  • Characterization:

    • Spectroscopy (FTIR and NMR): Confirm the formation of the polyurethane structure and the incorporation of the chain extender.

    • Thermal Analysis (DSC and TGA): Determine the Tg of the soft and hard segments and the overall thermal stability of the polyurethane.

    • Dynamic Mechanical Analysis (DMA): Evaluate the viscoelastic properties, including storage modulus, loss modulus, and tan delta, as a function of temperature.

    • Mechanical Testing: Perform tensile tests on the cured films to determine properties such as tensile strength, elongation at break, and modulus.

Conclusion and Future Outlook

2-Phenyl-4,4-bis(hydroxymethyl)oxazoline presents a compelling profile as a multifunctional building block for advanced polymers. Its unique combination of a reactive oxazoline ring, two primary hydroxyl groups, and a thermally stable phenyl group offers a versatile platform for tailoring the properties of polyesters, polyurethanes, and other polymer systems.

While direct comparative performance data is currently nascent in the peer-reviewed literature, the structural analysis and comparison with established oxazoline alternatives strongly suggest its potential to enhance thermal stability, mechanical properties, and adhesion. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate and unlock the full potential of this promising molecule.

Future research should focus on generating robust experimental data to quantify the performance of 2-phenyl-4,4-bis(hydroxymethyl)oxazoline in various applications. Such studies will be instrumental in validating its utility and paving the way for its adoption in the development of high-performance materials for a wide range of industries, from advanced coatings and adhesives to biomedical devices.

References

  • El-Ghozlani, M.; H., S.; Boukhssas, S.; Alami, A.; Faraj, H.; Zouihri, H.; El Bali, B.; Lachkar, M. 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Molbank2020 , 2020, M1163. [Link]

  • Taylan, E., & Küsefoğlu, S. H. (2012). Chain extension reactions of unsaturated polyesters with bis(2‐oxazoline)s. Journal of Applied Polymer Science, 124(4), 3229–3235.
  • Inata, H., & Matsumura, S. (1987). Chain extenders for polyesters. IV. Properties of the polyesters chain-extended by 2,2′-bis(2-oxazoline). Journal of Applied Polymer Science, 33(8), 3069–3079.
  • Karayannidis, G. P., Achilias, D. S., & Psalida, E. A. (2000). Chain extension of recycled poly(ethylene terephthalate) with 2,2′-(1,4-phenylene)bis(2-oxazoline). Journal of Applied Polymer Science, 77(10), 2206-2211.
  • Knospe, P., Böhm, P., Gutmann, J., & Dornbusch, M. (2021). Oxazoline-based crosslinking reaction for coatings. Journal of Coatings Technology and Research, 18(4), 1035-1046.
  • A., N., & Schubert, U. S. (2007). Poly(2-oxazolines) in biological and biomedical application contexts. Advanced Drug Delivery Reviews, 59(15), 1504-1520.
  • Hoogenboom, R. (2017). Poly(2-oxazoline)s: a comprehensive overview of polymer structures and their physical properties. Polymer Chemistry, 8(1), 24-36.
  • Rettler, E. F. J., Kranenburg, J. M., Lambermont-Thijs, H. M. L., Hoogenboom, R., & Schubert, U. S. (2010). Thermal, Mechanical, and Surface Properties of Poly(2‐N‐alkyl‐2‐oxazoline)s. Macromolecular Chemistry and Physics, 211(22), 2443-2448.
  • El-Ghozlani, M.; H., S.; Boukhssas, S.; Alami, A.; Faraj, H.; Zouihri, H.; El Bali, B.; Lachkar, M. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. ResearchGate. [Link]

  • Hoogenboom, R., & Schubert, U. S. (2007). Poly(2-oxazolines) in biological and biomedical application contexts.
  • Oleszko-Torbus, N., Utrata-Wesołek, A., & Wałach, W. (2020). Thermal and crystalline properties of poly(2-oxazoline)s. Polymer Chemistry, 11(38), 6216-6235.
  • Goretzki, R., & Nuyken, O. (2021).
  • Raj, M., & Raj, L. (2016). Synthesis and Characterization of Composite Material Based on Modified Phenolic Resin. American Journal of Applied Chemistry, 4(3), 84-90.
  • Sokołowska, K., Pabin-Szafko, B., & Datta, J. (2021). Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model.
  • Raghu, A. V., Jeong, H. M., & Lee, J. S. (2007). Synthesis and characterization of some polyurethanes and polyurethane-ureas. Reactive and Functional Polymers, 67(6), 503-514.
  • Fischer, A., Amer, H., Fritz, S., Kern, W., & Kandelbauer, A. (2018). Enhancement of the Insulation Properties of Poly(2-oxazoline)-co-Polyester Networks by the Addition of Nanofillers.
  • Lubczak, J., & Lubczak, R. (2021). Composition and Properties of Protective Coatings Made of Biologically-Derived Polyester Reactive Binder.
  • Oleszko-Torbus, N., Utrata-Wesołek, A., & Wałach, W. (2020). Thermal and crystalline properties of poly(2-oxazoline)s. Semantic Scholar. [Link]

  • Leiske, M. N. (2018). Poly(2-oxazoline)
  • De la Rosa, V. R. (2020). 2-Oxazoline: Polymerization and synthesis of macromonomers. Medigraphic, 7(1), 5-10.
  • El-Ghozlani, M., et al. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. ResearchGate. [Link]

  • Szeluga, U., & Piszczyk, Ł. (2022). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. International journal of molecular sciences, 23(19), 11843.
  • Riegger, F., et al. (2024). Cryogels Based on Poly(2-oxazoline)s through Development of Bi- and Trifunctional Cross-Linkers Incorporating End Group. Macromolecules, 57(7), 2915–2927.
  • Kim, J. W., et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural. Green Chemistry, 23(9), 3323-3333.
  • Knospe, P., et al. (2021). Oxazoline-based crosslinking reaction for coatings. Journal of Coatings Technology and Research, 18(4), 1035-1046.
  • Hoogenboom, R. (2017). Poly(2‐Hydroxymethyl‐2‐Oxazoline) as Super‐Hydrophilic Antifouling Polymer.
  • Hoogenboom, R., & Schubert, U. S. (2007). Poly(2-oxazolines)
  • Raghu, A. V., et al. (2007). Synthesis and characterization of novel polyurethanes based on 4,4'-[1,4-phenylenedi-diazene-2,1-dlyl] bis(2-carboxyphenol) and 4,4'-[1,4-phenylenedi-diazene-2,1-dlyl] bis(2-chlorophenol). Reactive and Functional Polymers, 67(6), 503-514.
  • Tessier, M., & Maréchal, E. (1991). New polyurethanes based on 4,4′‐diphenylmethane diisocyanate and 1,4:3,6 dianhydrosorbitol, 2. Synthesis and properties of segmented polyurethane elastomers. Die Angewandte Makromolekulare Chemie, 185(1), 115-136.
  • Shifrina, Z. B., et al. (2023).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,4(5H)-Oxazoledimethanol, 2-phenyl-

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4,4(5H)-Oxazoledimethanol, 2-phenyl-. Due to the limited publicly available hazard data for this specific molecule, this protocol is built upon established principles of chemical safety, regulatory standards for hazardous waste, and data from structurally analogous compounds. The foundational principle of this guide is proactive risk mitigation: in the absence of complete data, we must treat the substance with a high degree of caution, assuming it to be hazardous.

Hazard Assessment and Inferred Risk Profile

  • Oxazole Moiety: Oxazole-containing compounds can be irritants and may be flammable.[1][2]

  • Phenyl Moiety: Phenyl groups are common in many regulated chemicals. Phenol, a related compound, is combustible, toxic, and produces poisonous gases upon combustion.[3][4] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have stringent disposal requirements for such chemicals.[3]

  • Analogous Compound Data: A safety data sheet for a structurally related compound, 2-Heptadecenyl-4,4(5H)-oxazoledimethanol, classifies it as very toxic to aquatic life with long-lasting effects (H410).[5] This is a critical indicator that 4,4(5H)-Oxazoledimethanol, 2-phenyl- must not be released into the environment.

Based on this analysis, all waste containing this compound must be handled and disposed of as hazardous chemical waste .

Property Identifier / Inferred Hazard Rationale / Source
CAS Number 62203-32-1Chemical Abstract Service registration number.[6]
Chemical Class Phenyl-substituted Oxazole DerivativeBased on molecular structure.[6][7][8]
Physical State Solid (Assumed)Many similar compounds are solids at room temperature.[4]
Inferred Health Hazards May cause skin, eye, and respiratory irritation. Potential for systemic toxicity.Based on general hazards of oxazoles and phenyl compounds.[9]
Inferred Environmental Hazards High Probability of Aquatic Toxicity. A structurally similar compound is classified as H410 (Very toxic to aquatic life with long lasting effects).[5]
Inferred Reactivity Hazards Combustible. May react with strong oxidizing agents.Based on general reactivity of organic compounds and phenol.[3][5]

Pre-Disposal Operations: Safety and Handling

Proper handling is a prerequisite for safe disposal. All personnel must adhere to the following safety protocols when handling 4,4(5H)-Oxazoledimethanol, 2-phenyl- and its associated waste.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE.

Protection Type Specification Justification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particulates.[10]
Hand Protection Chemical-resistant gloves (e.g., Butyl, Viton®).Prevents skin contact and absorption.[3]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory NIOSH-approved respirator with an organic vapor cartridge.Required when handling the powder outside of a fume hood or if dust is generated.[10][11]

Engineering Control: All handling and preparation of waste (e.g., rinsing containers) must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Spill Response: In the event of a spill, evacuate the immediate area and prevent entry.[3] For solid material, carefully collect it in a manner that avoids dust generation and place it into a sealed container for disposal.[3] Do not wash spills into the sewer system.[3] All materials used for cleanup must also be disposed of as hazardous waste.[12]

Step-by-Step Disposal Protocol

The guiding principle for chemical disposal is that no laboratory activity should commence until a clear and compliant disposal plan is in place.[13] The final disposal of this material must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][14]

Step 1: Waste Characterization and Segregation
  • Action: Immediately classify any quantity of 4,4(5H)-Oxazoledimethanol, 2-phenyl-, including reaction mixtures and contaminated materials, as Hazardous Waste .

  • Causality: This classification is mandated by the inferred aquatic toxicity and the hazards associated with its phenyl and oxazole structures.[3][5] Proper characterization is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[15]

  • Action: Segregate this waste stream. Keep solid and liquid waste separate.[16]

  • Causality: Do not mix this waste with other chemical waste streams unless explicitly instructed by your EHS department.[13][16] Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Containment and Labeling
  • Action: Select an appropriate waste container. The best choice is often the original chemical container.[17] If unavailable, use a new, clean, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting lid.[14][17]

  • Causality: Proper containment is essential to prevent leaks and spills during storage and transport.[16] Using incompatible containers, such as metal for acidic waste, can lead to container failure.[16]

  • Action: Fill containers to no more than 90% of their capacity.[14]

  • Causality: This headspace allows for vapor expansion and reduces the risk of spills from overfilling.

  • Action: Attach a completed Hazardous Waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "4,4(5H)-Oxazoledimethanol, 2-phenyl-"

    • Accumulation Start Date (the date the first drop of waste enters the container)

    • Principal Investigator's Name and Contact Information

    • Statement of Hazards (e.g., "Toxic," "Environmental Hazard")

Step 3: Satellite Accumulation
  • Action: Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[13] This is known as satellite accumulation.

  • Causality: This practice ensures that the waste is managed by personnel who are knowledgeable about its properties and hazards.[13]

  • Action: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray.[14][16]

  • Causality: Secondary containment will capture any potential leaks from the primary container, preventing environmental release and facility contamination.

Step 4: Disposal of Contaminated Materials and Empty Containers

The EPA has complex rules for what constitutes an "empty" container that once held hazardous waste.[13][17] To ensure compliance and safety, follow the precautionary principle.

  • Contaminated Solids: Gloves, weighing paper, absorbent pads, and other solid materials contaminated with 4,4(5H)-Oxazoledimethanol, 2-phenyl- must be collected in a separate, clearly labeled solid hazardous waste container.[14]

  • Empty Containers:

    • Treat the container as if it held an "acutely" hazardous waste.[17]

    • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.[13][17]

    • Crucially, collect all rinsate in a designated liquid hazardous waste container. [13][17] This rinsate is itself considered hazardous waste.

    • After triple rinsing, deface or remove the original chemical label and allow the container to air dry in a fume hood before disposal as regular trash or glass waste, as per institutional policy.[17]

Step 5: Arranging Final Disposal
  • Action: Once a waste container is full or has been stored for the maximum allowable time (e.g., 90 days, though this varies by state and generator status), contact your institution's EHS department to schedule a waste pickup.[14]

  • Causality: Final disposal via methods like high-temperature incineration must be performed by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure complete destruction and regulatory compliance.[18] Never dispose of this chemical down the drain or in the regular trash. [3] The EPA's universal ban on sewering hazardous waste pharmaceuticals serves as a strict guideline for all hazardous chemical waste.[19][20]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 4,4(5H)-Oxazoledimethanol, 2-phenyl-.

G A Waste Generated (Pure compound, mixture, or contaminated material) B Characterize as Hazardous Waste A->B C Segregate Waste: Solid vs. Liquid B->C D_solid Place in Labeled Solid Waste Container C->D_solid Solid D_liquid Place in Labeled Liquid Waste Container C->D_liquid Liquid E Use Secondary Containment D_solid->E D_liquid->E F Store in Satellite Accumulation Area E->F G Container Full or Time Limit Reached? F->G H Contact EHS for Professional Disposal G->H Yes I Continue Accumulation G->I No I->F

Caption: Decision workflow for handling and disposing of 4,4(5H)-Oxazoledimethanol, 2-phenyl- waste.

References

  • Management of Waste . (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories . (n.d.). Ace Waste. Retrieved from [Link]

  • A guide to the disposal of laboratory waste . (2024, December 18). Anenta. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

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